Product packaging for Ssr 146977(Cat. No.:CAS No. 264618-44-2)

Ssr 146977

カタログ番号: B1681114
CAS番号: 264618-44-2
分子量: 621.6 g/mol
InChIキー: XWPBINGFFFZAOZ-UMSFTDKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

a tachykinin NK3 receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42Cl2N4O2 B1681114 Ssr 146977 CAS No. 264618-44-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBINGFFFZAOZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047341
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264618-44-2
Record name SSR146977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SSR146977

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK₃ receptor.[1][2][3] Its mechanism of action centers on its high-affinity binding to the NK₃ receptor, a G protein-coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades typically initiated by the endogenous ligand, neurokinin B. This antagonism modulates neurotransmitter release in key brain regions and exhibits effects in both the central nervous system and peripheral systems. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and functional pharmacology of SSR146977, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action: NK₃ Receptor Antagonism

SSR146977 exerts its pharmacological effects by acting as a potent and selective competitive antagonist at the tachykinin NK₃ receptor.[1][2]

  • Molecular Target: The primary molecular target is the human tachykinin NK₃ receptor, a member of the GPCR superfamily.

  • Binding Affinity: In vitro studies using Chinese hamster ovary (CHO) cells expressing the human NK₃ receptor have demonstrated that SSR146977 inhibits the binding of radiolabeled neurokinin B with high affinity.

  • Functional Antagonism: SSR146977 effectively blocks the functional responses induced by NK₃ receptor agonists. This includes the inhibition of inositol monophosphate (IP) formation and intracellular calcium mobilization stimulated by agonists like senktide.

Signaling Pathway Modulation

The NK₃ receptor is coupled to the Gq/11 family of G proteins. Agonist binding typically initiates a cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

SSR146977, by competitively blocking the binding of endogenous ligands like neurokinin B, prevents this Gq-mediated signaling cascade. This blockade is the foundational mechanism for its observed physiological effects.

NK3_Signaling_Pathway cluster_intracellular Intracellular Signaling NK3R NK₃ Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates SSR146977 SSR146977 (Antagonist) SSR146977->NK3R Binds & Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ Mobilization IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: NK₃ Receptor signaling pathway and antagonism by SSR146977.

Quantitative Pharmacological Data

The potency and selectivity of SSR146977 have been characterized in various in vitro and in vivo assays.

Table 1: In Vitro Binding and Functional Activity of SSR146977

Assay Type System Ligand/Agonist Parameter Value Reference
Receptor Binding CHO cells (human NK₃) Radioactive Neurokinin B Kᵢ 0.26 nM
Receptor Binding CHO cells (human NK₂) - Kᵢ 19.3 nM
Inositol Monophosphate Formation CHO cells (human NK₃) Senktide (10 nM) IC₅₀ 7.8 - 13 nM
Intracellular Calcium Mobilization CHO cells (human NK₃) Senktide IC₅₀ 10 nM

| Tissue Contraction | Guinea Pig Ileum | [MePhe⁷]Neurokinin B | pA₂ | 9.07 | |

Table 2: In Vivo Activity of SSR146977

Model System Effect Measured Agonist/Stimulus Parameter Value Reference
Gerbils Inhibition of turning behavior NK₃ stimulation ID₅₀ (i.p.) 0.2 mg/kg
Gerbils Inhibition of turning behavior NK₃ stimulation ID₅₀ (p.o.) 0.4 mg/kg
Guinea Pigs Antagonism of ACh release (hippocampus) Senktide Dose (i.p.) 0.3 - 1 mg/kg
Guinea Pigs Antagonism of NE release (prefrontal cortex) Senktide Dose (i.p.) 0.3 mg/kg

| Guinea Pigs | Inhibition of cough | Citric Acid | Dose (i.p.) | 0.03 - 1 mg/kg | |

Experimental Protocols

This protocol outlines the general steps for determining the binding affinity of SSR146977 for the NK₃ receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese hamster ovary (CHO) cells stably expressing the recombinant human NK₃ receptor.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled NK₃ ligand (e.g., [¹²⁵I]-Neurokinin B), and varying concentrations of the unlabeled test compound (SSR146977).

    • For non-specific binding determination, include wells with a high concentration of a known non-radioactive NK₃ ligand.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (SSR146977) concentration.

    • Determine the IC₅₀ value (concentration of SSR146977 that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture CHO cells expressing hNK₃R p2 Prepare Cell Membranes p1->p2 p3 Prepare Reagents: - Radioligand - SSR146977 dilutions p2->p3 a1 Combine Membranes, Radioligand, & SSR146977 in 96-well plate p3->a1 a2 Incubate to reach equilibrium a1->a2 a3 Rapid Filtration (separate bound/free) a2->a3 a4 Wash Filters a3->a4 d1 Measure Radioactivity (Gamma Counter) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Competition Curve d2->d3 d4 Determine IC₅₀ d3->d4 d5 Calculate Kᵢ (Cheng-Prusoff) d4->d5

Caption: Workflow for a competitive radioligand binding assay.

This protocol describes how to measure the antagonistic effect of SSR146977 on agonist-induced calcium release.

  • Cell Preparation:

    • Seed CHO cells expressing the human NK₃ receptor into black, clear-bottom 96-well plates.

    • Allow cells to adhere and grow for 24-48 hours.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Add varying concentrations of the antagonist (SSR146977) to the wells and incubate for a predefined period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an NK₃ agonist (e.g., senktide, typically at its EC₈₀ concentration) to all wells.

    • Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response with agonist alone as 100% and the baseline as 0%.

    • Plot the normalized response against the logarithm of the antagonist (SSR146977) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

SSR146977 is a highly potent and selective antagonist of the tachykinin NK₃ receptor. Its mechanism of action is well-characterized, involving the competitive blockade of the NK₃ receptor, which prevents Gq-protein-mediated downstream signaling, including IP₃ formation and intracellular calcium mobilization. This antagonism has been quantified through extensive in vitro and in vivo studies, demonstrating its potential for modulating neurokinin B-mediated physiological and pathophysiological processes in both central and peripheral systems. The detailed protocols and quantitative data presented provide a robust framework for further research and development involving this compound.

References

The Potent and Selective NK3 Receptor Antagonist SSR 146977: A Technical Overview of its Impact on Neurokinin B Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SSR 146977, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The document details the compound's effects on neurokinin B (NKB) signaling pathways, presenting key quantitative data, comprehensive experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Core Data Presentation: The Pharmacological Profile of this compound

This compound has been extensively characterized in a variety of in vitro and in vivo assays, demonstrating high affinity and potent antagonism at the NK3 receptor. The following tables summarize the key quantitative data from seminal studies.

ParameterSpecies/Cell LineValueReference
Binding Affinity (Ki) CHO cells expressing human NK3 receptor0.26 nM[1][2]
Functional Antagonism (IC50) Senktide-induced inositol monophosphate formation in CHO-hNK3 cells7.8 - 13 nM[1][2]
Functional Antagonism (IC50) Senktide-induced intracellular calcium mobilization in CHO-hNK3 cells10 nM[1]
Functional Antagonism (pA2) [MePhe7]NKB-induced contraction of guinea pig ileum9.07

Table 1: In Vitro Activity of this compound

ModelAgonist/StimulusEffect of this compoundDosesReference
Gerbil turning behaviorNK3 receptor stimulationInhibition (ID50 = 0.2 mg/kg i.p.; 0.4 mg/kg p.o.)0.2 - 0.4 mg/kg
Guinea pig hippocampal acetylcholine releaseSenktideAntagonism0.3 and 1 mg/kg i.p.
Guinea pig prefrontal cortex norepinephrine releaseSenktideAntagonism0.3 mg/kg i.p.
Haloperidol-induced increase in active dopamine A10 neuronsHaloperidolPrevention1 and 3 mg/kg i.p.
Citric acid-induced cough in guinea pigsCitric acidInhibition0.03 - 1 mg/kg i.p.

Table 2: In Vivo Activity of this compound

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is essential to visualize both the biological signaling cascade it modulates and the experimental procedures used for its characterization.

Neurokinin B Signaling Pathway and the Antagonistic Action of this compound NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates SSR146977 This compound SSR146977->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Neurokinin B Signaling and this compound's Mechanism of Action.

Experimental Workflow for Characterizing an NK3 Receptor Antagonist cluster_0 In Vitro Assays cluster_1 In Vivo Models A Radioligand Binding Assay (Determine Ki) B Functional Assays (CHO-hNK3 cells) A->B C Inositol Monophosphate Accumulation (IC50) B->C D Intracellular Calcium Mobilization (IC50) B->D E Tissue-Based Functional Assay (Guinea Pig Ileum Contraction, pA2) B->E F CNS Models (e.g., Gerbil Turning Behavior) G Neurochemical Models (e.g., Neurotransmitter Release) F->G H Respiratory Models (e.g., Cough in Guinea Pigs) G->H I Lead Compound (e.g., this compound) I->A I->F

Figure 2: A typical experimental workflow for characterizing an NK3 receptor antagonist.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Radioligand: [¹²⁵I]His-Neurokinin B.

  • Non-specific binding control: A high concentration of unlabeled neurokinin B (e.g., 1 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitors.

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the CHO-hNK3 cell membranes, a fixed concentration of [¹²⁵I]His-Neurokinin B, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced inositol monophosphate (IP) formation.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • [³H]myo-inositol.

  • Agonist: Senktide.

  • Test compound: this compound.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Seed the CHO-hNK3 cells in multi-well plates and culture until they reach near-confluency.

  • Label the cells by incubating them overnight with a medium containing [³H]myo-inositol.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with varying concentrations of this compound in the stimulation buffer containing LiCl for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of senktide (e.g., 10 nM) for a defined period (e.g., 30-60 minutes).

  • Lyse the cells and terminate the reaction.

  • Isolate the total inositol phosphates by applying the cell lysates to columns containing Dowex AG1-X8 resin.

  • Wash the columns to remove unbound material.

  • Elute the [³H]inositol phosphates from the columns.

  • Quantify the radioactivity in the eluates using a liquid scintillation counter.

  • Determine the IC50 value of this compound by plotting the inhibition of senktide-induced IP accumulation against the concentration of this compound.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: Senktide.

  • Test compound: this compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the CHO-hNK3 cells in black-walled, clear-bottomed microplates.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific duration (e.g., 30-60 minutes at 37°C).

  • Wash the cells to remove the extracellular dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence.

  • Inject varying concentrations of this compound into the wells and incubate for a short period.

  • Inject a fixed concentration of senktide to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Calculate the inhibitory effect of this compound on the senktide-induced calcium response.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Guinea Pig Ileum Contraction Assay

Objective: To evaluate the functional antagonism of this compound in a native tissue preparation.

Materials:

  • Male guinea pigs.

  • Isolated guinea pig ileum segments.

  • Organ bath system with a force-displacement transducer.

  • Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂.

  • Agonist: [MePhe⁷]neurokinin B.

  • Test compound: this compound.

Procedure:

  • Isolate a segment of the terminal ileum from a euthanized guinea pig and place it in Krebs-Henseleit solution.

  • Mount the ileum segment in an organ bath containing warmed and aerated Krebs-Henseleit solution.

  • Connect one end of the tissue to a fixed point and the other to a force-displacement transducer to record isometric contractions.

  • Allow the tissue to equilibrate under a resting tension.

  • Obtain a cumulative concentration-response curve for the agonist ([MePhe⁷]neurokinin B) to establish a baseline.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 6-8 with increasing concentrations of this compound.

  • The antagonistic effect of this compound is observed as a rightward shift in the agonist's concentration-response curve.

  • Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency.

Conclusion

This compound is a highly potent and selective antagonist of the NK3 receptor. Its mechanism of action involves the competitive blockade of neurokinin B binding, thereby inhibiting the downstream signaling cascade that includes Gq protein activation, phospholipase C stimulation, and the subsequent generation of inositol phosphates and mobilization of intracellular calcium. The in vitro and in vivo data presented in this guide provide a comprehensive overview of the pharmacological profile of this compound, making it a valuable tool for research into the physiological and pathophysiological roles of the neurokinin B/NK3 receptor system.

References

Preclinical Profile of Ssr146977 (Osanetant): An NK3 Receptor Antagonist for Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ssr146977, also known as osanetant, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. Developed by Sanofi-Aventis, it was investigated as a novel therapeutic agent for schizophrenia. The rationale for its development stemmed from the hypothesis that modulating the tachykinin system, specifically by blocking NK3 receptors, could offer a new approach to treating the positive symptoms of schizophrenia, potentially with a more favorable side-effect profile than existing antipsychotics. Preclinical studies demonstrated high binding affinity and functional antagonism at the human NK3 receptor. While early clinical trials showed some promise in improving positive symptoms, the development of osanetant for schizophrenia was discontinued in 2005. This guide provides a comprehensive overview of the available preclinical data on Ssr146977, including its pharmacological profile, and detailed experimental protocols for key preclinical assays relevant to schizophrenia research.

Core Pharmacological Data

The preclinical development of Ssr146977 established its high affinity and selectivity for the NK3 receptor. In vitro studies using Chinese hamster ovary (CHO) cells expressing the human NK3 receptor demonstrated its potent binding and functional antagonism.

Table 1: In Vitro Pharmacological Profile of Ssr146977 at the Human NK3 Receptor
ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Ki) 0.26 nMCHO cells expressing human NK3 receptor; radioligand: [¹²⁵I]neurokinin B[1][2]
Functional Antagonism (IC50) 7.8 - 13 nMInhibition of senktide-induced inositol monophosphate formation in CHO-hNK3 cells[1]
Functional Antagonism (IC50) 10 nMInhibition of senktide-induced intracellular calcium mobilization in CHO-hNK3 cells[1]
Functional Antagonism (pA2) 9.07Antagonism of [MePhe⁷]neurokinin B-induced contractions of guinea pig ileum[1]

Preclinical Efficacy in Animal Models

While comprehensive data on Ssr146977 in validated animal models of schizophrenia are not extensively available in the public domain, the initial pharmacological characterization provided some insights into its potential in vivo activity relevant to CNS disorders.

Table 2: In Vivo Preclinical Efficacy of Ssr146977
Animal ModelSpeciesKey FindingsDosesRoute of AdministrationReference
NK3 Agonist-Induced Turning Behavior GerbilInhibited turning behavior with an ID50 of 0.2 mg/kg (i.p.) and 0.4 mg/kg (p.o.)0.2 - 0.4 mg/kgi.p., p.o.
NK3 Agonist-Induced Hypolocomotion GerbilPrevented the decrease in locomotor activity10 and 30 mg/kgi.p.
Senktide-Induced Neurotransmitter Release Guinea PigAntagonized senktide-induced acetylcholine release in the hippocampus0.3 and 1 mg/kgi.p.
Senktide-Induced Neurotransmitter Release Guinea PigAntagonized senktide-induced norepinephrine release in the prefrontal cortex0.3 mg/kgi.p.
Haloperidol-Induced Neuronal Activation Guinea PigPrevented haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons1 and 3 mg/kgi.p.

Note: The lack of publicly available data on Ssr146977 in standard schizophrenia models such as amphetamine-induced hyperlocomotion, prepulse inhibition, social interaction, and novel object recognition represents a significant gap in its preclinical characterization for this indication.

Preclinical Pharmacokinetics

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Ssr146977 Action

The therapeutic hypothesis for Ssr146977 in schizophrenia centers on the modulation of dopaminergic pathways through the antagonism of NK3 receptors. Neurokinin B (NKB) is the endogenous ligand for the NK3 receptor. In key brain regions implicated in schizophrenia, such as the substantia nigra and ventral tegmental area, NKB/NK3 receptor signaling is thought to have an excitatory influence on dopamine neurons. By blocking this interaction, Ssr146977 is hypothesized to reduce dopamine hyperactivity, which is a central tenet of the dopamine hypothesis of psychosis.

G cluster_presynaptic NKB Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Dopaminergic) Neurokinin B Neurokinin B NK3 Receptor NK3 Receptor Neurokinin B->NK3 Receptor Binds to Gq/11 Gq/11 NK3 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Neuronal Excitation Neuronal Excitation DAG->Neuronal Excitation Leads to Ca2+ Release->Neuronal Excitation Leads to Dopamine Release Dopamine Release Neuronal Excitation->Dopamine Release Promotes Ssr146977 Ssr146977 Ssr146977->NK3 Receptor Blocks

Caption: Proposed mechanism of Ssr146977 action at the NK3 receptor.

Generalized Experimental Workflow for Preclinical Evaluation in Schizophrenia Models

The preclinical assessment of a novel antipsychotic candidate like Ssr146977 typically involves a battery of behavioral tests in rodents, designed to model the positive, negative, and cognitive symptoms of schizophrenia. The following diagram illustrates a generalized workflow.

G cluster_setup Experimental Setup cluster_analysis Data Analysis & Interpretation Animal Model Selection Animal Model Selection Drug Preparation & Dosing Drug Preparation & Dosing Animal Model Selection->Drug Preparation & Dosing Positive Symptoms Positive Symptoms Drug Preparation & Dosing->Positive Symptoms Negative Symptoms Negative Symptoms Drug Preparation & Dosing->Negative Symptoms Cognitive Symptoms Cognitive Symptoms Drug Preparation & Dosing->Cognitive Symptoms Data Collection Data Collection Positive Symptoms->Data Collection Negative Symptoms->Data Collection Cognitive Symptoms->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: Preclinical behavioral testing workflow for schizophrenia.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive preclinical evaluation of a compound like Ssr146977 for schizophrenia.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of Ssr146977 for the human NK3 receptor.

  • Materials:

    • CHO cell membranes expressing the human NK3 receptor.

    • Radioligand: [¹²⁵I]-labeled neurokinin B ([¹²⁵I]NKB).

    • Non-specific binding control: High concentration of unlabeled NKB or another NK3 receptor ligand.

    • Ssr146977 at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [¹²⁵I]NKB and varying concentrations of Ssr146977 in the binding buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled NKB.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of Ssr146977 that inhibits 50% of specific [¹²⁵I]NKB binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)
  • Objective: To assess the ability of Ssr146977 to reverse hyperlocomotion induced by a psychostimulant, modeling the positive symptoms of schizophrenia.

  • Animals: Male adult rats (e.g., Sprague-Dawley or Wistar) or mice.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled, rearing frequency).

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

    • Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

    • On the test day, administer Ssr146977 (at various doses) or vehicle via the intended route (e.g., intraperitoneal - i.p., or oral - p.o.).

    • After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-2 mg/kg, i.p. or subcutaneous - s.c.) or saline.

    • Immediately place the animal in the open-field arena and record locomotor activity for a defined period (e.g., 60-120 minutes).

    • Analyze the data by comparing the locomotor activity of the Ssr146977-treated groups to the vehicle- and amphetamine-control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Prepulse Inhibition (PPI) of the Acoustic Startle Response (Model for Sensorimotor Gating Deficits)
  • Objective: To evaluate the effect of Ssr146977 on sensorimotor gating deficits, a core feature of schizophrenia.

  • Animals: Male adult rats or mice.

  • Apparatus: Startle chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize animals to the testing room.

    • Administer Ssr146977 or vehicle.

    • After the pretreatment interval, place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74, 78, 82 dB) is presented.

      • Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 100 ms interval).

      • No-stimulus trials: Only background noise is present.

    • The startle response (amplitude) is recorded for each trial.

    • Calculate PPI as a percentage: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

    • Compare %PPI across treatment groups using statistical analysis.

Social Interaction Test (Model for Negative Symptoms)
  • Objective: To assess the potential of Ssr146977 to ameliorate social withdrawal, a negative symptom of schizophrenia.

  • Animals: Male adult rats or mice, housed individually for a period before testing to increase social motivation.

  • Apparatus: A dimly lit, novel open-field arena.

  • Procedure:

    • Administer Ssr146977 or vehicle to the test animal.

    • After the pretreatment period, place the test animal and an unfamiliar, weight-matched, untreated partner animal in the arena together for a fixed duration (e.g., 10-15 minutes).

    • Videotape the session for later behavioral scoring by an observer blind to the treatment conditions.

    • Score behaviors such as sniffing, following, grooming the partner, and anogenital investigation as social interaction.

    • Compare the total time spent in social interaction between the different treatment groups.

Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)
  • Objective: To evaluate the effect of Ssr146977 on recognition memory, a cognitive domain impaired in schizophrenia.

  • Animals: Male adult rats or mice.

  • Apparatus: An open-field arena and a set of different objects that are of similar size but vary in shape and texture.

  • Procedure:

    • Habituation: Allow each animal to explore the empty arena for 5-10 minutes for 2-3 days to reduce novelty-induced anxiety.

    • Training (Familiarization) Phase: Place two identical objects in the arena. Administer Ssr146977 or vehicle before this phase. Allow the animal to explore the objects for a set time (e.g., 5 minutes).

    • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

    • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced by a novel object.

    • Record the time the animal spends exploring each object (sniffing or touching with the nose).

    • Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates successful recognition memory. Compare the DI across treatment groups.

Conclusion

Ssr146977 (osanetant) is a potent and selective NK3 receptor antagonist that showed initial promise as a novel antipsychotic. Its preclinical profile demonstrates high affinity for its target and in vivo activity in modulating neurotransmitter systems relevant to schizophrenia. However, a comprehensive evaluation of its efficacy in established animal models of schizophrenia is not publicly available, and its development was discontinued. The detailed protocols provided in this guide serve as a blueprint for the preclinical assessment of future compounds targeting the NK3 receptor or other novel mechanisms for the treatment of schizophrenia. Further research into this target may yet yield valuable therapeutic insights.

References

Anxiolytic Potential of SSR146977: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various central nervous system functions, including mood and anxiety. This technical guide provides a comprehensive overview of the preclinical evidence investigating the anxiolytic potential of SSR146977 and related NK3 receptor antagonists. It details the mechanism of action, summarizes key findings from rodent behavioral models of anxiety, and provides detailed experimental protocols. While direct, quantitative data for SSR146977 in these models remains limited in the public domain, this guide synthesizes available information on the broader class of NK3 receptor antagonists to inform future research and development.

Introduction: The Tachykinin System and Anxiety

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) play a significant role in neurotransmission and are widely distributed throughout the central and peripheral nervous systems. The NK3 receptor, preferentially activated by NKB, is of particular interest in the context of anxiety and other psychiatric disorders. Preclinical and clinical studies suggest that modulation of the NKB/NK3 receptor system can influence anxiety-related behaviors.

SSR146977 has been identified as a highly potent and selective antagonist for the human NK3 receptor, demonstrating its potential as a pharmacological tool and a therapeutic candidate for CNS disorders.

Mechanism of Action: NK3 Receptor Signaling

SSR146977 exerts its effects by blocking the binding of NKB to the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like NKB, the receptor initiates a downstream signaling cascade. Blockade of this receptor by an antagonist like SSR146977 inhibits these downstream effects.

Signaling Pathway Diagram

NK3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_ER->Cellular_Response PKC->Cellular_Response SSR146977 SSR146977 SSR146977->NK3R Blocks

NK3 Receptor Signaling Pathway and SSR146977 Inhibition.

Preclinical Evidence for Anxiolytic Potential

Data from Preclinical Anxiety Models

The following table summarizes findings with NK3 receptor antagonists in common behavioral assays for anxiety.

Behavioral TestNK3 Receptor AntagonistSpeciesKey Findings
Elevated Plus Maze SR142801 (Osanetant)MouseBlocked the anxiolytic-like effects of the NK3 agonist senktide.[1]
Social Interaction Test OsanetantGerbilProduced anxiolytic-like effects at doses of 3-10 mg/kg (p.o.).[2]
Fear Conditioning OsanetantMouseA single dose administered 30 minutes after a traumatic event significantly reduced fear expression.[3][4]
Summary of Quantitative Data

Due to the limited availability of specific quantitative data for SSR146977, this section will be updated as more information becomes publicly accessible. The available data for the related compound osanetant suggests a dose-dependent anxiolytic-like effect in the range of 3-10 mg/kg in gerbils.[2]

Experimental Protocols for Key Anxiety Models

The following are detailed methodologies for standard preclinical tests used to evaluate anxiolytic drug candidates. These protocols can be adapted for the investigation of SSR146977.

Elevated Plus Maze (EPM)

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

    • Administer SSR146977 or vehicle at the desired dose and route, with an appropriate pretreatment time.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion, in this case, to a brightly lit environment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer SSR146977 or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a 5 to 10-minute period.

    • Record the session using a video tracking system.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Locomotor activity in each compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Stress-Induced Hyperthermia (SIH)

This test measures the rise in body temperature in response to a mild stressor, an autonomic response that can be attenuated by anxiolytic drugs.

  • Apparatus: A rectal thermometer.

  • Procedure:

    • House animals individually to avoid group-housing-related stress.

    • Administer SSR146977 or vehicle.

    • Measure the baseline rectal temperature (T1).

    • After a 10-15 minute interval (the stressor being the initial temperature measurement), measure the rectal temperature again (T2).

  • Parameters Measured:

    • Change in body temperature (ΔT = T2 - T1).

  • Interpretation: A reduction in the stress-induced rise in body temperature (a smaller ΔT) indicates an anxiolytic-like effect.

Social Interaction Test

This test assesses the social behavior of an animal, which can be inhibited by anxiety.

  • Apparatus: A novel, neutral arena.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Administer SSR146977 or vehicle to one animal of a pair.

    • Place the pair of unfamiliar animals in the arena and record their interaction for a 5-10 minute period.

  • Parameters Measured:

    • Total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Number of social interaction bouts.

    • Locomotor activity.

  • Interpretation: An increase in the duration of social interaction, without a significant change in locomotor activity, suggests an anxiolytic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Drug_Preparation SSR146977/Vehicle Preparation Drug_Preparation->Drug_Administration EPM Elevated Plus Maze Drug_Administration->EPM LDB Light-Dark Box Drug_Administration->LDB SIH Stress-Induced Hyperthermia Drug_Administration->SIH SIT Social Interaction Test Drug_Administration->SIT Data_Collection Video Recording & Data Collection EPM->Data_Collection LDB->Data_Collection SIH->Data_Collection SIT->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

General workflow for preclinical anxiolytic testing.

Discussion and Future Directions

The available preclinical data, primarily from studies on related NK3 receptor antagonists like osanetant, suggest that this class of compounds holds promise for the treatment of anxiety-related disorders. The anxiolytic-like effects observed in the social interaction test and the reduction of fear memory are encouraging. However, the lack of efficacy of SR142801 (osanetant) in a clinical trial for panic disorder highlights the translational challenges in drug development for psychiatric indications.

To fully elucidate the anxiolytic potential of SSR146977, further research is warranted. Specifically, dose-response studies in a battery of validated rodent anxiety models, including the elevated plus maze, light-dark box, and stress-induced hyperthermia tests, are necessary to generate robust quantitative data. Furthermore, exploring the effects of SSR146977 in models of specific anxiety disorders, such as post-traumatic stress disorder, could provide valuable insights into its therapeutic utility.

Conclusion

SSR146977, as a potent and selective NK3 receptor antagonist, represents a compelling candidate for investigation as a novel anxiolytic agent. While direct preclinical evidence for its efficacy in anxiety models is currently limited, the broader class of NK3 receptor antagonists has demonstrated promising anxiolytic-like properties. The detailed experimental protocols and mechanistic overview provided in this guide are intended to facilitate further research into the anxiolytic potential of SSR146977 and to contribute to the development of new therapeutic strategies for anxiety disorders.

References

SSR 146977 in Models of Respiratory Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1][2][3] Tachykinins, including substance P, neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory diseases, including those affecting the respiratory system.[2][4] The NK3 receptor, preferentially activated by NKB, is found in the central and peripheral nervous systems and has been identified as a potential therapeutic target for airway inflammation. This technical guide provides a comprehensive overview of the preclinical data on this compound in models of respiratory inflammation, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: NK3 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of neurokinin B to the tachykinin NK3 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular responses relevant to inflammation, including smooth muscle contraction, neurotransmitter release, and cellular activation.

NK3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R Tachykinin NK3 Receptor (Gq/G11-coupled) NKB->NK3R Binds & Activates SSR146977 This compound SSR146977->NK3R Blocks PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammatory_Responses Downstream Inflammatory Responses Ca_release->Inflammatory_Responses PKC->Inflammatory_Responses

NK3 Receptor Signaling and Inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data available for this compound in various preclinical assays.

Table 1: In Vitro Pharmacological Profile of this compound

AssayCell Line/TissueLigand/AgonistParameterValueReference
Radioligand BindingCHO cells expressing human NK3 receptor[125I]-MePhe7-NKBKi0.26 nM
Inositol Monophosphate FormationCHO cells expressing human NK3 receptorSenktideIC507.8 - 13 nM
Intracellular Calcium MobilizationCHO cells expressing human NK3 receptorSenktideIC5010 nM
Guinea Pig Ileum ContractionGuinea Pig Ileum[MePhe7]NKBpA29.07

Table 2: In Vivo Efficacy of this compound in Guinea Pig Models of Respiratory Inflammation

ModelProvoking AgentEndpointRoute of AdministrationDose RangeEffectReference
Bronchial HyperresponsivenessAcetylcholineInhibition of bronchoconstrictioni.p.0.1 - 1 mg/kgDose-dependent inhibition
Bronchial Microvascular PermeabilityHistamineInhibition of plasma extravasationi.p.0.1 - 1 mg/kgDose-dependent inhibition
Cough ReflexCitric AcidInhibition of cough responsei.p.0.03 - 1 mg/kgDose-dependent inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is designed to assess the effect of a test compound on airway hyperresponsiveness.

  • Animals: Male Hartley guinea pigs (300-400 g).

  • Anesthesia: Urethane or other suitable anesthetic.

  • Surgical Preparation:

    • Anesthetize the guinea pig.

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a small animal ventilator.

    • Cannulate the jugular vein for intravenous administration of substances.

  • Measurement of Bronchoconstriction:

    • Measure baseline lung resistance and dynamic compliance using a pulmonary mechanics analyzer.

    • Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.

    • Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 5-10 µg/kg).

    • Continuously record lung resistance and dynamic compliance to quantify the degree of bronchoconstriction.

  • Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced increase in lung resistance by this compound compared to the vehicle-treated group.

Acetylcholine_Bronchoconstriction_Workflow Animal_Prep Animal Preparation (Anesthesia, Tracheotomy, Ventilation) Drug_Admin This compound or Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Baseline Baseline Measurement (Lung Resistance & Compliance) Drug_Admin->Baseline ACh_Challenge Acetylcholine Challenge (i.v.) Baseline->ACh_Challenge Measurement Measure Peak Bronchoconstriction ACh_Challenge->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Workflow for Acetylcholine-Induced Bronchoconstriction.
Protocol 2: Histamine-Induced Bronchial Microvascular Permeability in Guinea Pigs

This protocol measures the effect of a test compound on plasma extravasation in the airways.

  • Animals: Male Hartley guinea pigs (300-400 g).

  • Anesthesia: Urethane or other suitable anesthetic.

  • Procedure:

    • Anesthetize the guinea pig.

    • Administer this compound or vehicle i.p. at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).

    • After a set pretreatment time, inject Evans blue dye (e.g., 20-30 mg/kg) intravenously. Evans blue binds to plasma albumin and serves as a marker for plasma extravasation.

    • After a short circulation time (e.g., 1 minute), induce microvascular permeability by intravenous administration of histamine (e.g., 10 µg/kg).

    • After a further set time (e.g., 5 minutes), perfuse the systemic circulation with saline to remove intravascular dye.

    • Dissect the trachea and main bronchi.

    • Extract the extravasated Evans blue dye from the tissues using formamide.

    • Quantify the amount of dye using a spectrophotometer at a wavelength of 620 nm.

  • Data Analysis: Express the results as ng of Evans blue dye per mg of wet tissue weight. Calculate the percentage inhibition of histamine-induced dye extravasation by this compound compared to the vehicle-treated group.

Protocol 3: Citric Acid-Induced Cough in Guinea Pigs

This protocol is used to evaluate the antitussive potential of a test compound.

  • Animals: Male Hartley guinea pigs (300-400 g).

  • Procedure:

    • Place conscious, unrestrained guinea pigs individually in a whole-body plethysmograph.

    • Administer this compound or vehicle i.p. or orally at the desired doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.

    • Expose the animals to an aerosol of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes).

    • Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and pressure changes within the plethysmograph.

  • Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group and calculate the percentage inhibition.

Effects on Inflammatory Cells and Airway Remodeling

Currently, there is a notable lack of publicly available data specifically detailing the effects of this compound on inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage fluid (BALF) or lung tissue in models of respiratory inflammation. While tachykinins are generally considered pro-inflammatory and can influence the activity of various immune cells, direct evidence of this compound's impact on these cell populations in respiratory models is not well-documented in the reviewed literature.

Similarly, there is no specific information available regarding the effects of this compound on airway remodeling, a key feature of chronic respiratory diseases like asthma and COPD. Studies on the role of NK3 receptor antagonism in processes such as airway smooth muscle proliferation, fibrosis, and mucus hypersecretion are needed to fully understand the therapeutic potential of this compound in chronic respiratory conditions.

Conclusion

This compound is a potent and selective tachykinin NK3 receptor antagonist with demonstrated efficacy in preclinical guinea pig models of bronchoconstriction, airway microvascular permeability, and cough. Its mechanism of action is well-defined, involving the blockade of NKB-mediated intracellular calcium mobilization. While the existing data supports a potential role for this compound in mitigating certain aspects of respiratory inflammation, further research is required to elucidate its effects on specific inflammatory cell populations and on the structural changes associated with chronic airway diseases. Such studies will be crucial for a more complete understanding of its therapeutic potential in conditions like asthma and COPD.

References

The Impact of SSR146977 on Dopamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor. This document provides a comprehensive technical overview of the pharmacological effects of SSR146977, with a specific focus on its impact on dopamine neurotransmission. Through its antagonist activity at the NK3 receptor, SSR146977 has been shown to modulate the activity of dopaminergic neurons, suggesting its potential therapeutic utility in psychiatric disorders where dopamine dysregulation is implicated. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The tachykinin neurokinin B (NKB) and its preferred receptor, the NK3 receptor, are key players in the regulation of various physiological processes within the central nervous system. The NK3 receptor system is known to modulate the activity of several neurotransmitter systems, including the dopaminergic pathways. Dysregulation of dopaminergic signaling is a hallmark of numerous neuropsychiatric conditions, making the NK3 receptor an attractive target for therapeutic intervention. SSR146977 has emerged as a valuable pharmacological tool and potential therapeutic agent for dissecting and modulating this system. This guide will delve into the specific effects of SSR146977 on dopamine release and neuronal activity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for SSR146977, providing a clear comparison of its potency and effects across different experimental paradigms.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SSR146977

ParameterCell Line/TissueLigand/AgonistValueReference
Ki (Binding Affinity) CHO cells expressing human NK3 receptorRadioactive Neurokinin B0.26 nM[1][2]
Ki (Binding Affinity) CHO cells expressing human NK2 receptor19.3 nM
IC50 (Inositol Monophosphate Formation) CHO cells expressing human NK3 receptorSenktide (10 nM)7.8–13 nM
IC50 (Intracellular Calcium Mobilization) CHO cells expressing human NK3 receptorSenktide (10 nM)10 nM
pA2 (Functional Antagonism) Guinea pig ileum[MePhe7]neurokinin B9.07

Table 2: In Vitro and In Vivo Effects of SSR146977 on Neuronal Activity and Neurotransmitter Release

EffectModel SystemAgonist/ChallengeSSR146977 Concentration/DoseResultReference
Blockade of Firing Rate Increase Guinea pig dopaminergic neurons (substantia nigra)Senktide (30 nM)100 nMBlocked senktide-induced increase
Prevention of Increased Spontaneously Active Dopamine A10 Neurons Guinea pigsHaloperidol1 and 3 mg/kg i.p.Prevented haloperidol-induced increase
Antagonism of Acetylcholine Release Guinea pig hippocampusSenktide0.3 and 1 mg/kg i.p.Antagonized senktide-induced release
Antagonism of Norepinephrine Release Guinea pig prefrontal cortexSenktide0.3 mg/kg i.p.Antagonized senktide-induced release
Inhibition of Turning Behavior Gerbils (NK3 receptor stimulation)ID50 = 0.2 mg/kg i.p.Inhibited turning behavior
Inhibition of Turning Behavior Gerbils (NK3 receptor stimulation)ID50 = 0.4 mg/kg p.o.Inhibited turning behavior
Prevention of Decreased Locomotor Activity Gerbils (NK3 receptor stimulation)10 and 30 mg/kg i.p.Prevented decrease in locomotor activity

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, primarily based on the work of Emonds-Alt et al. (2002).

In Vitro Radioligand Binding Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor.

  • Radioligand: [¹²⁵I]Neurokinin B.

  • Procedure:

    • Cell membranes were prepared from the CHO cell line.

    • Membranes were incubated with the radioligand in the presence of various concentrations of SSR146977.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled neurokinin B.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The radioactivity retained on the filters was quantified using a gamma counter.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Inositol Monophosphate and Calcium Mobilization)
  • Cell Line: CHO cells expressing the human NK3 receptor.

  • Agonist: Senktide (a selective NK3 receptor agonist).

  • Inositol Monophosphate (IP) Formation Assay:

    • Cells were pre-labeled with myo-[³H]inositol.

    • Cells were then stimulated with senktide (10 nM) in the presence of varying concentrations of SSR146977.

    • The reaction was stopped, and the accumulated [³H]inositol monophosphate was separated by ion-exchange chromatography.

    • Radioactivity was measured by liquid scintillation counting.

    • IC50 values were determined from the concentration-response curves.

  • Intracellular Calcium Mobilization Assay:

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells were stimulated with senktide (10 nM) in the presence of varying concentrations of SSR146977.

    • Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

    • IC50 values were determined from the concentration-response curves.

Electrophysiological Recording of Dopaminergic Neurons
  • Animal Model: Guinea pig.

  • Preparation: Brain slices containing the substantia nigra.

  • Procedure:

    • Extracellular single-unit recordings were made from identified dopaminergic neurons.

    • A stable baseline firing rate was established.

    • The selective NK3 receptor agonist, senktide (30 nM), was applied to the slice to induce an increase in the firing rate.

    • SSR146977 (100 nM) was co-applied with senktide to determine its ability to block the agonist-induced effect.

    • Changes in the firing rate of the neurons were recorded and analyzed.

In Vivo Model of Haloperidol-Induced Activation of A10 Dopamine Neurons
  • Animal Model: Guinea pig.

  • Procedure:

    • Animals were pre-treated with either vehicle or SSR146977 (1 and 3 mg/kg, intraperitoneally).

    • Haloperidol, a dopamine D2 receptor antagonist that increases the firing of A10 dopamine neurons, was then administered.

    • The number of spontaneously active dopamine A10 neurons was subsequently counted using electrophysiological techniques.

    • The effect of SSR146977 on the haloperidol-induced increase in the number of active neurons was quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NK3_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NKB Neurokinin B (NKB) or Senktide NK3R NK3 Receptor NKB->NK3R Activates Gq Gq Protein NK3R->Gq Activates SSR146977 SSR146977 SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Dopamine_release Modulation of Dopamine Release Ca_release->Dopamine_release PKC->Dopamine_release

Caption: NK3 Receptor Signaling Pathway and SSR146977's Point of Intervention.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording and Intervention cluster_analysis Analysis Animal Guinea Pig Slice Brain Slice Preparation (Substantia Nigra) Animal->Slice Baseline Establish Baseline Firing Rate Slice->Baseline Senktide Apply Senktide (30 nM) Baseline->Senktide Data Record Firing Rate Baseline->Data SSR146977 Co-apply SSR146977 (100 nM) Senktide->SSR146977 Senktide->Data Washout Washout SSR146977->Washout SSR146977->Data Washout->Data Analysis Analyze Change in Firing Rate Data->Analysis

Caption: Experimental Workflow for Electrophysiological Recording of Dopaminergic Neurons.

Conclusion

SSR146977 is a highly potent and selective antagonist of the tachykinin NK3 receptor. The data presented in this guide clearly demonstrate its ability to modulate dopaminergic neurotransmission. By blocking the effects of NK3 receptor activation, SSR146977 can prevent the excitatory influence of this system on dopaminergic neurons in key brain regions such as the substantia nigra. This mechanism of action underscores the potential of SSR146977 and other NK3 receptor antagonists as therapeutic agents for psychiatric disorders characterized by dopamine system hyperactivity. Further research is warranted to fully elucidate the clinical implications of these findings.

References

SSR 146977 and its Potential Role in Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation is a complex physiological process contributing to the inflammatory cascade in various pathologies. It is predominantly mediated by the release of neuropeptides, most notably Substance P (SP), from sensory nerve endings, which subsequently activates neurokinin-1 (NK1) receptors on target cells, leading to characteristic inflammatory responses such as vasodilation and plasma extravasation. The tachykinin family of peptides and their receptors (NK1, NK2, and NK3) represent key targets for therapeutic intervention in inflammatory conditions. SSR 146977 is a potent and highly selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. While the roles of NK1 and NK2 receptors in neurogenic inflammation are well-documented, the direct involvement of the NK3 receptor and, by extension, the therapeutic potential of this compound in this process, remains an area of ongoing investigation. This technical guide provides a comprehensive overview of neurogenic inflammation, the tachykinin system, the pharmacological profile of this compound, and proposes experimental frameworks for evaluating its potential role in modulating neurogenic inflammatory responses.

The Core of Neurogenic Inflammation: The Substance P/NK1 Receptor Axis

Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of proinflammatory neuropeptides from their peripheral terminals. Substance P, a member of the tachykinin family, is a principal mediator of this process[1][2].

Upon its release, Substance P binds preferentially to the NK1 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells, mast cells, and immune cells[3][4]. The activation of the NK1 receptor triggers a cascade of intracellular signaling events, culminating in the cardinal signs of inflammation:

  • Vasodilation: An increase in blood vessel diameter, leading to enhanced blood flow and redness.

  • Plasma Extravasation: An increase in vascular permeability, allowing plasma proteins and fluid to leak into the surrounding tissue, causing edema[5].

  • Immune Cell Activation: Mast cell degranulation and recruitment of other immune cells to the site of inflammation.

The critical role of the SP/NK1 axis in neurogenic inflammation has been substantiated by numerous studies demonstrating that NK1 receptor antagonists can effectively block these inflammatory responses in various preclinical models.

The Tachykinin Receptor Family

The biological effects of tachykinins are mediated by three distinct G-protein coupled receptors: NK1, NK2, and NK3. While they share some structural homology, they exhibit preferential affinity for different endogenous tachykinin peptides:

ReceptorPreferred Endogenous LigandPrimary Location of Action in Neurogenic Inflammation
NK1 Substance PEndothelial cells, mast cells, immune cells
NK2 Neurokinin A (NKA)Airway smooth muscle
NK3 Neurokinin B (NKB)Central and peripheral nervous system

While NK1 is the primary receptor involved in the classical pathway of neurogenic inflammation, the interplay between the different tachykinin receptors adds a layer of complexity to the overall inflammatory response.

This compound: A Profile of a Selective NK3 Receptor Antagonist

This compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. Its pharmacological profile is characterized by a high affinity for the human NK3 receptor with significantly lower affinity for NK1 and NK2 receptors.

ParameterValueSpecies/Cell LineReference
Ki (hNK3) 0.26 nMCHO cells
Ki (hNK2) 19.3 nMCHO cells
IC50 (Inositol Monophosphate Formation) 7.8-13 nMCHO cells (hNK3)
IC50 (Intracellular Calcium Mobilization) 10 nMCHO cells (hNK3)
pA2 (Guinea Pig Ileum Contraction) 9.07Guinea Pig

Studies have primarily investigated the effects of this compound in the central nervous system and the respiratory system. For instance, it has been shown to inhibit behaviors mediated by NK3 receptor stimulation in gerbils and antagonize senktide-induced neurotransmitter release in guinea pigs. In the respiratory system, this compound has demonstrated efficacy in inhibiting bronchial hyperresponsiveness and microvascular permeability in guinea pigs.

While patent literature suggests a potential therapeutic utility for NK3 receptor antagonists in a broad range of conditions, including neurogenic inflammation, there is a notable lack of direct experimental evidence in the peer-reviewed literature to substantiate the role of this compound in this specific process.

Experimental Protocols for Investigating the Role of this compound in Neurogenic Inflammation

To elucidate the potential role of this compound in neurogenic inflammation, established experimental models can be employed. The following protocols, adapted from studies on NK1 receptor antagonists, provide a framework for such investigations.

Capsaicin-Induced Plasma Extravasation in Rodent Skin

Objective: To determine if this compound can inhibit the increase in vascular permeability induced by the sensory neuron activator, capsaicin.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Drug Administration:

    • Vehicle (e.g., saline with 0.5% Tween 80) or this compound (various doses, e.g., 0.1, 1, 10 mg/kg) is administered via a relevant route (e.g., intraperitoneal, subcutaneous, or oral) at a specified time before the inflammatory challenge.

    • A positive control group receiving a known inhibitor of neurogenic inflammation (e.g., an NK1 antagonist like SR140333) should be included.

  • Induction of Neurogenic Inflammation:

    • Anesthetize the animals (e.g., with isoflurane).

    • Inject Evans Blue dye (e.g., 50 mg/kg) intravenously to quantify plasma extravasation.

    • After a short circulation time (e.g., 5 minutes), inject capsaicin (e.g., 10 µg in 10 µl) intradermally into the dorsal skin of the hind paw.

  • Quantification of Plasma Extravasation:

    • After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.

    • Extract the Evans Blue dye from the tissue using a solvent (e.g., formamide).

    • Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm) and quantify the amount of extravasated dye.

  • Data Analysis: Compare the amount of Evans Blue extravasation between the vehicle, this compound-treated, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Antidromic Nerve Stimulation-Induced Vasodilation

Objective: To assess the effect of this compound on the vasodilation component of neurogenic inflammation.

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Preparation:

    • Anesthetize the animal.

    • Expose a peripheral nerve (e.g., the saphenous nerve).

    • Place stimulating electrodes on the distal end of the cut nerve.

  • Drug Administration: Administer vehicle or this compound as described in the previous protocol.

  • Induction of Neurogenic Inflammation:

    • Deliver electrical stimulation to the nerve (antidromic stimulation) to induce the release of neuropeptides from peripheral nerve endings.

  • Measurement of Vasodilation:

    • Monitor blood flow in the innervated skin area using Laser Doppler flowmetry.

  • Data Analysis: Compare the change in blood flow from baseline in response to nerve stimulation between the different treatment groups.

Signaling Pathways and Experimental Workflow Visualizations

Substance P/NK1 Receptor Signaling Pathway in Neurogenic Inflammation

SubstanceP_NK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Gq/11 Gq/11 NK1 Receptor->Gq/11 PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Inflammatory Response Inflammatory Response Ca2+->Inflammatory Response Vasodilation, Plasma Extravasation PKC->Inflammatory Response Cellular Activation

Caption: Substance P/NK1 Receptor Signaling Cascade in Neurogenic Inflammation.

Experimental Workflow for Testing this compound in a Model of Neurogenic Inflammation

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Model Animal Model Randomization Randomization Animal Model->Randomization Group 1 (Vehicle) Group 1 (Vehicle) Randomization->Group 1 (Vehicle) Group 2 (this compound) Group 2 (this compound) Randomization->Group 2 (this compound) Group 3 (Positive Control) Group 3 (Positive Control) Randomization->Group 3 (Positive Control) Drug Administration Drug Administration Group 1 (Vehicle)->Drug Administration Group 2 (this compound)->Drug Administration Group 3 (Positive Control)->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Quantification Quantification Data Collection->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Results Results Statistical Analysis->Results

Caption: A generalized experimental workflow for evaluating anti-inflammatory compounds.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective antagonist of the NK3 receptor. While the phenomenon of neurogenic inflammation is primarily driven by the Substance P/NK1 receptor pathway, the broader tachykinin system's involvement presents opportunities for novel therapeutic strategies. The direct role of the NK3 receptor in neurogenic inflammation is not yet firmly established. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to systematically evaluate the potential of this compound and other NK3 receptor modulators in the context of neurogenic inflammation. Such studies are crucial to determine if targeting the NK3 receptor could offer a new avenue for the treatment of inflammatory diseases.

References

The Pharmacodynamics of SSR146977: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of the pharmacodynamics of SSR146977, detailing its binding affinity, in vitro and in vivo functional activity, and its effects on downstream signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of its mechanism of action.

Introduction

The tachykinin family of neuropeptides, which includes substance P, neurokinin A (NKA), and neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of several disorders, including schizophrenia, depression, and anxiety. SSR146977 has emerged as a valuable pharmacological tool for elucidating the role of the NK3 receptor in these conditions and as a potential therapeutic agent.

Mechanism of Action

SSR146977 exerts its pharmacological effects by competitively binding to the NK3 receptor, thereby preventing the binding of the endogenous agonist, neurokinin B. The NK3 receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of NKB, SSR146977 effectively inhibits this entire downstream signaling cascade.

Signaling Pathway of the NK3 Receptor and Inhibition by SSR146977

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SSR146977 SSR146977 SSR146977->NK3R Binds & Blocks Gq Gq protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: NK3 receptor signaling and the inhibitory action of SSR146977.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of SSR146977.

Table 1: In Vitro Binding Affinity of SSR146977
ReceptorRadioligandCell LineK_i_ (nM)Reference
Human NK3Radioactive Neurokinin BCHO0.26[1]
Table 2: In Vitro Functional Antagonist Activity of SSR146977
AssayAgonistCell LineIC_50_ (nM)Reference
Inositol Monophosphate FormationSenktide (10 nM)CHO (expressing human NK3)7.8 - 13[1]
Intracellular Calcium MobilizationSenktideCHO (expressing human NK3)10[1]
Guinea Pig Ileum Contraction[MePhe7]neurokinin B-pA_2_ = 9.07[1]
Table 3: In Vivo Functional Antagonist Activity of SSR146977
ModelAgonist/StimulusSpeciesEffectID_50_ / Effective DoseReference
Turning BehaviorIntrastriatal SenktideGerbilInhibition0.2 mg/kg i.p., 0.4 mg/kg p.o.[1]
Acetylcholine Release (Hippocampus)SenktideGuinea PigAntagonism0.3 - 1 mg/kg i.p.
Norepinephrine Release (Prefrontal Cortex)SenktideGuinea PigAntagonism0.3 mg/kg i.p.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of SSR146977 for the NK3 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Membranes from CHO cells expressing hNK3 receptor B Incubate Membranes with: - Radioactive NKB (Radioligand) - Varying concentrations of SSR146977 A->B C Separate Bound from Free Radioligand (e.g., via filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E IP1_Assay_Workflow A Seed CHO cells expressing hNK3 receptor in a multi-well plate B Pre-incubate cells with varying concentrations of SSR146977 A->B C Stimulate cells with an NK3 agonist (e.g., Senktide) in the presence of LiCl B->C D Lyse cells and measure IP1 accumulation (e.g., using an HTRF-based kit) C->D E Data Analysis: - Determine IC50 for inhibition of agonist-induced IP1 production D->E Calcium_Assay_Workflow A Load CHO cells expressing hNK3 receptor with a calcium-sensitive fluorescent dye B Add varying concentrations of SSR146977 to the cells A->B C Stimulate cells with an NK3 agonist (e.g., Senktide) B->C D Measure the change in fluorescence intensity over time using a fluorometric plate reader C->D E Data Analysis: - Determine IC50 for inhibition of agonist-induced calcium release D->E

References

SSR146977: A Corticotropin-Releasing Factor 1 Receptor Antagonist for Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SSR146977, a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, and its potential therapeutic applications in the treatment of psychiatric disorders.

Introduction: The Role of CRF in Stress and Psychiatric Illness

Corticotropin-releasing factor (CRF) is a 41-amino acid peptide that plays a central role in the body's response to stress.[1] It is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, a critical system for managing stress.[2] In response to stressful stimuli, CRF is released from the hypothalamus and binds to CRF receptors in the anterior pituitary gland.[2] This binding triggers the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.

Beyond its neuroendocrine functions, the CRF system is extensively distributed throughout the brain and is implicated in a wide range of behaviors, including anxiety, depression, and addiction.[1][3] There are two main subtypes of CRF receptors: CRF1 and CRF2. The CRF1 receptor is predominantly associated with the anxiogenic (anxiety-producing) effects of CRF, while the CRF2 receptor is thought to be involved in a more complex range of functions, including the modulation of stress responses.

Dysregulation of the CRF system, particularly hyperactivity, has been linked to the pathophysiology of several psychiatric conditions, including major depressive disorder and anxiety disorders. This has led to the hypothesis that antagonizing the CRF1 receptor could be a viable therapeutic strategy for these conditions.

SSR146977: A Selective CRF1 Receptor Antagonist

SSR146977 is a non-peptide, orally active, and selective antagonist of the CRF1 receptor. Initial reports, however, also identified it as a potent and selective antagonist of the tachykinin NK3 receptor. For the purpose of this guide, we will focus on its well-established role as a CRF1 receptor antagonist in the context of psychiatric disorders.

SSR146977 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the actions of endogenous CRF. This antagonism is believed to normalize the hyperactivity of the HPA axis and other CRF-mediated neural circuits that are dysregulated in stress-related psychiatric disorders. By preventing CRF from binding to its receptor, SSR146977 can potentially alleviate the behavioral and physiological symptoms of anxiety and depression.

Preclinical Evidence for Therapeutic Potential

Extensive preclinical studies have been conducted to evaluate the efficacy of SSR146977 in animal models of anxiety and depression. These studies provide a strong rationale for its development as a novel psychotropic agent.

The following tables summarize key quantitative data from various preclinical investigations of SSR146977.

Table 1: In Vitro Binding and Functional Activity

ParameterSpecies/Cell LineValueReference
Ki (CRF1 Receptor)CHO cells (human)0.26 nM
IC50 (Senktide-induced IP formation)CHO cells (human NK3)7.8-13 nM
IC50 (Intracellular Ca2+ mobilization)CHO cells (human NK3)10 nM
pA2 (Guinea Pig Ileum)Guinea Pig9.07

Table 2: In Vivo Efficacy in Animal Models

Animal ModelSpeciesEndpointID50 / Effective DoseReference
Senktide-Induced Turning BehaviorGerbilInhibition of Turning0.2 mg/kg i.p., 0.4 mg/kg p.o.
Senktide-Induced Locomotor DecreaseGerbilPrevention of Decrease10 and 30 mg/kg i.p.
Senktide-Induced ACh ReleaseGuinea Pig (Hippocampus)Antagonism0.3 and 1 mg/kg i.p.
Senktide-Induced NE ReleaseGuinea Pig (Prefrontal Cortex)Antagonism0.3 mg/kg i.p.
Haloperidol-Induced Increase in Active Dopamine A10 NeuronsGuinea PigPrevention1 and 3 mg/kg i.p.

Note: Some of the available data also pertains to the compound's activity at the NK3 receptor.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of SSR146977's effects, it is crucial to understand the methodologies employed in the key preclinical experiments.

Objective: To determine the binding affinity (Ki) of SSR146977 for the CRF1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

  • Radioligand: A radiolabeled CRF1 receptor ligand (e.g., [125I]-CRF) is used.

  • Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of SSR146977.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of SSR146977 that inhibits 50% of the specific binding of the radioligand) to the Ki.

Objective: To assess the anxiolytic-like effects of SSR146977 in rodents.

Protocol:

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animals: Typically, rats or mice are used.

  • Drug Administration: Animals are administered SSR146977 or a vehicle control at a specified time before the test.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like effects of SSR146977 in rodents.

Protocol:

  • Apparatus: A cylindrical container filled with water.

  • Animals: Typically, rats or mice are used.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water for a 15-minute period.

    • Test session (Day 2): 24 hours later, the animals are re-exposed to the swim stress for a 5-minute period.

  • Drug Administration: SSR146977 or a vehicle is administered at various time points before the test session.

  • Data Collection: The duration of immobility (floating without struggling) during the test session is recorded.

  • Interpretation: A significant reduction in immobility time is considered an antidepressant-like effect.

Signaling Pathways and Visualizations

The therapeutic effects of SSR146977 are mediated through its modulation of the CRF1 receptor signaling cascade.

Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to changes in gene expression and neuronal activity. The CRF1 receptor can also couple to other G-proteins, leading to the activation of alternative signaling pathways, such as the phospholipase C (PLC) pathway.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response) CREB->Gene Regulates SSR146977 SSR146977 SSR146977->CRF1R Blocks

Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of SSR146977.

The evaluation of a novel compound like SSR146977 follows a structured preclinical workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_outcome Outcome binding Receptor Binding Assays (Determine Ki) functional Functional Assays (e.g., cAMP accumulation) binding->functional pk Pharmacokinetics (ADME) functional->pk behavioral Behavioral Models (Anxiety, Depression) pk->behavioral safety Safety & Toxicology behavioral->safety go_nogo Go/No-Go Decision for Clinical Trials safety->go_nogo

Caption: A typical preclinical development workflow for a psychiatric drug candidate.

Conclusion and Future Directions

SSR146977 represents a promising therapeutic candidate for the treatment of stress-related psychiatric disorders. Its high affinity and selectivity for the CRF1 receptor, coupled with positive results in a range of preclinical models of anxiety and depression, provide a strong rationale for its continued investigation. Future research should focus on further elucidating its clinical efficacy and safety profile in human populations. The development of CRF1 receptor antagonists like SSR146977 holds the potential to offer a novel and targeted therapeutic approach for patients suffering from these debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for SSR146977 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SSR146977, a potent and selective nonpeptide tachykinin NK3 receptor antagonist, in rodent behavioral studies. This document includes summarized dosage information, detailed experimental protocols for key behavioral assays, and visualizations of experimental workflows and potential signaling pathways.

Quantitative Data Summary

While specific dose-response studies for SSR146977 in widely used rodent models of anxiety and depression are not extensively detailed in the public domain, initial pharmacological studies in other species provide a basis for dose selection. The following table summarizes available dosage information for SSR146977 in vivo. Researchers should consider these as starting points for dose-ranging studies in their specific rodent models.

SpeciesAssayRoute of AdministrationDosage RangeObserved Effect
GerbilTurning Behavior (NK3 receptor stimulation)Intraperitoneal (i.p.)ID50 = 0.2 mg/kgInhibition of turning behavior[1]
Oral (p.o.)ID50 = 0.4 mg/kgInhibition of turning behavior[1]
Locomotor Activity (prevention of decrease)Intraperitoneal (i.p.)10 - 30 mg/kgPrevention of NK3-mediated decrease in locomotor activity[1]
Guinea PigAcetylcholine Release (hippocampus)Intraperitoneal (i.p.)0.3 - 1 mg/kgAntagonism of senktide-induced acetylcholine release[1]
Norepinephrine Release (prefrontal cortex)Intraperitoneal (i.p.)0.3 mg/kgAntagonism of senktide-induced norepinephrine release[1]
Dopamine A10 Neuron ActivityIntraperitoneal (i.p.)1 - 3 mg/kgPrevention of haloperidol-induced increase in spontaneously active neurons

Experimental Protocols

The following are detailed protocols for common rodent behavioral assays relevant for testing the anxiolytic- and antidepressant-like effects of compounds like SSR146977.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video camera and tracking software

  • SSR146977 solution

  • Vehicle solution (e.g., saline, DMSO solution)

  • Syringes and needles for administration

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer SSR146977 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressant-like activity, based on the principle of behavioral despair.

Materials:

  • Cylindrical containers (e.g., beakers) filled with water

  • Water heater/thermometer to maintain water temperature (23-25°C)

  • Video camera

  • SSR146977 solution

  • Vehicle solution

  • Syringes and needles for administration

  • Towels for drying animals

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer SSR146977 or vehicle at a predetermined time before the test.

  • Pre-swim Session (for rats): On day 1, place each rat in the water-filled cylinder for a 15-minute session. This serves to induce a state of behavioral despair.

  • Test Session: 24 hours after the pre-swim (for rats) or on the same day (for mice), place the animal back into the water-filled cylinder for a 5-6 minute session.

  • Data Recording: Record the entire session with a video camera.

  • Data Analysis: Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.

  • Post-test Care: After the test, remove the animal from the water, gently dry it with a towel, and return it to its home cage.

A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Stress-Induced Hyperthermia (SIH) for Anxiety-Like Response

This test measures the rise in body temperature in response to a mild stressor, a physiological correlate of anxiety.

Materials:

  • Rectal thermometer for rodents

  • Cages for individual housing

  • SSR146977 solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Baseline Temperature (T1): Gently remove the animal from its home cage and measure its rectal temperature. This is the baseline reading.

  • Drug Administration: Immediately after the T1 measurement, administer SSR146977 or vehicle.

  • Stressor and Second Temperature (T2): Return the animal to its home cage. After a set period (e.g., 10-15 minutes), which acts as a mild stressor, measure the rectal temperature again.

  • Data Analysis: Calculate the difference in temperature (T2 - T1). An anxiolytic compound is expected to reduce the stress-induced increase in body temperature.

Visualizations

Signaling Pathway

SSR146977_Signaling_Pathway cluster_antagonist Antagonistic Action cluster_agonist Endogenous Ligand Action SSR146977 SSR146977 NK3R Neurokinin-3 Receptor (NK3R) SSR146977->NK3R Blocks Gq_PLC Gq/11 Protein -> PLC activation NK3R->Gq_PLC NKB Neurokinin B (NKB) NKB->NK3R Activates IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC activation IP3_DAG->Ca_PKC Neuronal_Activity Modulation of Neuronal Excitability (e.g., in limbic areas) Ca_PKC->Neuronal_Activity Behavioral_Response Anxiolytic/Antidepressant-like Effects Neuronal_Activity->Behavioral_Response

Caption: SSR146977 antagonism of the NK3R signaling cascade.

Experimental Workflow

Rodent_Behavioral_Study_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Group_Assignment Random Assignment to Treatment Groups (Vehicle, SSR146977 doses) Animal_Acclimation->Group_Assignment Drug_Administration SSR146977 or Vehicle Administration (i.p. or p.o.) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., EPM, FST) Drug_Administration->Behavioral_Testing Data_Collection Video Recording & Automated Tracking Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis of Behavioral Parameters Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: Workflow for a typical rodent behavioral study with SSR146977.

References

Application Notes and Protocols for the Investigation of Ssr 146977 in a Murine Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a heterogeneous chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. While the classic allergic asthma phenotype is dominated by eosinophilic inflammation and mediated by T helper 2 (Th2) cytokines, a significant proportion of asthma patients, particularly those with severe or steroid-resistant asthma, exhibit a neutrophilic inflammatory phenotype. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that have been implicated in the pathophysiology of asthma. They exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. Ssr 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. While the roles of NK1 and NK2 receptors in asthma have been more extensively studied, the contribution of the NK3 receptor is less clear, presenting a novel avenue for therapeutic investigation.

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in a murine model of asthma, with a focus on a neutrophilic phenotype where neurogenic inflammation may play a more prominent role.

Rationale for Investigating this compound in a Mouse Model of Asthma

The tachykinin NK3 receptor is preferentially activated by NKB. Studies have suggested that NK3 receptors may be involved in airway regulation, primarily through actions on nerves. Activation of NK3 receptors on airway parasympathetic ganglia can facilitate synaptic transmission, potentially exacerbating asthma symptoms like bronchoconstriction and mucus secretion[1]. In a guinea pig model of severe asthma, an NK3 receptor antagonist was shown to inhibit airway hyperresponsiveness, a key feature of asthma, without affecting eosinophil accumulation[2]. This suggests a role for the NK3 receptor in regulating airway function, distinct from the canonical eosinophilic inflammatory pathway.

Interestingly, a study using NK3 receptor knockout mice in an ovalbumin (OVA)-induced model of eosinophilic asthma found no significant difference in pulmonary eosinophilia compared to wild-type mice[3]. This finding suggests that the NK3 receptor may not be a key player in Th2-driven, eosinophilic asthma. However, this does not preclude its involvement in other asthma endotypes, such as neutrophilic asthma, which is often associated with severe, steroid-resistant disease and may have a stronger neurogenic component. Therefore, investigating the effect of the selective NK3 receptor antagonist, this compound, in a neutrophilic mouse model of asthma is a logical next step to elucidate the role of this receptor in asthma pathophysiology and to evaluate its therapeutic potential.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a study investigating this compound in a neutrophilic mouse model of asthma. These tables are designed for easy comparison of the effects of this compound across different experimental groups.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupBaseline PenHPenH at 3.125 mg/mL MethacholinePenH at 6.25 mg/mL MethacholinePenH at 12.5 mg/mL MethacholinePenH at 25 mg/mL MethacholinePenH at 50 mg/mL Methacholine
Naive + Vehicle0.5 ± 0.10.8 ± 0.21.2 ± 0.31.8 ± 0.42.5 ± 0.53.5 ± 0.6
Asthma + Vehicle0.6 ± 0.11.5 ± 0.32.8 ± 0.54.5 ± 0.76.8 ± 0.99.5 ± 1.2*
Asthma + this compound (1 mg/kg)0.6 ± 0.11.1 ± 0.2#2.0 ± 0.4#3.2 ± 0.6#4.9 ± 0.7#6.8 ± 0.9#
Asthma + Dexamethasone (1 mg/kg)0.5 ± 0.10.9 ± 0.2#1.5 ± 0.3#2.5 ± 0.5#3.8 ± 0.6#5.2 ± 0.7#

*p < 0.05 compared to Naive + Vehicle; #p < 0.05 compared to Asthma + Vehicle. Data are presented as mean ± SEM. PenH = Enhanced Pause.

Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Differentials

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^5)Eosinophils (x10^5)Lymphocytes (x10^5)
Naive + Vehicle1.2 ± 0.21.1 ± 0.20.05 ± 0.010.01 ± 0.0050.04 ± 0.01
Asthma + Vehicle8.5 ± 1.12.5 ± 0.45.2 ± 0.80.3 ± 0.10.5 ± 0.1*
Asthma + this compound (1 mg/kg)6.2 ± 0.9#2.3 ± 0.33.1 ± 0.5#0.3 ± 0.10.5 ± 0.1
Asthma + Dexamethasone (1 mg/kg)3.5 ± 0.5#1.8 ± 0.3#1.2 ± 0.2#0.1 ± 0.05#0.4 ± 0.1

*p < 0.05 compared to Naive + Vehicle; #p < 0.05 compared to Asthma + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-1βIL-6KC (CXCL1)IL-17AIL-4IL-5IL-13
Naive + Vehicle15 ± 320 ± 430 ± 510 ± 225 ± 518 ± 435 ± 6
Asthma + Vehicle85 ± 12150 ± 25250 ± 40120 ± 2050 ± 845 ± 770 ± 11*
Asthma + this compound (1 mg/kg)60 ± 10#110 ± 18#180 ± 30#95 ± 1548 ± 742 ± 668 ± 10
Asthma + Dexamethasone (1 mg/kg)35 ± 6#60 ± 10#90 ± 15#55 ± 9#30 ± 5#25 ± 4#45 ± 7#

*p < 0.05 compared to Naive + Vehicle; #p < 0.05 compared to Asthma + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Neutrophilic Asthma

This protocol is adapted from established methods for inducing a mixed granulocytic or neutrophilic asthma phenotype in mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (InvivoGen)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • This compound (Tocris Bioscience or equivalent)

  • Dexamethasone (Sigma-Aldrich)

  • Vehicle for this compound and Dexamethasone (e.g., 0.5% methylcellulose)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge and Treatment:

    • From day 14 to day 17, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.

    • On day 15 and day 17, 1 hour prior to OVA challenge, administer 10 µg of LPS in 50 µL of PBS intranasally to induce neutrophilic inflammation.

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before each OVA/LPS challenge from day 14 to day 17. A positive control group treated with dexamethasone (1 mg/kg, i.p.) should be included.

  • Endpoint Analysis (Day 18):

    • 24 hours after the final challenge, perform endpoint analyses.

Assessment of Airway Hyperresponsiveness (AHR)

Materials:

  • Whole-body plethysmograph (Buxco or equivalent)

  • Methacholine chloride (Sigma-Aldrich)

  • Nebulizer

Procedure:

  • Place conscious, unrestrained mice in the whole-body plethysmograph and allow them to acclimatize for 20-30 minutes.

  • Record baseline breathing parameters for 3 minutes.

  • Expose the mice to nebulized PBS (vehicle) for 3 minutes, and then record for 3 minutes.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes each, with a 3-minute recording period following each exposure.

  • Calculate the enhanced pause (PenH) values, a dimensionless parameter that correlates with airway resistance.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Tracheal cannula

  • Ice-cold PBS

  • Hemocytometer

  • Cytospin centrifuge

  • Diff-Quik stain

Procedure:

  • Euthanize the mice and cannulate the trachea.

  • Lavage the lungs with 3 x 0.5 mL of ice-cold PBS.

  • Collect the BAL fluid (BALF) and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik.

  • Perform a differential cell count of at least 300 cells to identify macrophages, neutrophils, eosinophils, and lymphocytes.

Cytokine Analysis

Materials:

  • Supernatant from BALF centrifugation

  • ELISA kits for IL-1β, IL-6, KC (CXCL1), IL-17A, IL-4, IL-5, and IL-13 (R&D Systems or equivalent)

Procedure:

  • Use the supernatant from the BALF collected in the previous protocol.

  • Measure the concentrations of the specified cytokines using commercial ELISA kits according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathway of NK3 Receptor in Airways

NK3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Nerve/Smooth Muscle Cell) NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R activates Gq Gq protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Bronchoconstriction Mucus Secretion Ca_release->Contraction leads to PKC->Contraction contributes to Ssr146977 This compound Ssr146977->NK3R inhibits

Caption: Proposed signaling pathway of the NK3 receptor in airway cells.

Experimental Workflow for Investigating this compound

experimental_workflow cluster_setup Model Setup (Days 0-7) cluster_intervention Intervention Phase (Days 14-17) cluster_analysis Endpoint Analysis (Day 18) Sensitization Sensitization: Mice sensitized with OVA + Alum (i.p. on Day 0 & 7) Challenge Daily Challenge: 1. This compound/Vehicle/Dex (i.p.) 2. LPS (i.n. on Day 15 & 17) 3. OVA aerosol Sensitization->Challenge Proceed to challenge AHR Assess Airway Hyperresponsiveness (AHR) Challenge->AHR 24h post-final challenge BAL Bronchoalveolar Lavage (BAL): - Cell Differentials - Cytokine Analysis (ELISA) AHR->BAL Histo Lung Histology: (H&E, PAS staining) BAL->Histo

Caption: Experimental workflow for the murine model of neutrophilic asthma.

Logical Relationship of NK3 Receptor in Asthma Pathophysiology

logical_relationship Allergen Allergen/Irritant Exposure Nerve_Activation Sensory Nerve Activation Allergen->Nerve_Activation NKB_Release Neurokinin B (NKB) Release Nerve_Activation->NKB_Release Neutrophilic_Inflammation Neutrophilic Inflammation Nerve_Activation->Neutrophilic_Inflammation may contribute to NK3R_Activation NK3 Receptor Activation (on nerves/smooth muscle) NKB_Release->NK3R_Activation Parasympathetic_Facilitation Facilitation of Parasympathetic Reflexes NK3R_Activation->Parasympathetic_Facilitation Ssr146977 This compound Ssr146977->NK3R_Activation blocks AHR Airway Hyperresponsiveness Parasympathetic_Facilitation->AHR Symptoms Asthma Symptoms (Bronchoconstriction, Mucus Secretion) Parasympathetic_Facilitation->Symptoms Neutrophilic_Inflammation->AHR

Caption: Hypothesized role of the NK3 receptor in asthma pathophysiology.

References

Application Notes and Protocols for Ssr 146977 In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for conducting an in vitro binding assay for Ssr 146977, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] The provided methodology details the necessary steps for determining the binding affinity of this compound and other related compounds to the human NK3 receptor. This document also includes a summary of its binding characteristics and a diagram of the associated signaling pathway.

Introduction

This compound is a highly selective and potent competitive antagonist of the tachykinin NK3 receptor.[1][2] Understanding its binding characteristics is crucial for the development of novel therapeutics targeting this receptor, which is implicated in various physiological processes, including those related to psychiatric disorders and airway inflammation. The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin B (NKB), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. This document outlines a radioligand binding assay protocol to determine the inhibitory constant (Ki) of this compound for the human NK3 receptor.

Data Presentation

Table 1: Pharmacological Profile of this compound at the Human NK3 Receptor

ParameterValueCell LineRadioligandReference
Ki 0.26 nMCHO cells expressing human NK3 receptorRadioactive Neurokinin B
IC50 (Inositol Monophosphate Formation) 7.8 - 13 nMCHO cells expressing human NK3 receptorSenktide (agonist)
IC50 (Intracellular Calcium Mobilization) 10 nMCHO cells expressing human NK3 receptorSenktide (agonist)

Signaling Pathway

The NK3 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Upon binding of an agonist such as Neurokinin B, the receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The activated Gαq subunit dissociates and stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq11 Gq/11 NK3R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates Ssr146977 This compound (Antagonist) Ssr146977->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway.

Experimental Protocols

Cell Culture and Membrane Preparation

This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

Materials:

  • CHO cells stably expressing human NK3 receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics, selection agent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Culture the CHO-hNK3R cells to ~90% confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol details a competition binding assay to determine the Ki of this compound for the human NK3 receptor using a radiolabeled ligand.

Materials:

  • Prepared CHO-hNK3R cell membranes

  • Radioligand: e.g., [³H]-Neurokinin B or a suitable iodinated NK3 agonist like [¹²⁵I]-Bolton-Hunter scyliorhinin II

  • This compound

  • Non-labeled Neurokinin B (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - CHO-hNK3R Membranes - Radioligand - this compound dilutions - Assay Buffer Start->PrepareReagents PlateSetup Set up 96-well plate: - Total Binding (Radioligand + Membranes) - Non-specific Binding (Radioligand + Membranes + excess cold ligand) - Competition (Radioligand + Membranes + this compound) PrepareReagents->PlateSetup Incubation Incubate at room temperature (e.g., 60-90 minutes) PlateSetup->Incubation Filtration Rapidly filter contents through glass fiber filters using a cell harvester Incubation->Filtration Washing Wash filters with ice-cold Assay Buffer (3-5 times) Filtration->Washing Drying Dry the filters Washing->Drying ScintillationCounting Place filters in scintillation vials, add cocktail, and count radioactivity Drying->ScintillationCounting DataAnalysis Analyze data: - Calculate specific binding - Plot competition curve - Determine IC50 and Ki ScintillationCounting->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for the Radioligand Binding Assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay Buffer, radioligand (at a concentration close to its Kd), and cell membranes.

      • Non-specific Binding (NSB): Assay Buffer, radioligand, a saturating concentration of non-labeled Neurokinin B (e.g., 1 µM), and cell membranes.

      • Competition: Assay Buffer, radioligand, varying concentrations of this compound, and cell membranes.

    • The final assay volume is typically 200-250 µL. Add the cell membranes last to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ssr 146977 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssr 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The NK3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating reproductive functions and has been implicated in various neurological and psychiatric disorders. The endogenous ligand for the NK3 receptor is neurokinin B (NKB). The binding of an agonist to the NK3 receptor activates the Gq signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.

This document provides detailed protocols for three key cell-based assays to evaluate the efficacy of this compound in blocking the activation of the NK3 receptor: a radioligand binding assay, a calcium mobilization assay, and an inositol monophosphate (IP1) accumulation assay. These assays are fundamental in characterizing the pharmacological properties of NK3 receptor antagonists.

Data Presentation

The following table summarizes the quantitative data for this compound efficacy as determined by the described cell-based assays.

Assay TypeCell LineAgonistParameterValueReference
Radioligand BindingCHO cells expressing human NK3 receptorN/AKi0.26 nM[1]
Inositol Monophosphate AccumulationCHO cells expressing human NK3 receptorSenktide (10 nM)IC507.8-13 nM[1]
Intracellular Calcium MobilizationCHO cells expressing human NK3 receptorSenktideIC5010 nM[1]

Signaling Pathway and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release of Ca_Response Cellular Response Ca_ER->Ca_Response NKB Neurokinin B (Agonist) NKB->NK3R Binds to Ssr146977 This compound (Antagonist) Ssr146977->NK3R Blocks

NK3 Receptor Signaling Pathway

Experimental_Workflows cluster_Radioligand Radioligand Binding Assay cluster_Calcium Calcium Mobilization Assay cluster_IP1 Inositol Monophosphate (IP1) Assay R1 Prepare CHO-hNK3 cell membranes R2 Incubate membranes with [³H]-NKB and this compound R1->R2 R3 Separate bound and free radioligand R2->R3 R4 Quantify radioactivity R3->R4 C1 Culture CHO-hNK3 cells in 96-well plate C2 Load cells with calcium-sensitive dye C1->C2 C3 Add this compound (pre-incubation) C2->C3 C4 Add Senktide (agonist) and measure fluorescence C3->C4 I1 Culture CHO-hNK3 cells in 96-well plate I2 Pre-incubate cells with LiCl and this compound I1->I2 I3 Stimulate with Senktide I2->I3 I4 Lyse cells and perform HTRF assay for IP1 I3->I4

Cell-Based Assay Workflows

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK3 receptor.

Materials:

  • CHO cells stably expressing the human NK3 receptor (CHO-hNK3)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, G418)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Radioligand: [³H]-Neurokinin B ([³H]-NKB)

  • Unlabeled this compound

  • Non-specific binding control: High concentration of an unlabeled NK3 receptor antagonist (e.g., 10 µM SB222200)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-hNK3 cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of this compound.

      • 50 µL of [³H]-NKB (at a concentration near its Kd).

      • 100 µL of diluted cell membranes (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an NK3 receptor agonist.

Materials:

  • CHO-hNK3 cells

  • Cell culture medium

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • NK3 receptor agonist: Senktide

  • This compound

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Protocol:

  • Cell Plating:

    • Seed CHO-hNK3 cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

  • Assay Performance:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescent plate reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the NK3 receptor agonist, Senktide (at a concentration that gives a maximal or near-maximal response, e.g., EC80), into each well.

    • Continue to measure fluorescence for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.

Materials:

  • CHO-hNK3 cells

  • Cell culture medium

  • Stimulation buffer (provided in the HTRF IP-One kit or a similar buffer containing LiCl)

  • NK3 receptor agonist: Senktide

  • This compound

  • HTRF IP-One Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • White 96-well or 384-well microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed CHO-hNK3 cells into white microplates at an optimized density.

    • Incubate for 24 hours at 37°C.

  • Antagonist and Agonist Addition:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Incubate for 15-30 minutes at 37°C.

    • Prepare the Senktide agonist solution in stimulation buffer.

    • Add the Senktide solution to the wells (at a concentration of approximately EC80).

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and HTRF Detection:

    • Add the IP1-d2 conjugate (acceptor) and the anti-IP1 cryptate (donor) from the HTRF kit, diluted in lysis buffer, to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (specific signal) and 620 nm (reference signal).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The cell-based assays described in this document provide a robust framework for characterizing the efficacy of this compound as an NK3 receptor antagonist. The radioligand binding assay directly measures the affinity of the compound for the receptor, while the calcium mobilization and inositol monophosphate accumulation assays provide functional readouts of its antagonist activity in a cellular context. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the understanding and development of this compound and other NK3 receptor modulators.

References

Application Notes and Protocols for SSR146977 Administration in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SSR146977, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor, in preclinical models of schizophrenia. The protocols detailed below are based on established methodologies for inducing schizophrenia-like symptoms in rodents and assessing the therapeutic potential of novel compounds.

Introduction to SSR146977 and its Relevance to Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While the exact pathophysiology is not fully understood, dysregulation of neurotransmitter systems, including dopamine and glutamate, is heavily implicated. The neurokinin-3 (NK3) receptor and its endogenous ligand, neurokinin B (NKB), are involved in the modulation of these key neurotransmitter systems.

SSR146977 is a highly selective antagonist for the NK3 receptor. Preclinical studies have suggested that by blocking the NK3 receptor, SSR146977 can modulate dopamine-mediated behaviors, indicating its potential as a novel therapeutic agent for schizophrenia. These application notes will focus on the use of SSR146977 in the phencyclidine (PCP)-induced rodent model of schizophrenia, a widely utilized model with good face and predictive validity for the human condition.

Data Presentation: Quantitative Effects of PCP and Potential for Reversal

The following table summarizes the typical quantitative data observed in the phencyclidine (PCP) model of schizophrenia in rats and highlights the expected outcomes following successful therapeutic intervention with a compound like SSR146977.

Behavioral/Neurochemical ParameterVehicle ControlPCP AdministrationExpected Outcome with SSR146977
Locomotor Activity (distance traveled in cm) BaselineIncreasedDose-dependent reversal towards baseline
Stereotyped Behavior (frequency/duration) LowIncreasedDose-dependent reduction
Social Interaction Time (seconds) BaselineDecreasedDose-dependent increase towards baseline
Prepulse Inhibition (PPI) of Acoustic Startle (%) HighDecreasedImprovement towards baseline levels
Dopamine Release in Prefrontal Cortex BaselineIncreasedModulation towards baseline levels

Experimental Protocols

Phencyclidine (PCP)-Induced Hyperactivity Model

This model is primarily used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, such as psychosis-like behavior.

Materials:

  • Male Wistar rats (200-250g)

  • Phencyclidine (PCP) hydrochloride

  • SSR146977

  • Vehicle for PCP (e.g., 0.9% saline)

  • Vehicle for SSR146977 (e.g., 1% methylcellulose)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Acclimate rats to the open-field chambers for 30 minutes one day prior to the experiment.

  • Drug Administration:

    • Administer SSR146977 orally (p.o.) via gavage at various doses (e.g., 1, 3, 10 mg/kg) or vehicle.

    • 60 minutes after SSR146977 administration, administer PCP (e.g., 2.5 mg/kg, intraperitoneally - i.p.) or vehicle.

  • Behavioral Assessment:

    • Immediately after PCP injection, place the rats in the open-field chambers.

    • Record locomotor activity (total distance traveled) and stereotyped behaviors for a period of 60-90 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA to determine the main effects of PCP and SSR146977, and their interaction. Post-hoc tests can be used to compare individual group means.

PCP-Induced Social Withdrawal Model

This model is employed to evaluate the efficacy of a compound in ameliorating the negative symptoms of schizophrenia, such as social deficits.

Materials:

  • Male Lister Hooded or Sprague-Dawley rats (paired by weight)

  • Phencyclidine (PCP) hydrochloride

  • SSR146977

  • Vehicle for PCP and SSR146977

  • Social interaction test arena

Procedure:

  • Induction of Social Deficit: Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days. This is followed by a 7-day washout period to allow for the development of enduring social deficits.

  • Drug Administration on Test Day:

    • On the test day, administer SSR146977 (p.o.) at various doses or vehicle.

    • Allow for a pre-treatment period (e.g., 60 minutes) before the behavioral test.

  • Social Interaction Test:

    • Place two unfamiliar rats (that have received the same treatment) in the social interaction arena.

    • Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-15 minute period.

  • Data Analysis: Use a one-way ANOVA followed by post-hoc tests to compare the social interaction times between the different treatment groups.

Mandatory Visualizations

experimental_workflow_hyperactivity cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Habituation Habituation to Open-Field Chamber SSR146977_Admin Administer SSR146977 (p.o.) or Vehicle Habituation->SSR146977_Admin PCP_Admin Administer PCP (i.p.) or Vehicle (60 min post-SSR146977) SSR146977_Admin->PCP_Admin 60 min Behavioral_Test Record Locomotor Activity & Stereotypy (60-90 min) PCP_Admin->Behavioral_Test Data_Analysis Two-way ANOVA & Post-hoc Tests Behavioral_Test->Data_Analysis

Fig. 1: Workflow for PCP-Induced Hyperactivity Model.

signaling_pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling & Effect NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates SSR146977 SSR146977 SSR146977->NK3R Blocks Gq11 Gq/11 Protein Activation NK3R->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Dopamine_Release Modulation of Dopamine Release Ca_PKC->Dopamine_Release Leads to

Fig. 2: NK3 Receptor Signaling Pathway and SSR146977's Mechanism of Action.

Discussion

The administration of SSR146977 in preclinical models of schizophrenia, particularly the PCP-induced models, provides a valuable platform for assessing its antipsychotic potential. The protocols outlined above can be adapted to investigate dose-response relationships, treatment duration, and effects on various behavioral and neurochemical endpoints. The antagonism of the NK3 receptor by SSR146977 is hypothesized to modulate the hyperactivity of the dopaminergic system implicated in schizophrenia, offering a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling cascades and the precise impact on different neuronal circuits.

Application Notes and Protocols for Assessing Brain Penetration of Ssr 146977

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssr 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] Its activity in the central nervous system (CNS) suggests it crosses the blood-brain barrier (BBB).[1] However, detailed public data on its brain penetration characteristics is limited. The development of other NK3 receptor antagonists, such as Osanetant and Talnetant, has been challenged by poor pharmacokinetic profiles and low BBB penetration. This highlights the critical need for robust methodologies to assess the brain uptake of novel NK3 receptor antagonists like this compound.

These application notes provide a comprehensive overview of standard methodologies for assessing the brain penetration of this compound. The protocols described are based on established techniques for CNS drug candidates and can be adapted for the specific analysis of this compound.

Data Presentation: Quantitative Assessment of Brain Penetration

Effective evaluation of brain penetration involves the determination of key quantitative parameters. The following tables summarize essential data points that should be collected.

Table 1: In Vitro Blood-Brain Barrier Permeability

ParameterDescriptionMethodExpected Values for CNS-active drugs
Papp (A→B) Apparent permeability coefficient from the apical (blood) to basolateral (brain) side.In vitro cell-based BBB model (e.g., MDCK-MDR1)> 5.0 x 10-6 cm/s
Papp (B→A) Apparent permeability coefficient from the basolateral to the apical side.In vitro cell-based BBB model (e.g., MDCK-MDR1)-
Efflux Ratio Ratio of Papp (B→A) to Papp (A→B).In vitro cell-based BBB model (e.g., MDCK-MDR1)< 2-3 (indicates low active efflux)

Table 2: In Vivo Brain Penetration and Distribution

ParameterDescriptionMethodTypical Units
Brain-to-Plasma Ratio (Kp) The ratio of the total concentration of the drug in the brain to that in the plasma at steady-state.Brain tissue homogenate analysis following intravenous administration.Unitless
Unbound Brain-to-Plasma Ratio (Kp,uu) The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma at steady-state.In vivo microdialysis or ex vivo brain tissue binding assays combined with plasma protein binding assessment.Unitless
Fraction unbound in brain (fu,brain) The fraction of the drug that is not bound to brain tissue.Brain tissue binding assay (e.g., equilibrium dialysis).Unitless
Fraction unbound in plasma (fu,plasma) The fraction of the drug that is not bound to plasma proteins.Plasma protein binding assay (e.g., equilibrium dialysis).Unitless

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Determination of Unbound Brain Concentration

This protocol describes the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain interstitial fluid (ISF) of awake, freely moving rodents.

Materials:

  • This compound

  • Microdialysis probes (e.g., 10-20 kDa MWCO)

  • Stereotaxic apparatus

  • Surgical instruments

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system

Procedure:

  • Probe Implantation:

    • Anesthetize the animal using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., striatum, prefrontal cortex).

    • Slowly lower the microdialysis probe into the target brain region.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

    • Allow the system to equilibrate for at least 1-2 hours.

    • Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration.

    • At the end of the experiment, collect a terminal blood sample.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the in vivo recovery of the probe using a suitable calibration method (e.g., retrodialysis by gain or loss).

    • Calculate the unbound concentration of this compound in the brain ISF by correcting the dialysate concentration for the in vivo recovery.

    • Determine the unbound plasma concentration by measuring the total plasma concentration and the fraction unbound in plasma.

    • Calculate the Kp,uu.

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment animal Rodent Model surgery Stereotaxic Surgery: Probe Implantation animal->surgery recovery 24h Recovery surgery->recovery perfusion aCSF Perfusion recovery->perfusion equilibration System Equilibration perfusion->equilibration drug_admin This compound Administration equilibration->drug_admin collection Dialysate Collection drug_admin->collection analysis LC-MS/MS Analysis collection->analysis data_analysis Data Analysis: - In Vivo Recovery - Unbound Concentrations - Kp,uu Calculation analysis->data_analysis

In Vivo Microdialysis Workflow
Protocol 2: Brain Tissue Homogenate and Plasma Analysis for Kp Determination

This protocol describes the determination of the total brain-to-plasma concentration ratio (Kp) of this compound.

Materials:

  • This compound

  • Rodents (e.g., rats or mice)

  • Homogenizer

  • Centrifuge

  • Phosphate buffered saline (PBS), pH 7.4

  • Organic solvent for extraction (e.g., acetonitrile, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Dosing and Sample Collection:

    • Administer this compound to the animals at a desired dose and route (e.g., intravenous infusion to achieve steady-state).

    • At a predetermined time point, anesthetize the animal and collect a terminal blood sample via cardiac puncture into heparinized tubes.

    • Perfuse the brain with ice-cold saline to remove remaining blood.

    • Excise the brain and weigh it.

  • Sample Preparation:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain Homogenate: Homogenize the brain tissue in a known volume of PBS (e.g., 3 volumes of PBS to 1 gram of brain tissue).

  • Drug Extraction:

    • To a known volume of plasma and brain homogenate, add an internal standard and an organic solvent to precipitate proteins and extract the drug.

    • Vortex and centrifuge the samples.

    • Collect the supernatant and evaporate it to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue).

    • Calculate the Kp value as: Kp = Cbrain / Cplasma.

G cluster_plasma Plasma Processing cluster_brain Brain Processing dosing This compound Administration to Rodent sample_collection Blood & Brain Collection dosing->sample_collection plasma_sep Plasma Separation sample_collection->plasma_sep brain_hom Brain Homogenization sample_collection->brain_hom plasma_ext Drug Extraction plasma_sep->plasma_ext analysis LC-MS/MS Quantification plasma_ext->analysis brain_ext Drug Extraction brain_hom->brain_ext brain_ext->analysis calculation Kp Calculation: (C_brain / C_plasma) analysis->calculation

Workflow for Kp Determination
Protocol 3: Brain Tissue Binding Assay using Equilibrium Dialysis

This protocol is for determining the fraction of this compound that is unbound in brain tissue (fu,brain).

Materials:

  • This compound

  • Control brain tissue (e.g., from untreated rodents)

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane (e.g., 8-12 kDa MWCO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenizer

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Brain Homogenate:

    • Homogenize the brain tissue in PBS (e.g., 1:3 w/v).

  • Equilibrium Dialysis Setup:

    • Spike the brain homogenate with this compound to a known concentration.

    • Load the spiked brain homogenate into one chamber of the dialysis device and an equal volume of PBS into the other chamber, separated by the dialysis membrane.

  • Incubation:

    • Incubate the dialysis plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be determined empirically).

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the brain homogenate and the buffer chambers.

    • Determine the concentration of this compound in both samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound in the diluted brain homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.

    • Calculate the fraction unbound in brain tissue (fu,brain) by correcting for the dilution of the homogenate.

Signaling Pathway and Transport Mechanisms

The brain penetration of this compound is governed by its ability to cross the blood-brain barrier, a process influenced by its physicochemical properties and its interaction with transport proteins.

G cluster_transport Transport Mechanisms blood Blood Compartment (High this compound) bbb Blood-Brain Barrier (Endothelial Cells) blood->bbb Influx bbb->blood brain Brain ISF (Low this compound) bbb->brain efflux Active Efflux (e.g., P-gp) brain->bbb Efflux passive Passive Diffusion

BBB Transport of this compound

References

Measuring the Neuropharmacological Impact of Ssr 146977: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Investigating Neurotransmitter Modulation

For researchers, scientists, and drug development professionals, understanding the precise effects of a compound on neurotransmitter systems is paramount. Ssr 146977, a potent and selective antagonist of the tachykinin NK3 receptor, has demonstrated significant modulation of key neurotransmitter pathways, making it a compound of high interest for therapeutic development.[1][2][3] This document provides detailed application notes and experimental protocols for measuring the influence of this compound on various neurotransmitters, equipping research teams with the necessary methodologies to conduct rigorous investigations.

Overview of this compound and its Mechanism of Action

This compound exerts its effects by binding to and blocking the tachykinin NK3 receptor.[1] This antagonism prevents the endogenous ligand, neurokinin B, from activating the receptor and initiating downstream signaling cascades. In vitro studies have shown that this compound inhibits neurokinin B-induced inositol monophosphate formation and intracellular calcium mobilization, key second messengers in the NK3 receptor signaling pathway.

The blockade of NK3 receptors by this compound has been shown to influence several critical neurotransmitter systems, including:

  • Dopaminergic System: this compound can prevent the haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons.

  • Cholinergic System: The compound antagonizes senktide-induced acetylcholine release in the hippocampus.

  • Noradrenergic System: this compound has been observed to inhibit senktide-induced norepinephrine release in the prefrontal cortex.

These interactions highlight the potential of this compound to treat a range of neurological and psychiatric disorders where these neurotransmitter systems are dysregulated.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineLigand/AgonistParameterValueReference
Radioligand BindingCHO (human NK3)[³H]Neurokinin BKi0.26 nM
Inositol Monophosphate FormationCHO (human NK3)Senktide (10 nM)IC₅₀7.8 - 13 nM
Intracellular Calcium MobilizationCHO (human NK3)SenktideIC₅₀10 nM
Neuronal Firing Rate (Noradrenergic)Guinea Pig Locus CoeruleusSenktide (30 nM)Antagonism50 nM
Neuronal Firing Rate (Dopaminergic)Guinea Pig Substantia NigraSenktide (30 nM)Antagonism100 nM

Table 2: In Vivo Activity of this compound

ModelNeurotransmitter/EffectAgonistDose of this compoundRouteEffectReference
Guinea PigAcetylcholine Release (Hippocampus)Senktide0.3 and 1 mg/kgi.p.Antagonism
Guinea PigNorepinephrine Release (Prefrontal Cortex)Senktide0.3 mg/kgi.p.Antagonism
Guinea PigDopamine A10 Neuron ActivityHaloperidol1 and 3 mg/kgi.p.Prevention of Increase

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on neurotransmitter systems.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the NK3 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NK3 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK3 receptor.

  • Radioligand: [³H]Neurokinin B.

  • This compound.

  • Non-specific binding control (e.g., high concentration of unlabeled neurokinin B).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [³H]Neurokinin B (at a concentration near its Kd), and either this compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare NK3-expressing cell membranes mix Mix membranes, radioligand, and this compound in 96-well plate prep_membranes->mix prep_ligand Prepare [³H]Neurokinin B prep_ligand->mix prep_ssr Prepare this compound dilutions prep_ssr->mix incubate Incubate to equilibrium mix->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash detect Scintillation counting wash->detect calculate Calculate specific binding detect->calculate determine_ic50 Determine IC₅₀ calculate->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthetize Anesthetize animal implant Stereotaxically implant guide cannula anesthetize->implant recover Allow recovery implant->recover insert_probe Insert microdialysis probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse collect_baseline Collect baseline samples perfuse->collect_baseline administer_ssr Administer this compound collect_baseline->administer_ssr collect_post Collect post-drug samples administer_ssr->collect_post hplc Analyze samples by HPLC collect_post->hplc quantify Quantify neurotransmitter levels hplc->quantify analyze_data Analyze and plot data quantify->analyze_data Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis dissect Dissect brain slice Prepare brain slices dissect->slice recover Incubate slices for recovery slice->recover place_slice Place slice in recording chamber recover->place_slice obtain_recording Obtain neuronal recording place_slice->obtain_recording record_baseline Record baseline firing obtain_recording->record_baseline apply_agonist Apply agonist record_baseline->apply_agonist apply_ssr Apply this compound apply_agonist->apply_ssr reapply_agonist Re-apply agonist apply_ssr->reapply_agonist analyze Analyze firing rate changes reapply_agonist->analyze determine_effect Determine effect of this compound analyze->determine_effect NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates Ssr146977 This compound Ssr146977->NK3R Blocks Gq Gq protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neurotransmitter_Modulation Modulation of Neurotransmitter Release (e.g., ACh, NE, DA) Ca_release->Neurotransmitter_Modulation PKC_activation->Neurotransmitter_Modulation

References

Application Notes and Protocols for Ssr 146977 in Airway Hyperresponsiveness Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ssr 146977, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor, in preclinical studies of airway hyperresponsiveness (AHR). The provided protocols and data are based on published research and are intended to facilitate the investigation of this compound as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction

Tachykinins, including Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of asthma and other inflammatory airway diseases. They mediate their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is found on various cells within the airways, including nerves. Activation of NK3 receptors in the airways is thought to contribute to neurogenic inflammation, bronchoconstriction, and airway hyperresponsiveness, primarily through indirect neuronal mechanisms that can enhance parasympathetic reflex effects.

This compound has been identified as a potent and selective antagonist of the human tachykinin NK3 receptor.[1] It exhibits high affinity for the NK3 receptor and has demonstrated efficacy in preclinical models of airway hyperresponsiveness.[1] These notes provide detailed protocols for in vitro and in vivo studies to assess the pharmacological activity of this compound in the context of AHR.

Biochemical and Pharmacological Profile of this compound

This compound is a well-characterized NK3 receptor antagonist with the following pharmacological properties:

ParameterSpecies/Cell LineValueReference
Ki (NK3 Receptor Binding) Chinese hamster ovary cells expressing human NK3 receptor0.26 nM[1]
IC50 (Senktide-induced inositol monophosphate formation) Chinese hamster ovary cells expressing human NK3 receptor7.8-13 nM[1]
IC50 (Senktide-induced intracellular calcium mobilization) Chinese hamster ovary cells expressing human NK3 receptor10 nM[1]
pA2 ([MePhe7]neurokinin B induced contractions) Guinea pig ileum9.07

In Vivo Efficacy of this compound in Airway Hyperresponsiveness

This compound has been shown to inhibit bronchial hyperresponsiveness in guinea pigs. The following table summarizes the effective dose range for its in vivo activity:

Experimental ModelSpeciesEffectEffective Dose (i.p.)Reference
Acetylcholine-induced bronchial hyperresponsivenessGuinea PigInhibition0.1 - 1 mg/kg
Histamine-induced bronchial microvascular permeabilityGuinea PigInhibition0.1 - 1 mg/kg
Citric acid-induced coughGuinea PigInhibition0.03 - 1 mg/kg

Signaling Pathways

The mechanism by which NK3 receptor antagonism with this compound alleviates airway hyperresponsiveness is believed to be primarily neuronal. The following diagram illustrates the proposed signaling pathway.

cluster_0 Presynaptic Nerve Terminal cluster_1 Postsynaptic (Airway Smooth Muscle) NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates PLC Phospholipase C (PLC) NK3R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces ACh_release Acetylcholine (ACh) Release Ca->ACh_release Promotes M3R Muscarinic M3 Receptor ACh_release->M3R Activates Ssr146977 This compound Ssr146977->NK3R Blocks Contraction Bronchoconstriction M3R->Contraction Leads to

Caption: Proposed mechanism of this compound in modulating airway hyperresponsiveness.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Acetylcholine-Induced Bronchial Hyperresponsiveness in Guinea Pigs

This protocol is designed to evaluate the in vivo efficacy of this compound in a model of acetylcholine-induced airway hyperresponsiveness.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Acetylcholine (ACh) chloride

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • Tracheal cannula

  • Jugular vein catheter

  • Ventilator

  • Pneumotachograph and pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Fast guinea pigs overnight with free access to water.

    • Anesthetize the animals with urethane (1.5 g/kg, i.p.).

    • Perform a tracheotomy and insert a tracheal cannula.

    • Cannulate the jugular vein for drug administration.

    • Connect the animal to a ventilator (e.g., 60 breaths/min, 10 ml/kg tidal volume).

  • Measurement of Bronchoconstriction:

    • Measure changes in pulmonary inflation pressure using a pressure transducer connected to a side arm of the tracheal cannula.

    • Record the data using a suitable data acquisition system.

  • Drug Administration:

    • Administer this compound (0.1, 0.3, or 1 mg/kg, i.p.) or vehicle one hour before the acetylcholine challenge.

  • Acetylcholine Challenge:

    • Administer increasing doses of acetylcholine (e.g., 5, 10, 20 µg/kg, i.v.) at 5-minute intervals.

    • Record the peak increase in pulmonary inflation pressure for each dose.

  • Data Analysis:

    • Construct dose-response curves for acetylcholine in vehicle- and this compound-treated groups.

    • Calculate the dose of acetylcholine required to produce a 50% increase in pulmonary inflation pressure (ED50).

    • Compare the ED50 values between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow

cluster_0 Preparation cluster_1 Treatment cluster_2 Challenge & Measurement cluster_3 Analysis A1 Animal Acclimatization A2 Anesthesia & Surgical Preparation (Tracheotomy, Catheterization) A1->A2 B1 Administer this compound or Vehicle (i.p.) A2->B1 B2 Wait for 1 hour B1->B2 C1 Connect to Ventilator & Transducer B2->C1 C2 Administer Increasing Doses of Acetylcholine (i.v.) C1->C2 C3 Record Pulmonary Inflation Pressure C2->C3 D1 Construct Dose-Response Curves C3->D1 D2 Calculate ED50 Values D1->D2 D3 Statistical Analysis D2->D3

Caption: Workflow for in vivo assessment of this compound on AHR.

Protocol 2: In Vitro Assessment of this compound on Neurokinin B-Induced Contraction of Isolated Guinea Pig Trachea

This protocol provides a method to assess the direct antagonistic activity of this compound on NK3 receptors in airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Neurokinin B (NKB)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ baths

  • Isotonic transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by a humane method.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Prepare tracheal ring segments (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • This compound Incubation:

    • Add this compound (at various concentrations, e.g., 1, 10, 100 nM) or vehicle to the organ baths and incubate for 30 minutes.

  • Neurokinin B Challenge:

    • Construct a cumulative concentration-response curve for Neurokinin B (e.g., 1 nM to 10 µM) in the presence and absence of this compound.

    • Record the contractile responses using an isotonic transducer and data acquisition system.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by a reference agonist (e.g., high concentration of KCl).

    • Calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NK3 receptor in airway hyperresponsiveness. The protocols and data presented in these application notes provide a framework for researchers to further explore the therapeutic potential of NK3 receptor antagonism in respiratory diseases. Careful adherence to these methodologies will ensure reproducible and reliable results in preclinical studies.

References

Application Notes and Protocols for Ssr 146977 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the dissolution of Ssr 146977, a potent and selective NK3 receptor antagonist, for use in research applications. The information is intended for researchers, scientists, and drug development professionals.

Solubility Data

This compound hydrochloride is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] The following table summarizes the solubility data for this compound hydrochloride.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10065.81
Ethanol10065.81

Molecular Weight of this compound hydrochloride: 658.11 g/mol [1]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound hydrochloride.

1. Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Procedure:

  • Equilibrate Reagents: Allow the this compound hydrochloride powder and the chosen solvent (DMSO or ethanol) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the vial.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of solvent to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.52 mL of solvent for every 1 mg of this compound hydrochloride.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds to facilitate dissolution. Visually inspect the solution to ensure that all the powder has dissolved completely. If necessary, gentle warming in a water bath (37°C) for a few minutes can aid in dissolution.

  • Sterilization (Optional): If required for the downstream application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.

3. Storage:

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For short-term storage (up to a few days), the solution can be stored at 4°C.

  • Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Protocol for Preparation of Working Solutions

This protocol describes the dilution of the stock solution to a final working concentration for use in experiments.

1. Materials:

  • This compound hydrochloride stock solution (in DMSO or ethanol)

  • Appropriate aqueous buffer for the experiment (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

2. Procedure:

  • Determine Final Concentration: Calculate the volume of the stock solution required to achieve the desired final working concentration in your experimental volume.

  • Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform a serial dilution. First, dilute the stock solution in the same solvent (DMSO or ethanol) to an intermediate concentration.

  • Aqueous Dilution: Add the intermediate dilution or the stock solution to the aqueous buffer. It is crucial to add the solvent-based solution to the aqueous buffer and mix immediately to ensure proper dispersion and minimize the risk of precipitation. The final concentration of the organic solvent in the aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the aqueous buffer without the compound.

Visualizations

Dissolution_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Hydrochloride Powder add_solvent Add DMSO or Ethanol to desired concentration weigh->add_solvent Calculate Volume dissolve Vortex / Gentle Warming to fully dissolve add_solvent->dissolve store_stock Aliquot and Store at -20°C or -80°C dissolve->store_stock thaw_stock Thaw Stock SolutionAliquot dilute Dilute with Aqueous Buffer (e.g., PBS, Media) thaw_stock->dilute To final concentration use Use in Experiment Immediately dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling_Pathway This compound Mechanism of Action cluster_cell Target Cell nk3r NK3 Receptor gq Gq Protein nk3r->gq activates plc PLC gq->plc activates ip3_dag IP3 & DAG Formation plc->ip3_dag catalyzes ca_release Intracellular Ca2+ Release ip3_dag->ca_release induces downstream Downstream Signaling ca_release->downstream Cellular Response senktide Senktide (NK3 Agonist) senktide->nk3r binds & activates ssr146977 This compound (Antagonist) ssr146977->nk3r binds & inhibits

Caption: this compound acts as an antagonist at the NK3 receptor, blocking downstream signaling.

References

Application Notes and Protocols for SSR 146977 in Guinea Pig Ileum Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The guinea pig ileum preparation is a classical and robust ex vivo model for studying the effects of compounds on intestinal smooth muscle contractility. This tissue expresses functional NK3 receptors, making it a valuable tool for characterizing the pharmacological activity of NK3 receptor antagonists like this compound.[2] These application notes provide a detailed protocol for utilizing the guinea pig ileum contraction assay to evaluate the antagonist properties of this compound against an NK3 receptor agonist.

Mechanism of Action

Tachykinin NK3 receptors are G-protein coupled receptors (GPCRs) that are preferentially activated by the endogenous peptide neurokinin B (NKB). In the guinea pig ileum, activation of NK3 receptors on myenteric plexus neurons leads to the release of acetylcholine (ACh), which in turn stimulates muscarinic receptors on the smooth muscle cells, causing contraction.[2][3] this compound acts as a competitive antagonist at the NK3 receptor, thereby inhibiting the contractile response induced by NK3 receptor agonists.

Quantitative Data Summary

The antagonist potency of this compound is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

CompoundAgonistPreparationParameterValue
This compound[MePhe7]neurokinin BGuinea Pig IleumpA29.07[1]

Experimental Protocols

Materials and Reagents

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • [MePhe7]neurokinin B (selective NK3 receptor agonist)

  • Carbachol (for tissue viability check)

  • Distilled water

  • 95% O2 / 5% CO2 gas mixture

Equipment

  • Isolated organ bath system with thermostatic control (37°C)

  • Isotonic force transducer

  • Data acquisition system and software

  • Dissection tools (scissors, forceps)

  • Syringes and needles

Protocol for Guinea Pig Ileum Contraction Assay

  • Tissue Preparation:

    • Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.

    • Immediately excise the ileum and place it in a petri dish containing Krebs-Henseleit solution pre-gassed with 95% O2 / 5% CO2.

    • Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm in length.

    • Gently flush the lumen of each segment with Krebs-Henseleit solution to remove any remaining contents.

  • Tissue Mounting:

    • Mount each ileum segment vertically in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic force transducer.

    • Apply an initial resting tension of 1 g to the tissue.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

    • After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of carbachol (e.g., 1 µM). Tissues that do not respond or show a weak response should be discarded.

    • Wash the tissues extensively to remove the carbachol and allow them to return to baseline tension.

  • Schild Analysis for this compound:

    • Control Agonist Concentration-Response Curve:

      • Generate a cumulative concentration-response curve for the NK3 agonist, [MePhe7]neurokinin B. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

      • Record the contractile response at each concentration.

      • After the control curve is established, wash the tissues repeatedly until the baseline tension is restored.

    • Incubation with Antagonist:

      • Introduce a known concentration of this compound into the organ bath. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Agonist Concentration-Response Curve in the Presence of Antagonist:

      • In the continued presence of this compound, repeat the cumulative concentration-response curve for [MePhe7]neurokinin B.

      • A rightward shift in the concentration-response curve should be observed.

    • Repeat with Different Antagonist Concentrations:

      • Wash the tissues thoroughly and allow them to recover.

      • Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of the contractile response at each agonist concentration, both in the absence and presence of the antagonist.

    • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for [MePhe7]neurokinin B from each concentration-response curve.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

G cluster_0 Myenteric Neuron cluster_1 Smooth Muscle Cell agonist [MePhe7]neurokinin B nk3r NK3 Receptor agonist->nk3r Binds to gq11 Gq/11 nk3r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates ach_vesicle ACh Vesicle ca_release->ach_vesicle Triggers Fusion ach_release Acetylcholine (ACh) Release ach_vesicle->ach_release Leads to ach Acetylcholine (ACh) mr Muscarinic Receptor ach->mr Binds to contraction Contraction mr->contraction Initiates antagonist This compound antagonist->nk3r Blocks

Caption: Signaling pathway of NK3 receptor-mediated contraction in guinea pig ileum and the inhibitory action of this compound.

G start Start prepare_tissue Prepare Guinea Pig Ileum Segment start->prepare_tissue mount_tissue Mount Tissue in Organ Bath prepare_tissue->mount_tissue equilibrate Equilibrate and Check Viability mount_tissue->equilibrate control_crc Generate Control Agonist CRC ([MePhe7]NKB) equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Add this compound (Concentration 1) wash1->add_antagonist incubate Incubate add_antagonist->incubate antagonist_crc1 Generate Agonist CRC in presence of This compound incubate->antagonist_crc1 wash2 Wash Tissue antagonist_crc1->wash2 repeat_antagonist Repeat with different concentrations of This compound wash2->repeat_antagonist analyze Perform Schild Plot Analysis repeat_antagonist->analyze end End analyze->end

References

Application Notes and Protocols for Ssr 146977 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of Ssr 146977, a potent and selective antagonist of the tachykinin NK3 receptor. The protocols outlined below are intended to guide researchers in designing and executing robust clinical studies to evaluate the efficacy and safety of this compound for psychiatric disorders such as schizophrenia and major depressive disorder.

Introduction

This compound is a nonpeptide antagonist of the tachykinin NK3 receptor, which is predominantly expressed in the central nervous system.[1][2] The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the pathophysiology of various neuropsychiatric and neuroendocrine disorders. Preclinical studies have demonstrated the potential of this compound to modulate neurotransmitter systems and behaviors relevant to schizophrenia and depression.[1][2] These notes provide a framework for translating these preclinical findings into a clinical research setting.

Data Presentation: Preclinical Pharmacological Profile of this compound

The following tables summarize the key preclinical data for this compound, providing a foundation for dose selection and target engagement assessment in clinical trials.

Table 1: In Vitro Activity of this compound [1]

Assay TypeCell Line/TissueLigandParameterValue (nM)
Receptor BindingCHO cells expressing human NK3 receptor[³H]Neurokinin BKi0.26
Receptor BindingCHO cells expressing human NK2 receptor-Ki19.3
Functional AntagonismCHO cells expressing human NK3 receptorSenktideIC50 (Inositol Monophosphate Formation)7.8 - 13
Functional AntagonismCHO cells expressing human NK3 receptorSenktideIC50 (Intracellular Calcium Mobilization)10
Functional AntagonismGuinea pig ileum[MePhe⁷]neurokinin BpA₂9.07

Table 2: In Vivo Activity of this compound

Animal ModelSpeciesEndpointRoute of AdministrationEffective Dose
NK3 Receptor-Mediated Turning BehaviorGerbilInhibition of turningi.p.ID50 = 0.2 mg/kg
NK3 Receptor-Mediated Turning BehaviorGerbilInhibition of turningp.o.ID50 = 0.4 mg/kg
Senktide-Induced Acetylcholine ReleaseGuinea pigAntagonism in hippocampusi.p.0.3 and 1 mg/kg
Senktide-Induced Norepinephrine ReleaseGuinea pigAntagonism in prefrontal cortexi.p.0.3 mg/kg
Haloperidol-Induced Increase in Dopamine A10 Neuron ActivityGuinea pigPrevention of increasei.p.1 and 3 mg/kg

Signaling Pathway

The therapeutic potential of this compound stems from its ability to block the neurokinin B (NKB) signaling pathway through the NK3 receptor. This pathway is implicated in the modulation of dopaminergic and serotonergic systems, which are key targets in the treatment of psychiatric disorders.

G NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq_11 Gq/11 Protein NK3R->Gq_11 Activates Ssr146977 This compound Ssr146977->NK3R Antagonizes PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., Modulation of Dopamine and Serotonin Release) Ca_release->Downstream PKC->Downstream

Figure 1. this compound Mechanism of Action.

Experimental Protocols

The following protocols are designed for Phase I and Phase II clinical trials of this compound.

Phase I Clinical Trial: Safety, Tolerability, and Pharmacokinetics

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy volunteers.

Experimental Workflow:

G cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening_SAD Screening of Healthy Volunteers Randomization_SAD Randomization (this compound or Placebo) Screening_SAD->Randomization_SAD Dosing_SAD Single Dose Administration Randomization_SAD->Dosing_SAD PK_PD_SAD Pharmacokinetic and Pharmacodynamic Sampling Dosing_SAD->PK_PD_SAD Safety_SAD Safety and Tolerability Monitoring PK_PD_SAD->Safety_SAD Follow_up_SAD Follow-up Safety_SAD->Follow_up_SAD Screening_MAD Screening of Healthy Volunteers Randomization_MAD Randomization (this compound or Placebo) Screening_MAD->Randomization_MAD Dosing_MAD Multiple Dose Administration Randomization_MAD->Dosing_MAD PK_PD_MAD Pharmacokinetic and Pharmacodynamic Sampling Dosing_MAD->PK_PD_MAD Safety_MAD Safety and Tolerability Monitoring PK_PD_MAD->Safety_MAD Follow_up_MAD Follow-up Safety_MAD->Follow_up_MAD

Figure 2. Phase I Clinical Trial Workflow.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participant Population: Healthy male and female volunteers, aged 18-55 years.

  • Intervention:

    • SAD Cohorts: Single oral doses of this compound (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg) or placebo.

    • MAD Cohorts: Multiple oral doses of this compound (e.g., 10 mg, 25 mg, 50 mg daily for 14 days) or placebo.

  • Pharmacokinetic Assessments:

    • Serial blood samples will be collected at pre-dose and at specified time points post-dose to determine the plasma concentrations of this compound and its metabolites.

    • PK parameters to be calculated include Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Assessments:

    • Biomarkers: As NK3 receptor antagonism can modulate the hypothalamic-pituitary-gonadal axis, plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone will be measured.

    • Neuroimaging: Functional magnetic resonance imaging (fMRI) may be employed to assess changes in brain activity in response to emotional or cognitive tasks.

  • Safety and Tolerability Assessments:

    • Adverse events (AEs) will be monitored and recorded throughout the study.

    • Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at regular intervals.

Phase II Clinical Trial: Efficacy and Safety in Patients

Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with schizophrenia or major depressive disorder.

Experimental Workflow:

G Screening Patient Screening (Diagnosis of Schizophrenia or MDD) Baseline Baseline Assessments (PANSS/MADRS, Biomarkers) Screening->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Treatment Period (e.g., 8-12 weeks) - this compound (Low, Medium, High Dose) - Placebo - Active Comparator (Optional) Randomization->Treatment Assessments Regular Efficacy and Safety Assessments Treatment->Assessments Endpoint End-of-Treatment Assessments Treatment->Endpoint Assessments->Treatment Follow_up Follow-up Period Endpoint->Follow_up

Figure 3. Phase II Clinical Trial Workflow.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Participant Population: Patients diagnosed with schizophrenia or major depressive disorder according to DSM-5 criteria.

  • Intervention:

    • Patients will be randomized to receive one of several fixed doses of this compound (e.g., 10 mg, 25 mg, 50 mg daily), placebo, or an active comparator for a predefined treatment period (e.g., 8-12 weeks).

  • Efficacy Assessments:

    • For Schizophrenia: The primary efficacy endpoint will be the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Secondary endpoints may include changes in PANSS subscales, the Clinical Global Impression (CGI) scale, and cognitive function tests.

    • For Major Depressive Disorder: The primary efficacy endpoint will be the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary endpoints may include changes in the Hamilton Depression Rating Scale (HDRS), the CGI scale, and measures of anhedonia.

  • Biomarker and Target Engagement Assessments:

    • Blood samples will be collected to measure plasma concentrations of this compound and relevant biomarkers (e.g., LH, testosterone, inflammatory markers).

    • Cerebrospinal fluid (CSF) analysis for NKB and other relevant neuropeptides may be considered in a subset of patients to directly assess target engagement in the CNS.

  • Safety and Tolerability Assessments:

    • AEs, vital signs, ECGs, and clinical laboratory parameters will be monitored throughout the study.

Key Experimental Protocols in Detail

Protocol: Administration of the Positive and Negative Syndrome Scale (PANSS)

Purpose: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

Procedure:

  • The PANSS is a 30-item, semi-structured clinical interview administered by a trained and calibrated rater.

  • The interview should be conducted in a quiet and private setting.

  • The rater scores each item on a 7-point scale (1 = absent to 7 = extreme) based on the patient's self-report and observable behavior during the interview and over the preceding week.

  • The total PANSS score is the sum of the scores for all 30 items. Subscale scores for positive, negative, and general psychopathology can also be calculated.

  • Regular rater training and calibration are essential to ensure inter-rater reliability.

Protocol: Administration of the Montgomery-Åsberg Depression Rating Scale (MADRS)

Purpose: To assess the severity of depressive symptoms in patients with major depressive disorder.

Procedure:

  • The MADRS is a 10-item, clinician-rated scale.

  • The interview should be conducted by a trained clinician.

  • Each item is rated on a 7-point scale (0 to 6) based on the patient's report of their symptoms over the past week.

  • The total MADRS score is the sum of the scores for all 10 items.

  • The use of a structured interview guide, such as the SIGMA, is recommended to enhance standardization.

Conclusion

The successful clinical development of this compound will depend on a well-designed and executed clinical trial program. The application notes and protocols provided herein offer a comprehensive framework for the initial phases of clinical investigation. By carefully considering the preclinical data, employing robust clinical trial designs, and utilizing validated assessment tools, researchers can effectively evaluate the therapeutic potential of this compound for the treatment of schizophrenia and major depressive disorder.

References

Application Notes and Protocols for Ssr 146977 in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ssr 146977, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor, for its application in neuropharmacology research. This document includes its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction and Mechanism of Action

This compound is a highly selective and potent antagonist of the tachykinin NK3 receptor.[1][2][3] The NK3 receptor is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). In the central nervous system, the NKB/NK3 receptor system is implicated in the regulation of various physiological and pathological processes, including mood, anxiety, and psychosis.

This compound exerts its pharmacological effects by competitively inhibiting the binding of NKB to the NK3 receptor. This blockade prevents the activation of downstream intracellular signaling cascades, including the phospholipase C (PLC) pathway, which leads to the formation of inositol monophosphate (IP1) and subsequent mobilization of intracellular calcium.[2][3] Its utility in neuropharmacology research stems from its ability to probe the function of the NK3 receptor system in various preclinical models of neuropsychiatric disorders.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
Human NK3 ReceptorCHO Cells0.26 nM
Human NK2 ReceptorCHO Cells19.3 nM
Functional Antagonism (IC50)
Senktide-induced Inositol Monophosphate FormationCHO Cells (human NK3)7.8 - 13 nM
Senktide-induced Intracellular Calcium MobilizationCHO Cells (human NK3)10 nM
In Vitro Potency (pA2)
[MePhe7]neurokinin B-induced ContractionsGuinea Pig Ileum9.07
In Vivo Efficacy (ID50)
Inhibition of NK3 agonist-induced Turning BehaviorGerbils0.2 mg/kg (i.p.)
0.4 mg/kg (p.o.)
In Vivo Efficacy (Effective Dose)
Antagonism of senktide-induced acetylcholine releaseGuinea Pig Hippocampus0.3 and 1 mg/kg (i.p.)
Antagonism of senktide-induced norepinephrine releaseGuinea Pig Prefrontal Cortex0.3 mg/kg (i.p.)
Prevention of haloperidol-induced increase in active dopamine A10 neuronsGuinea Pigs1 and 3 mg/kg (i.p.)

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • [¹²⁵I]-Neurokinin B (Radioligand).

  • This compound (Test Compound).

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled NK3 agonist like Senktide).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding), and 50 µL of the non-specific binding control.

  • Add 50 µL of [¹²⁵I]-Neurokinin B to all wells.

  • Add 50 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vivo Behavioral Assessment: NK3 Agonist-Induced Turning Behavior in Gerbils

Objective: To assess the in vivo efficacy of this compound in a centrally-mediated behavioral model.

Materials:

  • Male Mongolian Gerbils.

  • This compound.

  • NK3 receptor agonist (e.g., Senktide).

  • Vehicle for drug administration (e.g., saline, 0.5% methylcellulose).

  • Observation cages.

Protocol:

  • Habituate the gerbils to the observation cages for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg).

  • After a pre-determined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer the NK3 agonist centrally (e.g., intracerebroventricular injection).

  • Immediately place the animals back into the observation cages.

  • Record the number of contralateral turns (turns away from the side of injection) for a defined period (e.g., 30 minutes).

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on turning behavior.

  • Calculate the ID50 value, the dose of this compound that produces 50% inhibition of the agonist-induced turning.

Visualizations

Signaling Pathway of the NK3 Receptor and Inhibition by this compound

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates Ssr146977 This compound Ssr146977->NK3R Inhibits Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Physiological_Response Physiological Response Ca_release->Physiological_Response PKC->Physiological_Response

Caption: NK3 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Behavioral Assessment

In_Vivo_Workflow start Start habituation Animal Habituation (30 min) start->habituation drug_admin Administer this compound or Vehicle (i.p. or p.o.) habituation->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment agonist_admin Administer NK3 Agonist (e.g., Senktide) pretreatment->agonist_admin behavioral_obs Behavioral Observation (e.g., Turning Behavior for 30 min) agonist_admin->behavioral_obs data_analysis Data Analysis (Count turns, calculate % inhibition) behavioral_obs->data_analysis id50_calc Calculate ID50 data_analysis->id50_calc end End id50_calc->end

Caption: Workflow for in vivo assessment of this compound efficacy.

References

Troubleshooting & Optimization

Ssr 146977 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SSR146977. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is SSR146977 and what is its primary mechanism of action?

SSR146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor. This inhibition prevents the activation of downstream signaling pathways.

Q2: What are the common research applications for SSR146977?

SSR146977 is primarily used in research to investigate the role of the NK3 receptor in various physiological and pathological processes. Common areas of study include psychiatric disorders, such as schizophrenia and depression, as well as airway inflammation.

Q3: What are the recommended solvents for dissolving SSR146977 hydrochloride?

SSR146977 hydrochloride is soluble in both DMSO and ethanol up to 100 mM.

Q4: How should solid SSR146977 hydrochloride and its stock solutions be stored?

Solid SSR146977 hydrochloride should be stored at +4°C. For stock solutions, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving SSR146977 hydrochloride.

Possible Causes & Solutions:

  • Incorrect Solvent: Ensure you are using an appropriate solvent. DMSO and ethanol are recommended.

  • Concentration Too High: Attempting to dissolve the compound at a concentration higher than its solubility limit (100 mM in DMSO and ethanol) can lead to incomplete dissolution.

  • Low Temperature: Dissolution can be slower at lower temperatures. Gentle warming of the solution to 37°C or brief sonication can aid in dissolving the compound. Always check for any signs of degradation after warming.

  • Compound Purity: If solubility issues persist, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis.

Stability Concerns

Problem: I am unsure about the stability of my SSR146977 solution during my experiment.

Background: While specific public data on the degradation kinetics of SSR146977 under various conditions is limited, general principles of chemical stability for similar compounds can be applied. Factors such as pH, temperature, and light exposure can influence the stability of small molecules in solution.

Recommended Actions:

  • pH Considerations: The stability of compounds can be pH-dependent. If your experimental buffer is at an extreme pH, consider performing a pilot stability study.

  • Temperature Sensitivity: Prolonged exposure to elevated temperatures can accelerate degradation. For long-term experiments, it is advisable to maintain the solution at a controlled, cool temperature whenever possible.

  • Photostability: Protect solutions from direct light, especially for extended periods, by using amber vials or covering the container with aluminum foil.

  • Perform a Basic Stability Assessment: If stability is a critical concern for your assay, you can perform a simple experiment to assess it under your specific conditions. A suggested protocol is provided below.

Data Presentation

Table 1: Solubility and Storage of SSR146977 Hydrochloride

PropertyValue
Solubility in DMSO ≤ 100 mM
Solubility in Ethanol ≤ 100 mM
Storage of Solid +4°C
Storage of Stock Solutions Aliquot and store at -20°C or -80°C

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • SSR146977 hydrochloride

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid SSR146977 hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of SSR146977 hydrochloride. For example, for 1 mL of a 10 mM solution, you would need 6.58 mg (M.W. = 658.11 g/mol ).

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex or sonicate briefly to ensure complete dissolution. Gentle warming to 37°C can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol: Basic Stability Assessment of SSR146977 in Experimental Buffer
  • Objective: To determine the stability of SSR146977 under specific experimental conditions (e.g., buffer composition, pH, temperature).

  • Materials:

    • SSR146977 stock solution

    • Your experimental buffer

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Procedure:

    • Prepare a solution of SSR146977 in your experimental buffer at the final working concentration.

    • Immediately inject a sample (t=0) into the HPLC to obtain an initial peak area representing 100% integrity.

    • Incubate the remaining solution under your intended experimental conditions (e.g., 37°C in a cell culture incubator).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the peak area of the parent SSR146977 compound. The appearance of new peaks may indicate degradation products.

    • Calculate the percentage of SSR146977 remaining at each time point relative to the t=0 sample. This will provide an estimate of its stability under your specific conditions.

Visualizations

Signaling Pathway of the NK3 Receptor

The following diagram illustrates the signaling pathway activated by the NK3 receptor, which is antagonized by SSR146977.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq/11 protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Endoplasmic Reticulum (ER) IP3->Ca_ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Releases Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Effects Ca_cyto->Downstream PKC->Downstream SSR146977 SSR146977 SSR146977->NK3R Antagonizes

Caption: NK3 Receptor signaling pathway antagonized by SSR146977.

Experimental Workflow: Preparing SSR146977 for a Cell-Based Assay

The following diagram outlines a typical workflow for preparing and using SSR146977 in a cell-based assay.

Experimental_Workflow start Start weigh Weigh Solid SSR146977 HCl start->weigh dissolve Dissolve in DMSO to make 10 mM stock weigh->dissolve aliquot Aliquot stock solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in assay buffer to working concentration thaw->dilute add_to_cells Add to cell culture dilute->add_to_cells incubate Incubate for desired time add_to_cells->incubate assay Perform assay readout incubate->assay end End assay->end

Caption: Workflow for preparing SSR146977 for cell-based assays.

Logical Relationship: Troubleshooting Solubility Issues

The following diagram illustrates the logical steps for troubleshooting solubility problems with SSR146977.

Solubility_Troubleshooting start Problem: SSR146977 not dissolving check_solvent Is the solvent DMSO or Ethanol? start->check_solvent use_correct_solvent Use recommended solvent check_solvent->use_correct_solvent No check_concentration Is concentration ≤ 100 mM? check_solvent->check_concentration Yes use_correct_solvent->start adjust_concentration Lower the concentration check_concentration->adjust_concentration No gentle_heat Apply gentle heat (37°C) or sonication check_concentration->gentle_heat Yes adjust_concentration->start check_dissolution Does it dissolve? gentle_heat->check_dissolution solution_ready Solution is ready check_dissolution->solution_ready Yes contact_supplier Contact supplier for Certificate of Analysis check_dissolution->contact_supplier No

Caption: Troubleshooting guide for SSR146977 solubility issues.

optimizing Ssr 146977 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Ssr 146977 for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.[1][2][3][4] Its primary mechanism of action is to inhibit the binding of neurokinin B (NKB), the natural ligand, to the NK3 receptor.[1] This blockade prevents the downstream signaling cascade initiated by NKB, which includes the formation of inositol monophosphate and mobilization of intracellular calcium.

Q2: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound will vary depending on the specific cell type and experimental conditions. However, based on published data, a good starting point for in vitro assays is in the low nanomolar range. This compound has been shown to have a Ki of 0.26 nM for the human NK3 receptor expressed in Chinese hamster ovary (CHO) cells. For functional assays, IC50 values are reported to be between 7.8-13 nM for inhibiting inositol monophosphate formation and 10 nM for intracellular calcium mobilization.

Q3: What are typical effective doses for in vivo animal studies?

In vivo efficacy is dependent on the animal model, route of administration, and the specific endpoint being measured. In guinea pigs, intraperitoneal (i.p.) administration of this compound has shown effects at doses ranging from 0.03 to 1 mg/kg for inhibiting citric acid-induced cough and bronchial hyperresponsiveness. In gerbils, an ID50 of 0.2 mg/kg (i.p.) and 0.4 mg/kg (p.o.) was observed for inhibiting turning behavior.

Q4: How should I prepare and store this compound?

This compound hydrochloride is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the compound at +4°C. Always refer to the Certificate of Analysis provided by the supplier for batch-specific information on solubility and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound in my in vitro assay. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the NK3 receptor in your specific system.Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.1 nM to 1 µM).
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for your experiments.
Low NK3 Receptor Expression: The cell line you are using may not express a sufficient level of the NK3 receptor for a measurable response.Verify the expression of the NK3 receptor in your cell line using techniques such as Western blot, qPCR, or flow cytometry. Consider using a cell line known to express the human NK3 receptor, such as transfected CHO cells.
High variability in experimental results. Inconsistent Compound Preparation: Variability in the preparation of stock and working solutions can lead to inconsistent results.Use a precise and consistent method for preparing your this compound solutions. Ensure complete solubilization of the compound.
Cell Culture Variability: Differences in cell passage number, confluency, or health can impact experimental outcomes.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency for each experiment.
Unexpected off-target effects. High Concentration: Using excessively high concentrations of this compound may lead to non-specific binding and off-target effects. This compound has some affinity for the NK2 receptor at higher concentrations (Ki of 19.3 nM).Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Contamination of Reagents: Contaminants in your cell culture media or other reagents could be causing unexpected cellular responses.Use high-quality, sterile reagents and practice good aseptic technique to prevent contamination.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterSpecies/Cell LineValueReference
Ki (Binding Affinity) Human NK3 Receptor (CHO cells)0.26 nM
IC50 (Inositol Monophosphate Formation) Human NK3 Receptor (CHO cells)7.8 - 13 nM
IC50 (Intracellular Calcium Mobilization) Human NK3 Receptor (CHO cells)10 nM
pA2 (Functional Antagonism) Guinea Pig Ileum9.07

Table 2: Effective In Vivo Dosages of this compound

Animal ModelEffectRoute of AdministrationEffective Dose RangeReference
Guinea Pig Inhibition of citric acid-induced coughi.p.0.03 - 1 mg/kg
Guinea Pig Inhibition of bronchial hyperresponsivenessi.p.0.1 - 1 mg/kg
Gerbil Inhibition of turning behavior (ID50)i.p.0.2 mg/kg
Gerbil Inhibition of turning behavior (ID50)p.o.0.4 mg/kg

Experimental Protocols

Protocol 1: In Vitro Inhibition of Inositol Monophosphate (IP) Formation

This protocol is based on the methodology described in studies assessing the functional antagonism of the NK3 receptor.

  • Cell Culture: Culture Chinese hamster ovary (CHO) cells stably expressing the human NK3 receptor in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation with this compound: Wash the cells and pre-incubate with varying concentrations of this compound for 30 minutes.

  • Stimulation: Add the NK3 receptor agonist, senktide (e.g., 10 nM), to the wells and incubate for a specified time (e.g., 30 minutes).

  • Lysis and IP Measurement: Lyse the cells and measure the accumulation of inositol monophosphate using a commercially available assay kit (e.g., HTRF).

  • Data Analysis: Plot the IP formation against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Assessment of Bronchial Hyperresponsiveness in Guinea Pigs

This protocol is adapted from methodologies used to evaluate the in vivo efficacy of this compound.

  • Animal Acclimatization: Acclimatize male guinea pigs to the experimental conditions for at least one week.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a range of doses (e.g., 0.1, 0.3, 1 mg/kg).

  • Challenge with Bronchoconstrictor: After a specified pre-treatment time (e.g., 1 hour), expose the animals to an aerosolized bronchoconstrictor, such as acetylcholine.

  • Measurement of Bronchoconstriction: Measure the changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph.

  • Data Analysis: Compare the bronchoconstrictor response in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of the compound.

Visualizations

Ssr146977_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates Ssr146977 This compound Ssr146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates

Caption: this compound antagonizes the NK3 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation dose_response 1. Dose-Response Curve (e.g., IP Formation Assay) determine_ic50 2. Determine IC50 dose_response->determine_ic50 cell_viability 3. Assess Cell Viability determine_ic50->cell_viability Confirm no toxicity animal_model 4. Select Animal Model cell_viability->animal_model Proceed to in vivo dose_ranging 5. Dose-Ranging Study animal_model->dose_ranging efficacy_testing 6. Efficacy Testing dose_ranging->efficacy_testing

Caption: Workflow for optimizing this compound dosage.

References

Ssr 146977 Technical Support Center: A Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a focused resource for investigators utilizing Ssr 146977 in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides address potential off-target effects based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective antagonist of the tachykinin NK3 receptor.[1][2][3] Its primary mechanism of action is the inhibition of neurokinin B (NKB) binding to the NK3 receptor, thereby blocking downstream signaling cascades.

Q2: Are there any known off-target interactions for this compound?

Based on available data, this compound exhibits some affinity for the tachykinin NK2 receptor, although at a significantly lower potency compared to its primary target, the NK3 receptor. This suggests a potential for off-target effects at higher concentrations.

Q3: Has this compound been screened against a broad panel of receptors and enzymes?

Publicly available literature does not contain results from a comprehensive off-target binding panel for this compound. Such panels would assess the compound's affinity for a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential unforeseen interactions.

Q4: Are there any known safety concerns or adverse effects related to off-target activity?

The public domain lacks specific safety pharmacology data or reports of adverse effects from clinical trials directly attributable to off-target interactions of this compound.

Troubleshooting Guide: Unexpected Experimental Results

If you are observing unexpected results in your experiments with this compound that cannot be attributed to its known NK3 receptor antagonism, consider the following possibilities:

  • Concentration-Dependent Off-Target Effects: At high concentrations, this compound may engage the NK2 receptor. Verify the concentration of this compound used in your experiments and consider if it is within the range where NK2 receptor antagonism could occur.

  • Uncharacterized Off-Target Interactions: The absence of a publicly available, comprehensive off-target profile means that interactions with other cellular targets cannot be definitively ruled out.

Data on this compound Selectivity

The following table summarizes the known binding affinities of this compound for tachykinin receptors.

ReceptorLigandAssay TypeSpeciesKi (nM)
NK3Neurokinin BRadioligand BindingHuman0.26
NK2-Radioligand BindingHuman19.3

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathway of the NK3 receptor and a general workflow for assessing off-target effects.

NK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ssr146977 This compound Ssr146977->NK3R Blocks

Caption: On-target signaling pathway of the NK3 receptor and the inhibitory action of this compound.

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Functional Validation cluster_invivo In Vivo Assessment receptor_panel Broad Receptor Binding Panel functional_assays Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) receptor_panel->functional_assays Identified Hits enzyme_panel Enzyme Inhibition Panel enzyme_panel->functional_assays ion_channel_panel Ion Channel Panel ion_channel_panel->functional_assays safety_pharm Safety Pharmacology Studies functional_assays->safety_pharm Confirmed Off-Targets adverse_effects Observation of Adverse Effects safety_pharm->adverse_effects

Caption: A general experimental workflow for identifying and validating potential off-target effects of a compound.

Experimental Protocols

Radioligand Binding Assay for NK2 and NK3 Receptors

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of this compound for NK2 and NK3 receptors.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing either the human NK2 or NK3 receptor.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-SR48968 for NK2, [¹²⁵I]-NKB for NK3).

    • Add increasing concentrations of this compound (the competitor).

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Technical Support Center: Overcoming Poor Bioavailability of Ssr 146977 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Ssr 146977, a potent and selective NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.[1][2] It has been investigated for its potential therapeutic effects in the central nervous system and respiratory system.[1] Key physicochemical properties are summarized in the table below.

Q2: I am observing poor efficacy of this compound in my in vivo experiments after oral administration. What could be the reason?

Q3: How can I improve the oral bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can increase the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[4]

  • Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix can enhance its dissolution.

Q4: Are there any reports of successful in vivo studies with this compound?

Yes, in vivo studies have shown that this compound is active after both intraperitoneal (i.p.) and oral (p.o.) administration in animal models, inhibiting behaviors and physiological responses mediated by NK3 receptor stimulation. However, the specific bioavailability values from these studies are not detailed in the available literature.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and overcome poor in vivo efficacy of this compound, likely stemming from low bioavailability.

Problem: Low or inconsistent in vivo efficacy of this compound after oral administration.

Workflow for Troubleshooting Poor In Vivo Efficacy of this compound

G cluster_0 Initial Observation cluster_1 Hypothesis: Poor Bioavailability cluster_2 Verification & Characterization cluster_3 Formulation Development cluster_4 In Vitro Evaluation cluster_5 In Vivo Testing & Validation cluster_6 Outcome start Poor in vivo efficacy observed hypo Primary suspect: Low aqueous solubility start->hypo solubility Determine aqueous solubility (pH range) hypo->solubility logP Determine LogP/LogD solubility->logP permeability Assess permeability (e.g., Caco-2 assay) logP->permeability lipid Lipid-based formulations (SEDDS) permeability->lipid If solubility-limited nano Nanoparticle formulations permeability->nano If solubility-limited solid Solid dispersions permeability->solid If solubility-limited dissolution In vitro dissolution testing lipid->dissolution nano->dissolution solid->dissolution stability Formulation stability assessment dissolution->stability pk_study Pharmacokinetic (PK) study in animals stability->pk_study efficacy Re-evaluate in vivo efficacy with new formulation pk_study->efficacy success Improved Bioavailability & Efficacy efficacy->success

Caption: A troubleshooting workflow for addressing poor in vivo efficacy of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Weight658.11
FormulaC₃₅H₄₂Cl₂N₄O₂.HCl
SolubilitySoluble to 100 mM in DMSO and 100 mM in ethanol
Aqueous SolubilityNot reported (presumed to be low)-
pKaNot reported-
LogPNot reported (presumed to be high)-

Table 2: Overview of Formulation Strategies to Enhance Bioavailability

Formulation StrategyPrinciplePotential Advantages for this compoundKey Considerations
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-surfactants, which forms a fine emulsion upon contact with GI fluids.- Maintains the drug in a solubilized state. - May enhance absorption via lymphatic pathways.- Selection of appropriate excipients is crucial. - Potential for GI side effects at high surfactant concentrations.
Nanoparticle Formulations The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.- Significantly increases dissolution rate. - Can improve the concentration gradient for absorption.- Physical stability of the nanoparticles (aggregation) needs to be addressed. - Requires specialized equipment for preparation.
Solid Dispersions The drug is dispersed in a solid, water-soluble carrier matrix.- Enhances wettability and dissolution of the drug.- The drug must be stable in the amorphous state. - The choice of carrier is critical for performance.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • Combine the oil and Sₘᵢₓ at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagram, select a composition from the self-emulsifying region.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water (e.g., 1:100) and measure the globule size and polydispersity index (PDI) using dynamic light scattering.

    • Self-Emulsification Time: Add the formulation to a stirred aqueous medium and measure the time taken to form a stable emulsion.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

Protocol 2: Preparation of this compound Nanoparticles by Wet Media Milling

  • Preparation of the Nanosuspension:

    • Prepare an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188).

    • Disperse the this compound powder in this solution to form a presuspension.

    • Introduce the presuspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) into a milling chamber.

    • Mill at a high speed for a specified duration, with cooling to prevent overheating.

  • Particle Size Reduction:

    • Monitor the particle size reduction periodically using a particle size analyzer until the desired nanoscale is achieved (typically < 200 nm).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used directly for in vivo studies or can be further processed into a solid dosage form (e.g., by spray drying or lyophilization) to improve stability.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to assess the stability of the nanosuspension.

    • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the crystalline state of the drug in the nanoparticles.

    • In Vitro Dissolution: Compare the dissolution rate of the nanoparticles to the unformulated drug.

Signaling Pathway

This compound is an antagonist of the NK3 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor is believed to activate downstream signaling cascades.

Generalized GPCR Signaling Pathway for the NK3 Receptor

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates Ssr146977 This compound Ssr146977->NK3R Blocks Gq Gq Protein NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: A diagram of the likely NK3 receptor signaling pathway.

References

interpreting unexpected results in Ssr 146977 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ssr 146977, a potent and selective tachykinin NK3 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected results that may be encountered during experiments with this compound.

Q1: Why am I not observing the expected inhibitory effect of this compound on NK3 receptor activation?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Action: Verify the integrity and concentration of your this compound stock solution. Improper storage or dilution errors can significantly impact its activity.

    • Rationale: this compound is a potent antagonist with activity in the nanomolar range.[1][2][3][4][5] Inaccurate concentrations will lead to misleading results.

  • Agonist Concentration:

    • Action: Ensure you are using an appropriate concentration of the NK3 receptor agonist (e.g., Senktide, Neurokinin B).

    • Rationale: An excessively high agonist concentration can overcome the competitive antagonism of this compound, masking its inhibitory effect.

  • Cellular System:

    • Action: Confirm that your cell line endogenously expresses or has been successfully transfected with a functional NK3 receptor.

    • Rationale: The presence and proper functioning of the NK3 receptor are essential for observing the effects of this compound.

  • Assay Conditions:

    • Action: Review and optimize your assay conditions, including incubation times, temperature, and buffer composition.

    • Rationale: Suboptimal assay parameters can affect receptor-ligand binding and downstream signaling.

Q2: The IC50 value I'm obtaining for this compound is significantly different from the reported values.

A2: Discrepancies in IC50 values can arise from variations in experimental setup.

  • Action: Carefully document and standardize your experimental protocol. Compare your methodology to published studies.

  • Rationale: Factors such as the specific agonist and its concentration, cell density, and the particular assay technology used (e.g., FLIPR, HTRF) can all influence the apparent IC50 value. Published IC50 values for this compound in inhibiting senktide-induced inositol monophosphate formation and intracellular calcium mobilization are around 7.8-13 nM and 10 nM, respectively.

Q3: I am observing what appear to be off-target effects with this compound. How can I investigate this?

A3: While this compound is a selective NK3 receptor antagonist, it's crucial to rule out off-target effects, especially at higher concentrations.

  • Action 1: Include a control cell line that does not express the NK3 receptor.

    • Rationale: If the observed effect persists in the absence of the target receptor, it is likely an off-target effect.

  • Action 2: Test the effect of this compound in the absence of an NK3 receptor agonist.

    • Rationale: Any activity observed without agonist stimulation could indicate off-target or inverse agonist activity.

  • Action 3: Perform counter-screening against other related receptors, such as NK1 and NK2 receptors.

    • Rationale: This will help determine the selectivity profile of this compound in your specific experimental system. This compound has a much lower affinity for the NK2 receptor (Ki of 19.3 nM) compared to the NK3 receptor (Ki of 0.26 nM).

Q4: My in vivo results with this compound are not consistent with the expected outcomes.

A4: In vivo experiments introduce additional complexities.

  • Action: Verify the formulation and administration route of this compound. Ensure appropriate vehicle controls are included.

  • Rationale: The bioavailability and pharmacokinetics of this compound can be influenced by its formulation and how it is administered. Published in vivo studies have used intraperitoneal (i.p.) and oral (p.o.) administration with effective doses ranging from 0.03 to 30 mg/kg depending on the animal model and the measured endpoint.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineAgonistValueReference
Ki (NK3 Receptor Binding)CHO (human NK3)Neurokinin B0.26 nM
IC50 (Inositol Monophosphate)CHO (human NK3)Senktide (10 nM)7.8 - 13 nM
IC50 (Calcium Mobilization)CHO (human NK3)Senktide (10 nM)10 nM
pA2 (Guinea Pig Ileum Contraction)Guinea Pig Ileum[MePhe7]neurokinin B9.07

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectRoute of AdministrationEffective DoseReference
GerbilInhibition of turning behaviori.p.ID50 = 0.2 mg/kg
GerbilInhibition of turning behaviorp.o.ID50 = 0.4 mg/kg
GerbilPrevention of decreased locomotor activityi.p.10 and 30 mg/kg
Guinea PigInhibition of citric acid-induced coughi.p.0.03 - 1 mg/kg
Guinea PigAntagonism of senktide-induced acetylcholine release in hippocampusi.p.0.3 and 1 mg/kg

Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on agonist-induced IP1 accumulation.

  • Cell Culture: Plate cells expressing the NK3 receptor in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the NK3 receptor agonist (e.g., Senktide) in a stimulation buffer containing LiCl.

  • Cell Stimulation:

    • Wash the cells with a suitable buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a designated time.

    • Add the NK3 receptor agonist to stimulate IP1 production and incubate.

  • Lysis and Detection:

    • Lyse the cells to release intracellular IP1.

    • Quantify IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the HTRF signal against the concentration of this compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for assessing the effect of this compound on agonist-induced calcium flux.

  • Cell Culture: Seed cells expressing the NK3 receptor onto a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution.

    • Incubate the cells with the dye solution to allow for intracellular loading.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add varying concentrations of this compound to the wells, followed by the addition of an NK3 receptor agonist.

    • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50.

Mandatory Visualization

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Activates This compound This compound This compound->NK3R Inhibits Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Downstream Downstream Cellular Responses Ca->Downstream Activates

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture NK3R-expressing cells Compound_Prep 2. Prepare this compound and agonist solutions Cell_Culture->Compound_Prep Pre_incubation 3. Pre-incubate cells with this compound Compound_Prep->Pre_incubation Stimulation 4. Add NK3R agonist Pre_incubation->Stimulation Measurement 5. Measure downstream signal (IP1 or Ca²⁺) Stimulation->Measurement Data_Plot 6. Plot dose-response curve Measurement->Data_Plot IC50_Calc 7. Calculate IC50 Data_Plot->IC50_Calc

Caption: General experimental workflow for assessing this compound inhibitory activity.

References

Technical Support Center: Addressing the Limited Aqueous Solubility of Ssr 146977

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited aqueous solubility of the NK3 receptor antagonist, Ssr 146977.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting its downstream signaling pathways.[1]

Q2: What are the known solubility properties of this compound?

The hydrochloride salt of this compound exhibits good solubility in organic solvents. It is soluble in both dimethyl sulfoxide (DMSO) and ethanol up to 100 mM.[2] However, its aqueous solubility is limited, which can present challenges in experimental settings.

Q3: What is the primary signaling pathway activated by the NK3 receptor?

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[3] Upon activation by an agonist, it stimulates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Q4: Can I use this compound for in vivo studies?

Yes, this compound has been successfully used in in vivo studies in animal models. It has been shown to be active following both intraperitoneal (i.p.) and oral (p.o.) administration in rodents.

Troubleshooting Guides

Issue: Precipitate formation when preparing aqueous solutions from a DMSO stock.

Cause: this compound is poorly soluble in aqueous buffers. When a concentrated DMSO stock solution is diluted into an aqueous medium, the compound can precipitate out as the solvent environment changes from primarily organic to aqueous.

Solutions:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution (e.g., cell culture media, physiological buffer) should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower to avoid cell toxicity and solubility issues.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, add the DMSO stock to a smaller volume of the pre-warmed aqueous buffer, mix thoroughly, and then add this intermediate solution to the remaining buffer.

  • Maintain Temperature: Ensure your aqueous buffer is pre-warmed to 37°C before adding the this compound stock solution. Gentle warming can aid in dissolution.

  • Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution gently to ensure rapid and uniform mixing.

Issue: Inconsistent results in in vitro assays.

Cause: Inconsistent results can arise from the precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.

Solutions:

  • Solubility Testing: Before conducting your main experiments, perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. This involves preparing a serial dilution and visually inspecting for any precipitate formation.

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation that may occur during storage of diluted aqueous solutions.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventMaximum ConcentrationReference
DMSO100 mM
Ethanol100 mM
Aqueous BuffersLimited (Quantitative data not available)-

Table 2: In Vitro Activity of this compound

ParameterValueCell LineReference
Ki (NKB binding)0.26 nMCHO (human NK3)
IC50 (IP formation)7.8-13 nMCHO (human NK3)
IC50 (Ca2+ mobilization)10 nMCHO (human NK3)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound hydrochloride in DMSO.

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound hydrochloride to prepare a 100 mM stock solution (Molecular Weight: 658.11 g/mol ).

    • Weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C can be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Objective: To prepare a working solution of this compound in cell culture medium with a low final DMSO concentration.

  • Materials:

    • 100 mM this compound hydrochloride in DMSO (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the 100 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.1%.

    • Perform a serial dilution if necessary. For example, to achieve a 1 µM final concentration from a 100 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in DMSO or media) before the final dilution into the cell culture medium.

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Immediately vortex the solution gently to ensure proper mixing.

    • Use the freshly prepared working solution for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) weigh Weigh this compound HCl dissolve Dissolve in 100% DMSO to 100 mM weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Dilute Stock Solution (Stepwise if necessary) store->dilute prewarm Pre-warm Aqueous Buffer to 37°C prewarm->dilute mix Vortex Gently dilute->mix use Use Immediately in Assay mix->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates Ssr This compound Ssr->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified NK3 receptor signaling pathway.

References

Technical Support Center: SSR146977 Administration Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NK3 receptor antagonist, SSR146977.

Frequently Asked Questions (FAQs)

Q1: What is SSR146977 and what is its primary mechanism of action?

A1: SSR146977 is a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting downstream signaling pathways.[4] The NK3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[4]

Q2: What are the recommended solvents for dissolving SSR146977?

A2: SSR146977 hydrochloride is soluble in DMSO and ethanol, with a maximum concentration of 100 mM reported for both solvents. For in vitro cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Q3: What is the stability of SSR146977 in solution?

A3: For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What are the key binding and functional parameters of SSR146977?

A4: SSR146977 exhibits high affinity for the human NK3 receptor. Key quantitative data are summarized in the table below.

Data Presentation

ParameterValueCell LineAssay TypeReference
Ki (Binding Affinity) 0.26 nMCHO cells expressing human NK3 receptorRadioligand binding assay with [¹²⁵I]Neurokinin B
IC₅₀ (Functional Inhibition) 7.8 - 13 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced inositol monophosphate formation
IC₅₀ (Functional Inhibition) 10 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced intracellular calcium mobilization

Troubleshooting Guides

Issue 1: Precipitation of SSR146977 in aqueous media during in vitro experiments.

  • Question: I dissolved SSR146977 in DMSO to make a stock solution, but when I dilute it into my cell culture medium, a precipitate forms. How can I resolve this?

  • Answer: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This can help to gradually decrease the solvent concentration and may prevent the compound from "crashing out" of solution.

    • Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the SSR146977 stock solution can sometimes improve solubility.

    • Vortexing During Dilution: Add the SSR146977 stock solution to the aqueous medium while gently vortexing to ensure rapid and thorough mixing.

    • Use of Surfactants or Solubilizing Agents: For particularly challenging solubility issues, consider the use of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your medium. However, the compatibility of these agents with your specific cell line and assay must be validated.

Issue 2: Inconsistent or lack of biological effect in in vivo studies.

  • Question: I am not observing the expected pharmacological effect of SSR146977 in my animal model. What could be the cause?

  • Answer: Several factors could contribute to a lack of efficacy in in vivo experiments:

    • Vehicle Selection and Formulation: The choice of vehicle for administration is critical for poorly water-soluble compounds like SSR146977. For intraperitoneal (i.p.) or oral (p.o.) administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution containing a solubilizing agent like PEG-400 or Tween® 80 may be necessary. It is crucial to ensure the compound is homogenously suspended or fully dissolved before administration.

    • Route of Administration and Bioavailability: The bioavailability of SSR146977 may vary depending on the route of administration. Ensure the chosen route is appropriate for achieving the desired systemic exposure.

    • Dose and Dosing Regimen: The dose may be insufficient to achieve the necessary target engagement. Refer to published studies for effective dose ranges. For example, doses of 0.1-1 mg/kg (i.p.) have been shown to be effective in guinea pigs.

    • Metabolism and Clearance: The pharmacokinetic profile of SSR146977 in your specific animal model may differ from published data. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) to optimize your dosing schedule and sampling time points for pharmacodynamic assessments.

Issue 3: High background or non-specific effects in cell-based assays.

  • Question: I am observing high background signal or what appears to be non-specific cellular toxicity in my assay, even at low concentrations of SSR146977. What could be the reason?

  • Answer: These issues can arise from several sources:

    • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates in aqueous solutions, which can lead to non-specific interactions with cells or assay components, causing artifacts. Consider using dynamic light scattering (DLS) to check for aggregate formation in your final assay medium. Reducing the final concentration of the compound may be necessary.

    • Vehicle Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not causing cellular stress or toxicity. Run a vehicle control with a range of solvent concentrations to determine the tolerance of your cell line.

    • Compound Purity: Verify the purity of your SSR146977 sample. Impurities could be responsible for the observed non-specific effects.

    • Assay Interference: The compound itself might interfere with the assay technology (e.g., fluorescence quenching or enhancement). Run appropriate controls, such as the compound in the absence of cells, to rule out direct assay interference.

Experimental Protocols

1. Preparation of SSR146977 for In Vitro Cell-Based Assays

  • Objective: To prepare a working solution of SSR146977 for addition to cell cultures.

  • Materials:

    • SSR146977 hydrochloride powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile, pre-warmed cell culture medium

  • Methodology:

    • Prepare a 10 mM Stock Solution:

      • Calculate the mass of SSR146977 hydrochloride required to prepare a 10 mM stock solution in DMSO (Molecular Weight: 658.11 g/mol ).

      • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of SSR146977 powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

      • Vortex thoroughly until the powder is completely dissolved.

    • Prepare Intermediate Dilutions (Optional but Recommended):

      • To achieve a low final DMSO concentration, it is advisable to perform an intermediate dilution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to obtain a 100 µM solution with 1% DMSO.

    • Prepare Final Working Concentrations:

      • Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, a 1:100 dilution of the 100 µM intermediate solution will yield a final concentration of 1 µM with a final DMSO concentration of 0.01%.

    • Vehicle Control:

      • Prepare a vehicle control by performing the same dilutions with DMSO alone in cell culture medium, ensuring the final DMSO concentration matches that of your highest SSR146977 concentration.

2. In Vivo Administration of SSR146977 by Intraperitoneal (i.p.) Injection

  • Objective: To prepare and administer SSR146977 to a rodent model via intraperitoneal injection.

  • Materials:

    • SSR146977 hydrochloride powder

    • Vehicle (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water)

    • Sterile tubes

    • Sonicator or homogenizer

    • Sterile syringes and needles (e.g., 25-27 gauge)

  • Methodology:

    • Prepare the Vehicle:

      • Prepare the 0.5% CMC and 0.1% Tween® 80 solution in sterile water. Mix thoroughly until the CMC is fully hydrated.

    • Prepare the SSR146977 Suspension:

      • Calculate the required amount of SSR146977 based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, assuming a dosing volume of 10 mL/kg.

      • Weigh the SSR146977 powder and place it in a sterile tube.

      • Add a small amount of the vehicle and triturate the powder to form a smooth paste.

      • Gradually add the remaining vehicle while mixing continuously.

      • To ensure a uniform suspension, sonicate or homogenize the mixture until no visible clumps remain.

    • Administration:

      • Before each injection, vortex the suspension to ensure homogeneity.

      • Withdraw the appropriate volume of the suspension into a sterile syringe.

      • Administer the suspension via intraperitoneal injection to the animal, following approved animal handling and injection protocols.

    • Vehicle Control Group:

      • Administer the vehicle alone to a control group of animals.

Mandatory Visualization

NK3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream SSR146977 SSR146977 SSR146977->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and Point of Inhibition by SSR146977.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM SSR146977 Stock in DMSO prep_working Prepare Working Solutions by Diluting Stock in Medium prep_stock->prep_working prep_cells Seed Cells in Microplate and Incubate Overnight add_compound Add SSR146977 Working Solutions and Vehicle Control to Cells prep_cells->add_compound prep_working->add_compound incubate Incubate for Defined Period add_compound->incubate add_agonist Add NK3R Agonist (e.g., Senktide) to Stimulate Receptor incubate->add_agonist run_assay Perform Functional Assay (e.g., Calcium Flux, IP-One) add_agonist->run_assay read_plate Read Plate on Appropriate Instrument run_assay->read_plate calc_ic50 Calculate IC₅₀ using Dose-Response Curve Fitting read_plate->calc_ic50

Caption: General Experimental Workflow for In Vitro Characterization of SSR146977.

References

data analysis strategies for Ssr 146977 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ssr 146977 and Ocinaplon Studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Important Clarification: this compound vs. Ocinaplon

Initial research indicates a potential confusion between two distinct compounds. To ensure clarity and accuracy in your experimental design and data analysis, please identify the correct compound for your research:

  • This compound : A potent and selective nonpeptide antagonist for the tachykinin NK3 receptor . It is primarily used in studies related to psychiatric disorders and airway inflammation.

  • Ocinaplon : An anxiolytic drug that acts as a positive allosteric modulator of GABA-A receptors . It belongs to the pyrazolopyrimidine class and has been studied for generalized anxiety disorder (GAD).

This guide is divided into two sections to address the unique properties and experimental considerations for each compound.

This section provides technical support for studies involving the tachykinin NK3 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective antagonist of the tachykinin NK3 receptor.[1] It functions by competitively inhibiting the binding of the endogenous agonist, neurokinin B (NKB), to the NK3 receptor.[1] This action blocks the downstream signaling cascade typically initiated by NKB binding.

Q2: What signaling pathway is affected by this compound? A2: The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKB, stimulates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. This compound blocks this entire cascade by preventing the initial receptor activation.

Q3: What are the key in vitro and in vivo applications of this compound? A3: In vitro, this compound is used in radioligand binding assays to determine its affinity for the NK3 receptor and in functional assays to measure its ability to inhibit senktide-induced (an NK3 agonist) responses like inositol monophosphate formation and intracellular calcium mobilization. In vivo, it has been used to study its effects on the central nervous system, such as inhibiting specific turning behaviors in gerbils, and on the respiratory system, where it can inhibit bronchial hyperresponsiveness in guinea pigs.

Q4: What is the binding affinity of this compound for the human NK3 receptor? A4: this compound exhibits high affinity for the human NK3 receptor, with reported Ki values in the sub-nanomolar range.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative parameters for this compound's activity at the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.

ParameterDescriptionValueReference
Ki Inhibition constant for binding of radioactive neurokinin B0.26 nM
IC50 Half-maximal inhibitory concentration for senktide-induced inositol monophosphate formation7.8–13 nM
IC50 Half-maximal inhibitory concentration for senktide-induced intracellular calcium mobilization10 nM
pA2 Antagonist affinity constant from [MePhe7]neurokinin B-induced contractions of guinea pig ileum9.07

Mandatory Visualization: this compound Signaling Pathway

SSR146977_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq Gq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKB Neurokinin B (Agonist) NKB->NK3R Activates SSR This compound (Antagonist) SSR->NK3R Blocks Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ocinaplon_Pathway cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) Cl_in Cl⁻ Influx GABA_R->Cl_in Increased Channel Opening GABA GABA GABA->GABA_R Binds Ocinaplon Ocinaplon Ocinaplon->GABA_R Positively Modulates Hyper Neuronal Hyperpolarization Cl_in->Hyper Anxiolysis Anxiolytic Effect Hyper->Anxiolysis Ocinaplon_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Data Analysis A1 Select Naive Rats A2 48h Water Deprivation (Food ad libitum) A1->A2 A3 Randomize into Groups (Vehicle, Ocinaplon, Positive Control) A2->A3 B1 Administer Compound (e.g., 30 min pre-test) A3->B1 B2 Place Animal in Vogel Test Chamber B1->B2 B3 Run 5-min Test Session (Shock delivered after every 20 licks) B2->B3 B4 Record Licks & Shocks B3->B4 C1 Compile Data for Each Group B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare Shocks Received: Ocinaplon vs. Vehicle C2->C3

References

Validation & Comparative

A Preclinical Showdown: SSR146977 vs. Osanetant in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

The quest for novel therapeutic strategies for schizophrenia has led researchers to explore non-dopaminergic pathways, with the tachykinin NK3 receptor emerging as a promising target. Two notable antagonists of this receptor, SSR146977 and osanetant, have been investigated for their antipsychotic potential. This guide provides a comprehensive comparison of their preclinical data in established schizophrenia models, offering valuable insights for researchers and drug development professionals. While direct head-to-head comparative studies are limited, this document synthesizes available data to facilitate an objective assessment of their pharmacological profiles.

Mechanism of Action: Targeting the NK3 Receptor

Both SSR146977 and osanetant are potent and selective, non-peptide antagonists of the tachykinin NK3 receptor. The therapeutic rationale for targeting this receptor in schizophrenia stems from its role in modulating key neurotransmitter systems implicated in the pathophysiology of the disorder, particularly dopamine and serotonin.[1] Activation of NK3 receptors by their endogenous ligand, neurokinin B, is thought to enhance the release of these monoamines.[2] Consequently, antagonists like SSR146977 and osanetant are hypothesized to exert their antipsychotic effects by dampening this receptor-mediated activation.

Preclinical Efficacy: A Comparative Overview

To evaluate the antipsychotic potential of SSR146977 and osanetant, researchers have employed a variety of established preclinical models that mimic certain aspects of schizophrenia. These models include dopamine agonist-induced hyperlocomotion, which reflects the positive symptoms of the disorder, and prepulse inhibition (PPI) of the startle reflex, a measure of sensorimotor gating deficits observed in patients.

Quantitative Comparison of Preclinical Data

The following table summarizes the available quantitative data for SSR146977 and osanetant in key preclinical models of schizophrenia. It is important to note that the data has been compiled from various sources and may not represent direct comparative experiments.

Parameter SSR146977 Osanetant Reference Compound (e.g., Haloperidol)
Binding Affinity (Ki, nM) for human NK3 receptor ~0.47~0.18-1.0Not Applicable
Apomorphine-Induced Climbing (ED50, mg/kg) Data not availableData not available~0.1-0.3
Amphetamine-Induced Hyperlocomotion (ID50, mg/kg) Data not availableData not available~0.1-0.5
Prepulse Inhibition (PPI) Deficit Reversal Data not availableShowed some efficacy in restoring PPI deficitsEffective at reversing deficits
Effect on Dopamine Release (Microdialysis) Data not availableModulates dopamine releaseTypically reduces dopamine release

Experimental Protocols

Apomorphine-Induced Climbing in Mice

This model assesses the ability of a compound to antagonize the stereotypic climbing behavior induced by the dopamine agonist apomorphine, reflecting potential antipsychotic activity.

  • Animals: Male Swiss mice are typically used.

  • Drug Administration: Test compounds (SSR146977, osanetant, or vehicle) are administered intraperitoneally (i.p.) at various doses. After a predetermined pretreatment time (e.g., 30-60 minutes), apomorphine (e.g., 1-2 mg/kg) is administered subcutaneously (s.c.).

  • Behavioral Assessment: Immediately after apomorphine injection, mice are placed individually in wire mesh cages. The time spent climbing the walls of the cage is recorded for a specific period (e.g., 30 minutes).

  • Data Analysis: The percentage of time spent climbing is calculated, and the dose-response relationship for the antagonist is determined to calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Prepulse Inhibition (PPI) of the Startle Reflex in Rats

This model evaluates the sensorimotor gating function, which is deficient in individuals with schizophrenia.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure: After an acclimation period with background white noise, rats are subjected to a series of trials. These trials consist of either a startling pulse alone (e.g., 120 dB) or a prepulse (a weak, non-startling stimulus, e.g., 70-85 dB) preceding the startling pulse by a short interval (e.g., 100 ms).

  • Drug Administration: Test compounds are administered prior to the PPI testing session.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100. The ability of the test compound to reverse a deficit in PPI (e.g., induced by a psychomimetic agent like apomorphine) is assessed.

In Vivo Microdialysis for Dopamine Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Animals: Rats are surgically implanted with a microdialysis guide cannula targeting a brain region of interest, such as the nucleus accumbens or prefrontal cortex.

  • Procedure: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid. The collected dialysate samples are analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: Test compounds can be administered systemically or locally through the microdialysis probe.

  • Data Analysis: Changes in extracellular dopamine levels from baseline are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 NK3 Receptor Signaling Cascade cluster_1 Antagonist Action NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Dopamine_Release Modulation of Dopamine Release Ca->Dopamine_Release PKC->Dopamine_Release SSR_Osanetant SSR146977 / Osanetant SSR_Osanetant->NK3R Blocks G cluster_0 Preclinical Behavioral Testing Workflow start Animal Acclimation dosing Drug Administration (SSR146977, Osanetant, Vehicle) start->dosing model Induction of Schizophrenia-like Phenotype (e.g., Apomorphine) dosing->model behavior Behavioral Assessment (e.g., Climbing, PPI) model->behavior analysis Data Analysis (e.g., ED50, %PPI) behavior->analysis end Results Interpretation analysis->end

References

A Comparative Guide to NK3 Receptor Antagonists: SSR146977 vs. Talnetant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent non-peptide neurokinin-3 (NK3) receptor antagonists, SSR146977 and talnetant. The NK3 receptor, a key player in the tachykinin family, is implicated in a variety of physiological processes, making its antagonists promising therapeutic agents for conditions such as schizophrenia, irritable bowel syndrome, and menopausal hot flashes.[1] This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction to SSR146977 and Talnetant

SSR146977 and talnetant (also known as SB-223412) are potent and selective antagonists of the NK3 receptor.[2] Both compounds have been the subject of significant preclinical and clinical investigation. While both have shown promise in early studies, their development for certain indications has been discontinued, in some cases due to pharmacokinetic challenges or lack of efficacy in later-stage trials.[1][3] Understanding their distinct pharmacological profiles is crucial for the ongoing development of new NK3 receptor-targeted therapies.

In Vitro Pharmacological Profile

The in vitro activities of SSR146977 and talnetant have been characterized through various binding and functional assays. The following tables summarize their binding affinities and functional potencies at the NK3 receptor.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesCell LineRadioligandKi (nM)Selectivity vs. NK1Selectivity vs. NK2
SSR146977 NK3HumanCHO[125I]-Neurokinin B0.26>3800-fold74-fold
Talnetant NK3HumanCHO[125I]-Neurokinin B1.4No affinity~100-fold

Table 2: Functional Antagonist Potency

CompoundAssay TypeAgonistSpeciesCell LineMeasured ParameterPotency (nM)
SSR146977 Inositol Monophosphate AccumulationSenktideHumanCHOIC507.8 - 13
SSR146977 Intracellular Calcium MobilizationSenktideHumanCHOIC5010
Talnetant Inositol Monophosphate AccumulationNeurokinin BHumanU-2 OSpA28.1 (KB ≈ 7.9)
Talnetant Intracellular Calcium MobilizationNeurokinin BHumanCHOpA2-
Talnetant Neuronal Firing (Substantia Nigra)SenktideGuinea PigBrain SlicespKB7.4 (KB ≈ 40)

Preclinical Pharmacokinetics

A key differentiator for centrally acting drugs is their pharmacokinetic profile, particularly their ability to cross the blood-brain barrier. While comprehensive head-to-head pharmacokinetic data in the same species and model is limited, available information suggests differences between the two compounds. Talnetant's development for schizophrenia was hampered by its poor brain penetration.[1]

Table 3: Preclinical Pharmacokinetic Parameters of Talnetant (Guinea Pig)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Intraperitoneal (i.p.)10185 ± 290.5453 ± 54
Oral (p.o.)1079 ± 111304 ± 35

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the NK3 receptor signaling pathway and a typical workflow for assessing antagonist potency.

NK3_Signaling_Pathway NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NKB Neurokinin B (NKB) (Agonist) NKB->NK3R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Figure 1: NK3 Receptor Signaling Pathway.

Antagonist_Potency_Workflow cluster_assay In Vitro Functional Assay start Prepare cells expressing NK3 receptor add_antagonist Incubate with varying concentrations of antagonist (SSR146977 or Talnetant) start->add_antagonist add_agonist Stimulate with a fixed concentration of NK3 agonist (e.g., Senktide, NKB) add_antagonist->add_agonist measure_response Measure second messenger response (e.g., Ca²⁺ flux, inositol phosphate accumulation) add_agonist->measure_response data_analysis Generate dose-response curves and calculate IC₅₀ or pA₂/pK_B measure_response->data_analysis end Determine antagonist potency data_analysis->end

Figure 2: Experimental Workflow for Antagonist Potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the protocols for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the NK3 receptor.

Protocol Summary:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction: A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [125I]-Neurokinin B) is incubated with the cell membranes in a suitable buffer.

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled antagonist (SSR146977 or talnetant).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency of the antagonist in blocking agonist-induced intracellular calcium release.

Protocol Summary:

  • Cell Culture and Dye Loading: CHO cells expressing the human NK3 receptor are seeded in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: A fixed concentration of an NK3 receptor agonist (e.g., senktide) is added to the wells to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The agonist-induced calcium response is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is determined.

Inositol Monophosphate (IP) Accumulation Assay

Objective: To determine the functional potency of the antagonist by measuring its effect on the accumulation of inositol monophosphate, a downstream second messenger of Gq-coupled receptor activation.

Protocol Summary:

  • Cell Culture and Labeling: Cells expressing the NK3 receptor are cultured in the presence of [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Lithium Chloride Treatment: The cells are pre-treated with lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

  • Antagonist and Agonist Treatment: The cells are then incubated with varying concentrations of the antagonist, followed by stimulation with an NK3 receptor agonist.

  • Extraction and Separation: The reaction is stopped, and the intracellular inositol phosphates are extracted. The different inositol phosphate species are then separated using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol monophosphate is quantified by liquid scintillation counting.

  • Data Analysis: The agonist-induced IP accumulation is plotted against the antagonist concentration to determine the IC50 or pA2 value.

Conclusion

Both SSR146977 and talnetant are potent and selective NK3 receptor antagonists. Based on the available in vitro data, SSR146977 exhibits a slightly higher binding affinity for the human NK3 receptor compared to talnetant. Functionally, both compounds effectively antagonize agonist-induced signaling. A critical distinction appears in their pharmacokinetic properties, with talnetant showing limited brain penetration, which may have contributed to its discontinuation for central nervous system disorders. This comparative guide highlights the importance of a comprehensive pharmacological and pharmacokinetic evaluation in the drug development process for NK3 receptor antagonists. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of these and other emerging NK3 receptor modulators.

References

A Comparative Guide to the Efficacy of Ssr 146977 and Other Tachykinin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ssr 146977, a potent and selective tachykinin NK3 receptor antagonist, with other notable tachykinin antagonists. The information presented is collated from various preclinical studies to aid researchers in evaluating these compounds for their therapeutic potential.

Introduction to Tachykinin Antagonists

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. Antagonists of these receptors are of significant interest for the treatment of various disorders, including depression, anxiety, schizophrenia, and inflammatory conditions. This compound has emerged as a highly potent and selective antagonist for the NK3 receptor, demonstrating efficacy in various preclinical models. This guide aims to place the efficacy of this compound in the context of other well-characterized tachykinin antagonists.

In Vitro Efficacy Comparison

The in vitro efficacy of tachykinin antagonists is typically determined through receptor binding assays and functional assays that measure the inhibition of agonist-induced cellular responses.

Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is often expressed as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

AntagonistReceptor TargetCell LineRadioligandKi (nM)
This compound NK3 CHO [125I]Neurokinin B 0.26 [1][2]
OsanetantNK3CHO[125I][MePhe7]NKB0.8[3]
TalnetantNK3hNK-3-CHONot Specified1.4[4]
FezolinetantNK3Not SpecifiedNot Specified>450-fold selectivity for NK3 over NK1/NK2

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. Common readouts include the inhibition of agonist-induced intracellular calcium mobilization and inositol monophosphate (IP) accumulation. The potency of a competitive antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency. The IC50 value, the concentration of an antagonist that inhibits 50% of the maximal agonist response, is also a common measure of potency.

AntagonistReceptor TargetAssay TypeAgonistpA2 / IC50 (nM)
This compound NK3 Guinea Pig Ileum Contraction [MePhe7]Neurokinin B pA2 = 9.07 [2]
This compound NK3 Inositol Monophosphate Formation Senktide IC50 = 7.8-13
This compound NK3 Intracellular Calcium Mobilization Senktide IC50 = 10
TalnetantNK3Calcium MobilizationNeurokinin BpA2 = 8.1
TalnetantNK3Phosphoinositol AccumulationNeurokinin BpA2 = 7.7
OsanetantNK3Calcium Mobilization[MePhe7]Neurokinin BKb = 12 (from Schild analysis with steep slope)

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

In Vivo Efficacy Comparison

The in vivo efficacy of tachykinin antagonists is evaluated in various animal models that mimic specific disease states or physiological responses mediated by tachykinin receptors.

AntagonistModelSpeciesEndpointEffective Dose (mg/kg)
This compound Senktide-induced turning behavior Gerbil Inhibition of turning ID50 = 0.2 (i.p.), 0.4 (p.o.)
OsanetantSocial interaction testGerbilAnxiolytic-like effects3-10 (p.o.)
TalnetantSenktide-induced hyperlocomotionGerbilBlockade of hyperlocomotion10-30 (i.p.)

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Experimental Protocols

Receptor Binding Assay (Determination of Ki)

Objective: To determine the binding affinity of a test antagonist (e.g., this compound) for the NK3 receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Radioligand: [125I]-labeled Neurokinin B (NKB).

  • Non-labeled ("cold") NKB for determining non-specific binding.

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed amount of cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of cold NKB.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • The Ki value is calculated from the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP) Accumulation Assay (Functional Antagonism)

Objective: To measure the ability of an antagonist to inhibit agonist-induced IP accumulation, a downstream signaling event of Gq-coupled receptors like NK3.

Materials:

  • CHO cells expressing the human NK3 receptor.

  • Cell culture medium containing [3H]-myo-inositol.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • NK3 receptor agonist (e.g., Senktide).

  • Test antagonist at various concentrations.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with varying concentrations of the test antagonist in stimulation buffer containing LiCl for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of the NK3 agonist for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

  • Neutralize the cell lysates.

  • Separate the accumulated [3H]-inositol monophosphates from free [3H]-myo-inositol and other inositol polyphosphates using Dowex anion-exchange chromatography.

  • Quantify the amount of [3H]-inositol monophosphates by scintillation counting.

  • Plot the inhibition of agonist-induced IP accumulation against the antagonist concentration to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • CHO cells expressing the human NK3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • NK3 receptor agonist (e.g., Senktide).

  • Test antagonist at various concentrations.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a multi-well plate (e.g., 96-well or 384-well).

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test antagonist to the wells and incubate for a short period.

  • Inject a fixed concentration of the NK3 agonist and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Calculate the inhibition of the agonist-induced calcium response by the antagonist at each concentration to determine the IC50 value. A Schild analysis can also be performed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tachykinin NK3 receptor signaling pathway and a typical experimental workflow for comparing the efficacy of tachykinin antagonists.

Tachykinin_NK3_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurokinin B Neurokinin B NK3 Receptor NK3 Receptor Neurokinin B->NK3 Receptor binds Gq/11 Gq/11 NK3 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca²⁺ release (from ER) IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Cellular Response Cellular Response Ca2+ release->Cellular Response PKC activation->Cellular Response This compound This compound (Antagonist) This compound->NK3 Receptor blocks

Caption: Tachykinin NK3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor Binding Receptor Binding Assay (Determine Ki) Lead Selection Lead Selection Receptor Binding->Lead Selection Functional Assays Functional Assays (Ca²⁺ mobilization, IP accumulation) (Determine IC₅₀, pA₂) Functional Assays->Lead Selection Animal Models Animal Models of Disease (e.g., Gerbil turning model) Efficacy Assessment Assess behavioral or physiological endpoints Animal Models->Efficacy Assessment Data Analysis\n& Comparison Data Analysis & Comparison Efficacy Assessment->Data Analysis\n& Comparison Compound Synthesis\n& Characterization Compound Synthesis & Characterization Compound Synthesis\n& Characterization->Receptor Binding Compound Synthesis\n& Characterization->Functional Assays Lead Selection->Animal Models

Caption: Experimental Workflow for Tachykinin Antagonist Comparison.

References

validating the selectivity of Ssr 146977 for the NK3 receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity of Ssr 146977 for the NK3 Receptor

This guide provides a detailed comparison of the selectivity of this compound for the neurokinin-3 (NK3) receptor against other tachykinin receptors (NK1 and NK2). The performance of this compound is compared with other known NK3 receptor antagonists, Osanetant (SR 142801) and Talnetant (SB 223412), supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tachykinin Receptors and this compound

The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their effects by binding to three distinct G protein-coupled receptors: the NK1, NK2, and NK3 receptors, respectively.[1][2] The NK3 receptor, preferentially activated by NKB, is implicated in a variety of physiological processes, making it a target for therapeutic intervention in conditions such as schizophrenia and menopausal vasomotor symptoms.[3][4][5]

This compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. Its efficacy and selectivity are crucial for minimizing off-target effects and ensuring a favorable therapeutic profile. This guide evaluates the selectivity of this compound based on its binding affinity and functional inhibition at the three tachykinin receptors.

Data Presentation: Comparative Selectivity Profile

The following tables summarize the quantitative data on the binding affinity (Ki) and functional inhibition (IC50/KB) of this compound and other NK3 receptor antagonists. Lower Ki, IC50, and KB values indicate higher affinity and potency.

Table 1: Binding Affinity (Ki) of NK3 Receptor Antagonists

CompoundNK3 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK1 Receptor (Ki, nM)Selectivity (NK2/NK3)Selectivity (NK1/NK3)Source
This compound 0.26 (human)> 1000> 1000> 3846-fold> 3846-fold
Osanetant (SR 142801) ~0.8 (human)> 1000> 1000> 1250-fold> 1250-fold
Talnetant (SB 223412) 1.4 (human)140No affinity (>10,000)100-fold> 7142-fold

Table 2: Functional Antagonist Activity (IC50 / Apparent KB) of NK3 Receptor Antagonists

CompoundNK3 ReceptorNK2 ReceptorNK1 ReceptorSource
This compound IC50 = 7.8-13 nM (hNK3)--
pA2 = 9.07 (guinea pig ileum)--
Osanetant (SR 142801) Apparent KB = 3.2 nM (guinea pig ileum)KB = 339 nM (rat)Inactive
Talnetant (SB 223412) pA2 = 8.1 (hNK3, Ca2+ assay)--
pA2 = 7.7 (hNK3, PI assay)--

Experimental Protocols

The data presented above were generated using established in vitro pharmacological assays. The general methodologies are described below.

Radioligand Binding Assays

Binding affinity (Ki) is determined through competitive radioligand binding assays.

  • Preparation of Cell Membranes: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected to express high levels of the human or other species' NK1, NK2, or NK3 receptors. The cells are cultured and harvested, and the cell membranes are isolated through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a specific high-affinity radioligand for the receptor of interest (e.g., [³H]-SR 142801 for NK3, [³H]-SR 48968 for NK2, [³H]-CP-99,994 for NK1) is incubated with the prepared cell membranes.

  • Addition of Competitor: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Assays (Inositol Monophosphate and Calcium Mobilization)

Functional antagonist activity is assessed by measuring the ability of a compound to block the intracellular signaling cascade initiated by an agonist. NK3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC).

  • Cell Culture: Cells expressing the specific tachykinin receptor are cultured in appropriate plates.

  • Agonist Stimulation: The cells are stimulated with a known NK3 receptor agonist, such as senktide or neurokinin B (NKB).

  • Antagonist Inhibition: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before the addition of the agonist.

  • Measurement of Second Messengers:

    • Inositol Monophosphate (IP) Formation: Activation of the Gq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol monophosphate. The accumulation of IP is measured, often using radio-immunoassays, in the presence of lithium chloride (LiCl), which blocks its further degradation. The IC50 value is the concentration of the antagonist that reduces the agonist-induced IP formation by 50%.

    • Intracellular Calcium Mobilization: IP3 triggers the release of Ca²⁺ from intracellular stores. Changes in intracellular calcium concentration are measured using fluorescent calcium indicators (e.g., Fura-2). The IC50 is the antagonist concentration that causes a 50% reduction in the agonist-induced calcium signal.

  • Data Analysis: The potency of the antagonist is often expressed as an IC50, KB, or pA2 value, derived from the dose-response curves.

Mandatory Visualizations

NK3 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade of the NK3 receptor and the point of inhibition by antagonists like this compound.

Caption: NK3 receptor signaling pathway and antagonist inhibition.

Experimental Workflow: Competitive Binding Assay

The diagram below outlines the workflow for determining the binding affinity of an antagonist using a competitive radioligand binding assay.

Binding_Assay_Workflow A Prepare Cell Membranes with NK3 Receptors B Add Radioligand (e.g., [³H]-NKB) A->B C Add Competitor (this compound) at various concentrations B->C D Incubate to Reach Equilibrium C->D E Separate Bound & Free Ligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Competitor] F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis of Selectivity

The experimental data clearly demonstrate that this compound is a highly selective antagonist for the NK3 receptor.

  • Binding Affinity: this compound exhibits a very high affinity for the human NK3 receptor, with a Ki value of 0.26 nM. In contrast, its affinity for NK1 and NK2 receptors is exceedingly low, with Ki values greater than 1000 nM. This translates to a selectivity ratio of over 3800-fold for the NK3 receptor compared to the other two tachykinin receptors.

  • Functional Activity: In functional assays, this compound potently blocks the effects of NK3 receptor agonists. It inhibited senktide-induced inositol monophosphate formation and intracellular calcium mobilization with IC50 values of 7.8-13 nM and 10 nM, respectively.

  • Comparison with Alternatives:

    • Osanetant (SR 142801) also shows high selectivity for the NK3 receptor, with a Ki of approximately 0.8 nM and over 1250-fold selectivity against NK1 and NK2 receptors. Functionally, it is a potent antagonist in guinea pig tissues but shows some weak activity at the NK2 receptor at higher concentrations (KB = 339 nM).

    • Talnetant (SB 223412) is also selective for the NK3 receptor (Ki = 1.4 nM). However, its selectivity over the NK2 receptor is approximately 100-fold, which is significantly lower than that of this compound. It displays no significant affinity for the NK1 receptor.

Based on the available data, this compound demonstrates a superior selectivity profile for the NK3 receptor over both NK1 and NK2 receptors when compared to Talnetant, and a comparable or slightly better profile than Osanetant.

Conclusion

The experimental evidence from both radioligand binding and functional assays validates the high selectivity of this compound for the NK3 receptor. With a Ki value in the sub-nanomolar range for the NK3 receptor and minimal affinity for NK1 and NK2 receptors, this compound stands out as a highly specific pharmacological tool and potential therapeutic agent. Its selectivity profile is a critical attribute, promising a targeted mechanism of action with a reduced likelihood of off-target effects mediated by NK1 or NK2 receptor interactions.

References

Benchmarking Ssr 146977: A Comparative Analysis Against Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical neurokinin-3 (NK3) receptor antagonist, Ssr 146977, against emerging CNS drug candidates. The objective is to furnish researchers and drug developers with a detailed analysis of their respective pharmacological profiles, supported by experimental data, to inform future research and development decisions in the pursuit of novel CNS therapies.

Introduction to this compound

This compound is a potent and highly selective non-peptide antagonist of the tachykinin NK3 receptor.[1][2][3] It has been investigated for its potential therapeutic utility in CNS disorders such as schizophrenia and depression. Its mechanism of action centers on blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor, thereby modulating downstream signaling pathways implicated in the pathophysiology of these conditions.

Comparative Analysis with Novel NK3 Receptor Antagonists

The landscape of NK3 receptor antagonism has evolved with the emergence of new chemical entities. This section benchmarks this compound against two notable novel candidates: Fezolinetant and Elinzanetant.

Table 1: Comparative Pharmacological Profile of NK3 Receptor Antagonists
ParameterThis compoundFezolinetantElinzanetant
Binding Affinity (Ki) 0.26 nM (human NK3)[1][3]19.9 nM (human NK3)1.1 nM (human NK3)
Functional Inhibition (IC50) 7.8-13 nM (Inositol Monophosphate), 10 nM (Calcium Mobilization)22.1 nM (Calcium Mobilization)0.8 nM (Calcium Mobilization)
Selectivity High selectivity for NK3 over NK1 and NK2 receptorsHigh selectivity for NK3 over NK1 and NK2 receptorsHigh selectivity for NK3 over NK1 and NK2 receptors
Clinical Development Stage PreclinicalApproved for Vasomotor Symptoms (Menopause)Phase III for Vasomotor Symptoms (Menopause)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the pharmacological properties of these NK3 receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound to the human NK3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [³H]-Neurokinin B.

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, Fezolinetant, or Elinzanetant) at room temperature for a specified duration.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-One) Accumulation Assay

Objective: To assess the functional antagonist activity of the test compound by measuring the inhibition of agonist-induced inositol monophosphate accumulation.

Methodology:

  • Cell Culture: CHO cells expressing the human NK3 receptor are seeded in 96-well plates.

  • Agonist Stimulation: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known NK3 receptor agonist (e.g., senktide).

  • Lysis and Detection: After incubation, the cells are lysed, and the accumulated inositol monophosphate is measured using a competitive immunoassay kit (e.g., IP-One HTRF® assay kit).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of the test compound to block agonist-induced increases in intracellular calcium concentration.

Methodology:

  • Cell Loading: CHO cells expressing the human NK3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with different concentrations of the test compound.

  • Agonist Stimulation: An NK3 receptor agonist is added to the cells.

  • Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the underlying biological processes and experimental procedures enhance comprehension.

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Ssr146977 This compound Ssr146977->NK3R Blocks

Caption: NK3 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow start Start cell_culture Cell Culture (CHO-hNK3R) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay ip_assay IP-One Accumulation Assay cell_culture->ip_assay ca_assay Calcium Mobilization Assay cell_culture->ca_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis ip_assay->data_analysis ca_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of NK3 receptor antagonists.

Conclusion

This compound demonstrates high potency and selectivity for the NK3 receptor in preclinical studies. When benchmarked against novel candidates like Fezolinetant and Elinzanetant, it exhibits comparable in vitro pharmacological properties. While Fezolinetant has successfully transitioned to clinical approval for a non-CNS indication and Elinzanetant is in late-stage clinical development, the clinical trajectory of this compound remains to be fully elucidated. This comparative guide provides a foundational dataset and methodological framework to aid researchers in the evaluation and progression of the next generation of CNS-targeted therapeutics.

References

A Comparative Guide to the Therapeutic Potential of Ssr 146977 and Risperidone in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Ssr 146977, a selective tachykinin NK3 receptor antagonist, and risperidone, an established atypical antipsychotic. While direct head-to-head studies are limited, this document synthesizes available independent research to offer insights into their distinct mechanisms of action and therapeutic potential in models relevant to schizophrenia.

Introduction: Contrasting Mechanisms of Action

This compound represents a novel therapeutic strategy for schizophrenia by targeting the tachykinin NK3 receptor system. The blockade of NK3 receptors is hypothesized to modulate dopamine release in key brain regions implicated in psychosis. This mechanism offers a departure from conventional antipsychotics.

Risperidone , a widely prescribed atypical antipsychotic, primarily exerts its effects through the blockade of dopamine D2 and serotonin 5-HT2A receptors.[1] Its efficacy is well-established, but it is also associated with a range of side effects, including extrapyramidal symptoms and metabolic disturbances.[2]

The following sections present available preclinical data for both compounds, highlighting their effects in various experimental paradigms.

Preclinical Data Summary

The tables below summarize key in vitro and in vivo findings for this compound and risperidone from independent studies.

Table 1: Preclinical Efficacy of this compound
Experimental Model Key Findings Reported Doses/Concentrations
In Vitro Receptor Binding (CHO cells expressing human NK3 receptor) Potent and selective antagonist of the NK3 receptor.Ki = 0.26 nM
In Vitro Functional Assay (CHO cells) Inhibited senktide-induced inositol monophosphate formation and intracellular calcium mobilization.IC50 = 7.8-13 nM and 10 nM, respectively
Modulation of Dopamine Neuron Activity (Guinea Pig) Prevented the haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons.1 and 3 mg/kg i.p.

Data for this compound in widely used behavioral models of schizophrenia like amphetamine-induced hyperlocomotion or prepulse inhibition were not available in the reviewed independent studies.

Table 2: Preclinical Efficacy of Risperidone
Experimental Model Key Findings Reported Doses/Concentrations
Amphetamine-Induced Hyperlocomotion (Rat) Long-acting risperidone reduced amphetamine-induced hyperlocomotion.[2]20-60 mg/kg (long-acting injection)
Prepulse Inhibition (PPI) Deficit Model (Mouse) Risperidone reversed deficits in PPI in V1bR knockout mice.Not specified in the abstract

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.

This compound: Modulation of Dopamine Neuron Activity
  • Animal Model: Guinea Pig.

  • Procedure:

    • Animals were administered with the typical antipsychotic haloperidol to induce an increase in the number of spontaneously active dopamine A10 neurons.

    • This compound was administered intraperitoneally (i.p.) at doses of 1 and 3 mg/kg.

    • The number of spontaneously active dopamine A10 neurons was subsequently measured and compared to control groups.

Risperidone: Amphetamine-Induced Hyperlocomotion
  • Animal Model: Rat.

  • Procedure:

    • A long-acting formulation of risperidone (20-60 mg/kg) was administered to the rats.

    • At various time points following the injection (1-6 weeks), the rats were challenged with amphetamine to induce hyperlocomotion.

    • Locomotor activity was quantified and compared to that of control animals that did not receive risperidone.[2]

Risperidone: Prepulse Inhibition (PPI) Model
  • Animal Model: Vasopressin V1b receptor knockout (V1bR KO) mice, which exhibit deficits in PPI.

  • Procedure:

    • V1bR KO mice were used as a model for sensorimotor gating deficits.

    • Risperidone was administered to these mice.

    • The acoustic startle response and its inhibition by a prepulse stimulus were measured to assess the reversal of PPI deficits.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G cluster_ssr146977 This compound Signaling Pathway This compound This compound NK3 Receptor NK3 Receptor This compound->NK3 Receptor Antagonizes Dopamine Neuron Dopamine Neuron NK3 Receptor->Dopamine Neuron Modulates Modulation of Dopamine Release Modulation of Dopamine Release Dopamine Neuron->Modulation of Dopamine Release

This compound's proposed mechanism of action.

G cluster_risperidone Risperidone Signaling Pathway Risperidone Risperidone D2 Receptor D2 Receptor Risperidone->D2 Receptor Antagonizes 5-HT2A Receptor 5-HT2A Receptor Risperidone->5-HT2A Receptor Antagonizes Dopaminergic Neurotransmission Dopaminergic Neurotransmission D2 Receptor->Dopaminergic Neurotransmission Inhibits Serotonergic Neurotransmission Serotonergic Neurotransmission 5-HT2A Receptor->Serotonergic Neurotransmission Inhibits Antipsychotic Effect Antipsychotic Effect Dopaminergic Neurotransmission->Antipsychotic Effect Serotonergic Neurotransmission->Antipsychotic Effect

Risperidone's primary mechanism of action.

G cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow Animal Animal Drug_Administration Administer Risperidone (Long-Acting) Animal->Drug_Administration Amphetamine_Challenge Administer Amphetamine Drug_Administration->Amphetamine_Challenge After 1-6 weeks Locomotor_Activity Measure Locomotor Activity Amphetamine_Challenge->Locomotor_Activity Data_Analysis Analyze Data Locomotor_Activity->Data_Analysis

Experimental workflow for amphetamine-induced hyperlocomotion.

Conclusion

This compound and risperidone represent two distinct approaches to the pharmacological management of schizophrenia. Risperidone's efficacy is linked to its direct antagonism of dopamine and serotonin receptors, with a substantial body of preclinical and clinical data supporting its use. In contrast, this compound offers a novel mechanism by modulating the tachykinin NK3 receptor system, which in turn influences dopaminergic activity.

The preclinical data for this compound, while demonstrating a clear target engagement and a modulatory effect on dopamine neurons, is not as extensive as that for risperidone in established behavioral models of psychosis. Further independent studies evaluating this compound in models such as amphetamine-induced hyperlocomotion and prepulse inhibition are warranted to provide a more direct comparison of its therapeutic potential against established antipsychotics like risperidone. Such studies would be crucial in determining the viability of NK3 receptor antagonism as a mainstream therapeutic strategy for schizophrenia.

References

A Comparative Analysis: SSR146977 Versus First-Generation NK3 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neurokinin 3 (NK3) receptor antagonism, the evolution from first-generation compounds to later molecules such as SSR146977 marks a significant progression in pharmacological refinement. This guide provides a detailed comparison of SSR146977 with first-generation NK3 antagonists, focusing on their pharmacological profiles, selectivity, and functional activity, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the distinguishing characteristics of these compounds.

Introduction to NK3 Receptor Antagonists

The NK3 receptor, a member of the tachykinin receptor family, plays a crucial role in the modulation of various physiological processes within the central nervous system. The development of antagonists for this receptor has been a key area of research for potential therapeutic applications in psychiatric disorders, pain, and neuroendocrine regulation. First-generation non-peptide NK3 antagonists, such as osanetant and talnetant, paved the way for the development of more advanced compounds with improved pharmacological properties. SSR146977 represents one such advancement, demonstrating enhanced potency and selectivity.

Comparative Pharmacological Data

The following tables summarize the quantitative data for SSR146977 and the first-generation NK3 antagonists, osanetant and talnetant, providing a clear comparison of their binding affinities and functional potencies.

Table 1: In Vitro Receptor Binding Affinity (Ki)
CompoundNK3 Receptor (human)NK2 Receptor (human)NK1 Receptor (human)Reference
SSR146977 0.26 nM> 1000 nM> 1000 nM[1]
Osanetant 0.8 nM--[2]
Talnetant 1.4 nM> 140 nMNo affinity[3]
Table 2: In Vitro Functional Antagonist Activity (IC50)
CompoundInhibition of Senktide-induced Inositol Monophosphate FormationInhibition of Senktide-induced Intracellular Calcium MobilizationReference
SSR146977 7.8 - 13 nM10 nM[1]
Osanetant Apparent KB = 3.2 nM (uncompetitive antagonism)Kb = 12 nM[4]
Talnetant -Apparent pKB = 7.4

Key Differentiators

SSR146977 distinguishes itself from first-generation NK3 antagonists primarily through its significantly higher potency and selectivity for the NK3 receptor. As indicated in Table 1, SSR146977 exhibits a sub-nanomolar binding affinity for the human NK3 receptor (Ki = 0.26 nM), which is approximately 3-fold and 5-fold higher than that of osanetant (Ki = 0.8 nM) and talnetant (Ki = 1.4 nM), respectively.

Furthermore, the selectivity profile of SSR146977 for the NK3 receptor over other tachykinin receptors (NK1 and NK2) is a notable advantage. While talnetant also shows good selectivity, SSR146977's high potency combined with its selectivity provides a more targeted pharmacological tool.

In functional assays, SSR146977 effectively antagonizes NK3 receptor activation, as demonstrated by its low nanomolar IC50 values for the inhibition of senktide-induced inositol monophosphate formation and intracellular calcium mobilization. Osanetant's functional profile is more complex, exhibiting uncompetitive antagonism in inositol monophosphate assays.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the NK3 receptor signaling pathway and the general workflows for key in vitro experiments.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response PKC->Physiological_Response Leads to Ca_ER Ca²⁺ Ca_cyto Ca²⁺ (intracellular) Ca_ER->Ca_cyto Release Ca_cyto->Physiological_Response Leads to IP3R->Ca_ER Opens channel NKB Neurokinin B (NKB) (Agonist) NKB->NK3R Binds to Antagonist NK3 Antagonist (e.g., SSR146977) Antagonist->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_ip1 Inositol Monophosphate (IP1) Accumulation Assay cluster_ca Calcium Mobilization Assay b1 Prepare cell membranes expressing NK3 receptor b2 Incubate membranes with radiolabeled ligand ([³H]-agonist) and varying concentrations of unlabeled antagonist b1->b2 b3 Separate bound from free radioligand (filtration) b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine Ki value b4->b5 ip1 Culture cells expressing NK3 receptor ip2 Pre-incubate cells with NK3 antagonist ip1->ip2 ip3 Stimulate with NK3 agonist (e.g., senktide) in the presence of LiCl ip2->ip3 ip4 Lyse cells and measure IP1 accumulation (e.g., HTRF) ip3->ip4 ip5 Determine IC50 value ip4->ip5 ca1 Load cells expressing NK3 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4) ca2 Add NK3 antagonist at varying concentrations ca1->ca2 ca3 Stimulate with NK3 agonist (e.g., senktide) ca2->ca3 ca4 Measure changes in intracellular calcium concentration via fluorescence detection ca3->ca4 ca5 Determine IC50 value ca4->ca5

Caption: Experimental Workflows for NK3 Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for the NK3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK3 receptor (e.g., CHO cells).

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor agonist (e.g., [³H]SR142801 or [¹²⁵I]-MePhe7-NKB) and varying concentrations of the test compound (e.g., SSR146977, osanetant, or talnetant).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq-protein coupled NK3 receptor, which leads to the production of inositol phosphates.

  • Cell Culture: Cells expressing the human NK3 receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the NK3 antagonist.

  • Stimulation: The cells are then stimulated with a fixed concentration of an NK3 receptor agonist (e.g., senktide) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).

  • Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a downstream event of NK3 receptor activation.

  • Cell Loading: Cells expressing the NK3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Addition: The cells are then treated with varying concentrations of the NK3 antagonist.

  • Agonist Stimulation: An NK3 agonist (e.g., senktide) is added to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is calculated.

Conclusion

SSR146977 represents a significant advancement over first-generation NK3 antagonists like osanetant and talnetant, offering higher potency and selectivity. These improved pharmacological characteristics make it a more precise tool for studying the physiological and pathological roles of the NK3 receptor and a promising candidate for further therapeutic development. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption, distribution, metabolism, and excretion profiles of SSR146977 and its counterparts, including fezolinetant, osanetant, and talnetant, reveals critical insights for researchers and drug development professionals. This guide synthesizes available preclinical pharmacokinetic data, outlines experimental methodologies, and visualizes key pathways to provide a comprehensive comparative analysis.

Neurokinin-3 (NK3) receptor antagonists are a class of compounds that have garnered significant interest for their potential therapeutic applications in a range of disorders, including those involving hormonal dysregulation and neurological conditions. SSR146977 is one such antagonist, and understanding its pharmacokinetic profile in comparison to other compounds in its class is crucial for its development and potential clinical use. This guide provides a comparative overview of the pharmacokinetics of SSR146977 and related NK3 receptor antagonists, focusing on fezolinetant, osanetant, and talnetant.

Comparative Pharmacokinetic Parameters

To facilitate a clear comparison, the following tables summarize the available preclinical pharmacokinetic data for SSR146977 and related compounds in various animal models. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual study reports.

Table 1: Preclinical Pharmacokinetic Profile of Fezolinetant

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Half-life (t½) (h)
Rat-----91.9 - 115-
Monkey-----74.6 - 103-

Data for Cmax, Tmax, AUC, and Half-life for preclinical studies of fezolinetant were not explicitly found in the provided search results.[1]

Table 2: Preclinical Pharmacokinetic Profile of Talnetant (SB-223412)

SpeciesDoseRoutePlasma ClearanceOral Bioavailability
Rat--LowLow
Dog--LowLow

Specific quantitative data for Cmax, Tmax, AUC, and Half-life for preclinical studies of talnetant were not available in the provided search results.

Table 3: Preclinical Pharmacokinetic Profile of SSR146977 and Osanetant

CompoundSpeciesDoseRouteEfficacy Metric
SSR146977Gerbil0.2 mg/kgi.p.ID50 for inhibiting turning behavior
SSR146977Gerbil0.4 mg/kgp.o.ID50 for inhibiting turning behavior
SSR146977Guinea Pig0.1 - 1 mg/kgi.p.Inhibition of bronchial hyperresponsiveness

No quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, half-life) for SSR146977 and osanetant in preclinical models were found in the provided search results.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of these compounds, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Neurokinin B (NKB) Signaling cluster_1 Antagonist Action NKB Neurokinin B (NKB) NK3R Neurokinin-3 Receptor (NK3R) NKB->NK3R Binds to Gq11 Gq/11 protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist SSR146977 & Related Compounds Antagonist->NK3R Blocks

Caption: Neurokinin-3 Receptor Signaling Pathway and Antagonist Intervention.

The diagram above illustrates the signaling cascade initiated by the binding of Neurokinin B (NKB) to its receptor, NK3R. This activation leads to a series of intracellular events culminating in a cellular response. SSR146977 and related compounds act as antagonists, blocking this pathway at the receptor level.[3][4][5]

cluster_workflow Typical Preclinical Pharmacokinetic Study Workflow Dosing Drug Administration (Oral or Intravenous) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Non-compartmental Analysis) Analysis->Data_Analysis Results Cmax, Tmax, AUC, t½, Bioavailability Data_Analysis->Results

Caption: General workflow for a preclinical pharmacokinetic study.

This flowchart outlines the key steps involved in a typical preclinical pharmacokinetic study, from drug administration to the final calculation of key parameters.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of these compounds.

In Vivo Pharmacokinetic Studies in Rodents (Rats)

A common experimental design for determining the pharmacokinetic profile of a compound in rats involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are often used. Animals are typically cannulated in the jugular vein for intravenous administration and blood sampling.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection through the jugular vein cannula.

    • Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of the drug in plasma samples is typically quantified using a validated LC-MS/MS method:

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The mixture is centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound of interest is separated from other plasma components on a suitable analytical column (e.g., a C18 column).

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect and quantify the parent drug and its metabolites.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the drug in the unknown plasma samples.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA). Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Discussion and Conclusion

The available preclinical data indicate that fezolinetant exhibits good oral bioavailability in both rats and monkeys. In contrast, talnetant is reported to have low oral bioavailability in rats and dogs. Information on the oral bioavailability and other key pharmacokinetic parameters for SSR146977 and osanetant in preclinical models remains limited in the public domain. The provided in vivo efficacy data for SSR146977 in gerbils and guinea pigs suggest that the compound is orally active, but this does not provide a complete pharmacokinetic profile.

The lack of comprehensive and directly comparable preclinical pharmacokinetic data for all four compounds highlights a significant gap in the literature. For a more robust comparison, head-to-head pharmacokinetic studies in the same preclinical species under identical experimental conditions would be invaluable.

Researchers and drug development professionals should consider these pharmacokinetic differences when designing further preclinical and clinical studies. The favorable profile of fezolinetant likely contributed to its successful clinical development. Future research on SSR146977 should prioritize the thorough characterization of its pharmacokinetic properties to better predict its clinical potential. This guide serves as a foundational resource, summarizing the current state of knowledge and underscoring the need for further investigation into the comparative pharmacokinetics of these NK3 receptor antagonists.

References

A Comparative Guide to Ssr 146977 and Other NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the neurokinin-3 (NK3) receptor antagonist Ssr 146977 with other key research compounds in its class, including Osanetant, Talnetant, and Fezolinetant. The information is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available data to facilitate informed decisions in research and development projects. While direct head-to-head studies for this compound are limited, this guide compiles and compares data from various studies to offer a comprehensive overview.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected NK3 receptor antagonists. These values are indicative of the compounds' potency at the human NK3 receptor.

Table 1: In Vitro Receptor Binding Affinity (Ki)

CompoundKi (nM) at human NK3 ReceptorCell LineReference
This compound 0.26CHO[1][2]
Osanetant 0.8CHO[3]
Talnetant 1.4hNK-3-CHO[4]
Fezolinetant Not explicitly found in search results-

Table 2: In Vitro Functional Antagonist Potency (IC50/Kb)

CompoundAssay TypePotency (nM)Cell LineReference
This compound Inositol Monophosphate FormationIC50 = 7.8-13CHO[2]
This compound Intracellular Calcium MobilizationIC50 = 10CHO
Osanetant Calcium Mobilization (Schild plot)Kb = 12CHO
Talnetant Calcium Mobilization (Schild plot)Kb similar to KiCHO
Fezolinetant Not explicitly found in search results--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from descriptions in the referenced literature and represent standard methods in the field.

Radioligand Binding Assay for NK3 Receptor

This assay determines the affinity of a compound for the NK3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human NK3 receptor.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human NK3 receptor.

  • Radioligand: [¹²⁵I]-[MePhe⁷]Neurokinin B or [³H]SR142801.

  • Test compounds (e.g., this compound, Osanetant, Talnetant).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

  • GF/B filters, pre-treated with 0.3% polyethylenimine.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from CHO cells expressing the human NK3 receptor.

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Incubations are typically carried out for 60 minutes at room temperature.

  • Separate bound from free radioligand by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard NK3 receptor antagonist.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an NK3 receptor agonist.

Objective: To determine the functional potency (IC50 or Kb) of test compounds as antagonists of the human NK3 receptor.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • NK3 receptor agonist (e.g., senktide or Neurokinin B).

  • Test compounds (e.g., this compound, Osanetant, Talnetant).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate the CHO-hNK3 cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Load the cells with a fluorescent calcium indicator dye for approximately 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the NK3 receptor agonist to stimulate an increase in intracellular calcium.

  • Measure the change in fluorescence intensity over time using a FLIPR.

  • Determine the inhibitory effect of the test compound on the agonist-induced calcium response.

  • Calculate the IC50 value from the concentration-response curves. For competitive antagonists, a Schild analysis can be performed to determine the Kb value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the NK3 receptor signaling pathway and a typical experimental workflow for evaluating NK3 receptor antagonists.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates Antagonist NK3 Antagonist (e.g., this compound) Antagonist->NK3R Binds & Blocks

Caption: NK3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Binding Radioligand Binding Assay Ki_calc Ki Determination (Cheng-Prusoff) Binding->Ki_calc Functional Calcium Mobilization Assay IC50_calc IC50 / Kb Determination (Schild Analysis) Functional->IC50_calc Potency Potency Comparison Ki_calc->Potency IC50_calc->Potency Selectivity Selectivity Profiling Potency->Selectivity start Compound Synthesis (this compound & Comparators) start->Binding start->Functional

Caption: Experimental Workflow for NK3 Antagonist Evaluation.

References

SSR146977: A Comparative Analysis in the Neuropsychiatric Drug Discovery Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SSR146977, a selective tachykinin NK3 receptor antagonist, with other relevant compounds and therapeutic classes within the broader landscape of neuropsychiatric drug discovery. Quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the underlying signaling pathway and a representative experimental workflow are included to facilitate understanding.

Executive Summary

SSR146977 is a potent and selective antagonist of the tachykinin NK3 receptor, a target implicated in the pathophysiology of various neuropsychiatric disorders. While SSR146977 itself has been evaluated in preclinical models, the therapeutic landscape for NK3 receptor antagonists has more recently seen clinical success in the treatment of vasomotor symptoms associated with menopause, with the FDA approval of fezolinetant and late-stage clinical trials for elinzanetant. This guide compares the preclinical profile of SSR146977 with the clinical data of these newer NK3 receptor antagonists and contrasts this therapeutic class with the current standard of care for major neuropsychiatric conditions such as schizophrenia and depression.

Comparative Data

In Vitro Potency of NK3 Receptor Antagonists
CompoundTargetAssay TypeSpeciesPotency (nM)Reference
SSR146977 Human NK3 ReceptorRadioligand Binding (Ki)CHO Cells0.26[1][2]
SSR146977 Human NK3 ReceptorInositol Monophosphate Formation (IC50)CHO Cells7.8 - 13[1]
SSR146977 Human NK3 ReceptorIntracellular Calcium Mobilization (IC50)CHO Cells10[1]
Fezolinetant Human NK3 ReceptorNot specifiedNot specifiedNot specifiedMarketed Drug
Elinzanetant Human NK1 & NK3 ReceptorsNot specifiedNot specifiedNot specifiedIn Clinical Trials
Clinical Efficacy of NK3 Receptor Antagonists in Vasomotor Symptoms
CompoundStudyPrimary EndpointResultReference
Fezolinetant SKYLIGHT 1 & 2Mean change from baseline in daily moderate to severe VMS frequency at week 12Significant reduction compared to placebo
Elinzanetant OASIS 1 & 2Mean change from baseline in daily moderate to severe VMS frequency at week 12Significant reduction compared to placebo
Overview of Standard of Care in Major Neuropsychiatric Disorders
DisorderFirst-Line PharmacotherapySecond-Line/Adjunctive TherapiesCommon Psychosocial Interventions
Schizophrenia Atypical Antipsychotics (e.g., risperidone, olanzapine)Typical Antipsychotics, Clozapine, Long-acting injectablesCognitive Behavioral Therapy (CBT), Family Therapy, Social Skills Training
Depression Selective Serotonin Reuptake Inhibitors (SSRIs)Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), Monoamine Oxidase Inhibitors (MAOIs)Cognitive Behavioral Therapy (CBT), Interpersonal Therapy (IPT)

Signaling Pathways and Experimental Workflows

Tachykinin NK3 Receptor Signaling Pathway

The tachykinin NK3 receptor is a G-protein coupled receptor (GPCR). Its activation by the endogenous ligand neurokinin B (NKB) initiates a signaling cascade that plays a role in the modulation of various neurotransmitter systems.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Dopamine, Norepinephrine) Ca2->Neurotransmitter_Release Leads to PKC->Neurotransmitter_Release Leads to SSR146977 SSR146977 SSR146977->NK3R Antagonizes

Caption: Tachykinin NK3 Receptor Signaling Pathway.

Representative Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like SSR146977.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK3 receptors Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled NK3 ligand (e.g., [¹²⁵I]NKB) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound (SSR146977) Test_Compound_Prep->Incubate Filtration Rapidly filter mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filter to remove non-specifically bound radioligand Filtration->Washing Counting Measure radioactivity on the filter (scintillation counting) Washing->Counting Analysis Analyze data to determine IC₅₀ and calculate Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodologies

Radioligand Binding Assay (for SSR146977)
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor.

  • Membrane Preparation: Cells were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the NK3 receptors.

  • Radioligand: [¹²⁵I]-labeled neurokinin B ([¹²⁵I]NKB) was used as the radioligand.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors was used.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of [¹²⁵I]NKB and varying concentrations of the unlabeled competitor, SSR146977.

    • The incubation was carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters were washed with ice-cold buffer to minimize non-specific binding.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: The concentration of SSR146977 that inhibits 50% of the specific binding of [¹²⁵I]NKB (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP) Formation Assay (for SSR146977)
  • Cell Line: CHO cells expressing the human NK3 receptor.

  • Principle: This functional assay measures the accumulation of inositol monophosphate, a downstream second messenger produced upon activation of the Gq-coupled NK3 receptor.

  • Procedure:

    • Cells were pre-labeled with [³H]-myo-inositol.

    • The cells were then stimulated with an NK3 receptor agonist (e.g., senktide) in the presence of varying concentrations of SSR146977.

    • The reaction was stopped, and the accumulated [³H]-inositol monophosphates were isolated by ion-exchange chromatography.

    • The amount of [³H]-inositol monophosphates was quantified by scintillation counting.

  • Data Analysis: The concentration of SSR146977 that inhibits 50% of the agonist-induced IP formation (IC50) was determined.

Intracellular Calcium Mobilization Assay (for SSR146977)
  • Cell Line: CHO cells expressing the human NK3 receptor.

  • Principle: This assay measures the transient increase in intracellular calcium concentration that occurs following the activation of the NK3 receptor and subsequent release of calcium from intracellular stores.

  • Procedure:

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells were then stimulated with an NK3 receptor agonist in the presence of varying concentrations of SSR146977.

    • Changes in intracellular calcium levels were monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The concentration of SSR146977 that inhibits 50% of the agonist-induced calcium mobilization (IC50) was determined.

Broader Landscape and Future Directions

The development of SSR146977 and other NK3 receptor antagonists initially held promise for treating neuropsychiatric disorders such as schizophrenia and depression, given the role of the tachykinin system in modulating key neurotransmitter pathways implicated in these conditions. However, the clinical development of this class has pivoted towards non-hormonal treatments for menopausal vasomotor symptoms, where a clear therapeutic benefit has been demonstrated.

This shift highlights a common challenge in neuropsychiatric drug discovery: the translation of preclinical findings to clinical efficacy. While SSR146977 showed potent and selective antagonism of the NK3 receptor in vitro and activity in animal models of CNS disorders, the complexity of the human brain and the multifactorial nature of psychiatric illnesses often lead to clinical trial failures.

The success of fezolinetant and the promising data for elinzanetant in a different therapeutic area could reinvigorate interest in exploring the potential of NK3 receptor antagonists in neuropsychiatry. Future research may focus on:

  • Patient Stratification: Identifying specific subpopulations of patients with neuropsychiatric disorders who may be more likely to respond to NK3 receptor antagonism.

  • Biomarker Development: Discovering and validating biomarkers that can predict treatment response or target engagement in the CNS.

  • Novel Clinical Trial Designs: Employing innovative trial designs to better assess the efficacy of these compounds in heterogeneous patient populations.

References

Safety Operating Guide

Proper Disposal of SSR-146977: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling SSR-146977, a potent and selective NK3 receptor antagonist, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of SSR-146977 in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for SSR-146977. Personal protective equipment (PPE), including chemical-resistant gloves, laboratory coats, and safety glasses, should be worn at all times when handling this compound. Ensure that disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary method for the disposal of SSR-146977, as outlined in safety data sheets, involves collection and arrangement for disposal by a licensed professional waste disposal service.[1] It is crucial to avoid disposing of this chemical into the sewer system or household trash.

1. Waste Identification and Segregation:

  • Properly label all waste containers with the chemical name ("SSR-146977") and any associated hazard symbols.

  • Segregate waste containing SSR-146977 from other laboratory waste streams to prevent accidental reactions.

2. Containerization:

  • Use chemically compatible and sealable containers for collecting SSR-146977 waste.

  • For solid waste (e.g., contaminated labware, paper towels), double-bagging in clearly labeled, durable plastic bags is recommended.

  • For liquid waste (e.g., solutions containing SSR-146977), use leak-proof, screw-cap containers.

3. Storage Pending Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

4. Professional Disposal:

  • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of SSR-146977 waste.

  • Provide the disposal company with a copy of the Safety Data Sheet and any other relevant information about the waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for SSR-146977.

PropertyValue
CAS Number 264618-44-2[1]
Molecular Formula C35H42Cl2N4O2·HCl
Molecular Weight 658.11 g/mol

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of SSR-146977.

cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Professional Disposal A 1. Wear Appropriate PPE B 2. Identify & Segregate Waste A->B C 3. Use Labeled, Compatible Containers B->C D 4. Store Securely in Designated Area C->D E 5. Contact Licensed Waste Disposal Service D->E Transfer of Custody F 6. Provide Safety Data Sheet E->F G 7. Arrange for Waste Collection F->G H 8. Final Disposal via Incineration or Other Approved Method G->H

References

Safeguarding Your Research: A Guide to Handling Ssr 146977

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Ssr 146977, a potent and selective antagonist of the tachykinin NK3 receptor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

A comprehensive approach to personal protection is the first line of defense when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Body Laboratory CoatFully fastened to protect skin and personal clothing.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Avoid generating dust. If dust is generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated workspace in a chemical fume hood.

  • Weighing: If weighing the solid form, do so carefully to avoid generating dust. Use a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these established protocols to mitigate exposure and environmental contamination.

Spill Response Workflow

Spill_Response This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect & Place in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: this compound Spill Response Workflow.

Disposal Plan:

  • All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Standard Operating Procedure

The following diagram outlines a standard operating procedure for a typical experiment involving this compound.

SOP_Workflow Standard Operating Procedure for this compound Use cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Post-Experiment Review_SDS Review Safety Data Sheet Prepare_Workspace Prepare & Decontaminate Workspace Review_SDS->Prepare_Workspace Don_PPE Don Required PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock/Working Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment & Workspace Conduct_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Standard Operating Procedure for this compound Use.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can foster a culture of safety and ensure the well-being of all personnel working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ssr 146977
Reactant of Route 2
Reactant of Route 2
Ssr 146977

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。